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  • Product: 2-Methyl-4-phenylnicotinonitrile
  • CAS: 102147-20-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylnicotinonitrile

Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document details a one-pot, three-component reaction methodology, leveraging established principles of pyridine synthesis for a streamlined and high-yield process. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization and structural elucidation of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Significance

Substituted nicotinonitrile scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties.[1][2][3] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of molecular properties, making these heterocycles valuable building blocks in drug discovery and materials science. 2-Methyl-4-phenylnicotinonitrile, with its combination of a methyl group, a phenyl substituent, and a nitrile functionality, presents a versatile platform for further chemical elaboration. The development of efficient and scalable synthetic routes to such polysubstituted pyridines is therefore a topic of significant interest in contemporary organic chemistry.[4]

This guide focuses on a one-pot synthesis approach, which offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a more environmentally friendly profile.[5] The described methodology is a modification of the Bohlmann-Rahtz pyridine synthesis, which has been adapted for a multi-component reaction format.[6][7][8]

Synthesis of 2-Methyl-4-phenylnicotinonitrile: A One-Pot, Three-Component Approach

The synthesis of 2-Methyl-4-phenylnicotinonitrile can be efficiently achieved through a one-pot condensation reaction involving three key starting materials: 1-phenylprop-2-yn-1-one (also known as benzoylacetylene), 3-aminocrotononitrile, and an acid catalyst. This approach is a variation of the Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of an enamine with an ethynylketone.[6][7][9] In this one-pot adaptation, the reaction proceeds through a cascade of events including a Michael addition, cyclization, and subsequent dehydration to yield the final aromatic pyridine product.

Causality of Experimental Choices
  • 1-Phenylprop-2-yn-1-one: This starting material provides the C5, C6, and the phenyl-substituted C4 atoms of the final pyridine ring. The ethynylketone functionality is a key electrophile in the initial Michael addition step.

  • 3-Aminocrotononitrile: This enamine, which can be readily prepared from acetoacetonitrile, provides the N1, C2 (with the methyl group), and C3 (with the nitrile group) atoms of the pyridine ring. The enamine is the nucleophile in the Michael addition. For convenience, in some protocols, the enamine can be generated in situ from the corresponding β-dicarbonyl compound and an ammonia source like ammonium acetate.[8]

  • Acid Catalyst (e.g., Acetic Acid): The presence of an acid catalyst is crucial for several reasons. It protonates the carbonyl group of the ethynylketone, activating it for the nucleophilic attack by the enamine. Furthermore, the acid facilitates the cyclodehydration of the intermediate aminodiene, promoting the final aromatization to the stable pyridine ring at lower temperatures than the traditional Bohlmann-Rahtz synthesis.[7][8]

  • Solvent (e.g., Ethanol): Ethanol is a suitable solvent for this reaction as it can dissolve the reactants and is relatively inert under the reaction conditions. Protic solvents like ethanol can also participate in proton transfer steps, facilitating the reaction cascade.[7]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Michael Addition: The enamine (3-aminocrotononitrile) acts as a nucleophile and attacks the β-carbon of the acid-activated ethynylketone (1-phenylprop-2-yn-1-one).

  • Proton Transfer: A proton transfer leads to the formation of an aminodiene intermediate.

  • E/Z Isomerization: The aminodiene intermediate undergoes an E/Z isomerization to adopt a conformation suitable for cyclization.

  • Cyclodehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule (dehydration) to form the aromatic pyridine ring.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Phenylprop-2-yn-1-one 1-Phenylprop-2-yn-1-one Reaction_Vessel Reaction in Ethanol (Reflux) 1-Phenylprop-2-yn-1-one->Reaction_Vessel 3-Aminocrotononitrile 3-Aminocrotononitrile 3-Aminocrotononitrile->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Methyl-4-phenylnicotinonitrile Purification->Final_Product

Caption: One-pot synthesis workflow for 2-Methyl-4-phenylnicotinonitrile.

Experimental Protocol

Materials:

  • 1-Phenylprop-2-yn-1-one

  • 3-Aminocrotononitrile

  • Glacial Acetic Acid

  • Ethanol, anhydrous

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylprop-2-yn-1-one (1.0 eq), 3-aminocrotononitrile (1.1 eq), and anhydrous ethanol.

  • To the stirred solution, add glacial acetic acid (0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Methyl-4-phenylnicotinonitrile.

Characterization and Structural Elucidation

Thorough characterization of the synthesized 2-Methyl-4-phenylnicotinonitrile is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Pyridine Ring): Two singlets or doublets are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the substitution pattern.

  • Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.8 ppm is expected for the five protons of the phenyl group.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group at the C2 position is expected, likely in the range of δ 2.5-2.8 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected in the range of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals for the carbons of the pyridine and phenyl rings are expected in the aromatic region (δ 120-160 ppm).

  • Methyl Carbon: A signal for the methyl carbon is expected in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2220-2230Medium to Strong
C=C and C=N (Aromatic Rings)~1450-1600Medium to Strong
C-H (Aromatic)~3000-3100Medium
C-H (Aliphatic - Methyl)~2850-2960Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Methyl-4-phenylnicotinonitrile (C₁₃H₁₀N₂), which is 194.24 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (M-15), loss of HCN (M-27), or fragmentation of the phenyl ring.

The following diagram illustrates the key steps in the characterization process:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesized_Product Purified 2-Methyl-4-phenylnicotinonitrile NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group ID (C≡N, Aromatic) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmed Confirmed Structure of 2-Methyl-4-phenylnicotinonitrile NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the characterization of 2-Methyl-4-phenylnicotinonitrile.

Conclusion

This technical guide has detailed a practical and efficient one-pot, three-component synthesis of 2-Methyl-4-phenylnicotinonitrile. The proposed methodology, based on a modified Bohlmann-Rahtz reaction, offers a streamlined approach to this valuable substituted pyridine derivative. The comprehensive characterization protocol outlined, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for confirming the structure and purity of the synthesized compound. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of heterocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications. Available at: [Link]

  • Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Semantic Scholar. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Human Metabolome Database. Available at: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Center for Biotechnology Information. Available at: [Link]

  • FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Interchim. Available at: [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Book. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Brieflands. Available at: [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. ResearchGate. Available at: [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. PubMed. Available at: [Link]

  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.
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  • Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Available at: [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. National Center for Biotechnology Information. Available at: [Link]

  • Furan, 2-methyl-. NIST WebBook. Available at: [Link]

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  • Furan, 2-methyl-. NIST WebBook. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylnicotinonitrile Starting Materials

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining the starting materials required for the synthesis of 2-Methyl-4-phenylnicotinonitrile, a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining the starting materials required for the synthesis of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental protocols, and critical parameters involved in the synthesis of key precursors. The guide emphasizes a robust and well-established multi-step synthetic approach, beginning with readily available commercial reagents.

Introduction: Strategic Importance of 2-Methyl-4-phenylnicotinonitrile

Substituted nicotinonitriles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules. Their inherent chemical functionalities allow for diverse post-synthetic modifications, making them valuable intermediates in the development of novel therapeutics and functional materials. 2-Methyl-4-phenylnicotinonitrile, with its specific substitution pattern, presents a unique molecular architecture for probing biological targets and constructing advanced materials. The efficient and scalable synthesis of this target molecule is contingent upon the strategic selection and preparation of its foundational starting materials.

This guide delineates a logical and experimentally validated synthetic strategy, focusing on a multi-component condensation approach to construct the pyridine ring, followed by functional group manipulations to arrive at the final product.

Overview of the Synthetic Strategy

The most logical and widely applicable approach for the synthesis of 2-Methyl-4-phenylnicotinonitrile involves a convergent strategy wherein the pyridine ring is constructed from acyclic precursors. A robust method is the reaction between a β-dicarbonyl compound and an active methylene compound containing a nitrile group, in the presence of an ammonia source. This is a variation of the well-known Knoevenagel condensation followed by a cyclization reaction.

The primary starting materials for this synthesis are:

  • Benzoylacetone: A 1,3-dicarbonyl compound that provides the phenyl group at the 4-position and the carbon backbone for the pyridine ring.

  • Cyanoacetamide: An active methylene compound that serves as the source of the nitrile group and the nitrogen atom for the pyridine ring.

  • An ammonia source (e.g., ammonium acetate): Facilitates the formation of an enamine intermediate and participates in the cyclization.

The overall synthetic pathway can be visualized as a two-stage process:

  • Stage 1: Synthesis of the Pyridone Intermediate. Condensation of benzoylacetone and cyanoacetamide to form 2-hydroxy-6-methyl-4-phenylnicotinonitrile.

  • Stage 2: Deoxygenation of the Pyridone. Conversion of the 2-hydroxy group to a more labile leaving group (e.g., chloride) followed by reduction to yield the target 2-Methyl-4-phenylnicotinonitrile.

Synthetic_Pathway Benzoylacetone Benzoylacetone Intermediate 2-Hydroxy-6-methyl-4- phenylnicotinonitrile Benzoylacetone->Intermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate Chloro_Intermediate 2-Chloro-6-methyl-4- phenylnicotinonitrile Intermediate->Chloro_Intermediate Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Chlorinating_Agent->Chloro_Intermediate Final_Product 2-Methyl-4-phenylnicotinonitrile Chloro_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Final_Product

Caption: Overall synthetic strategy for 2-Methyl-4-phenylnicotinonitrile.

Synthesis of Key Starting Materials and Intermediates

This section provides detailed experimental protocols for the synthesis of the crucial intermediate, 2-hydroxy-6-methyl-4-phenylnicotinonitrile, and its subsequent conversion to the final product.

Stage 1: Synthesis of 2-Hydroxy-6-methyl-4-phenylnicotinonitrile

The initial step involves the condensation of benzoylacetone with cyanoacetamide. This reaction proceeds through a Knoevenagel condensation of the cyanoacetamide with one of the carbonyl groups of benzoylacetone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyridone tautomer. The use of a basic catalyst, such as piperidine or an ammonium salt, is crucial for promoting the reaction.

Reaction Mechanism:

Knoevenagel_Cyclization cluster_0 Knoevenagel Condensation cluster_1 Cyclization and Tautomerization Benzoylacetone Benzoylacetone Adduct Aldol-type Adduct Benzoylacetone->Adduct Cyanoacetamide Cyanoacetamide Enolate Enolate of Cyanoacetamide Cyanoacetamide->Enolate Base Enolate->Adduct Dehydrated_Adduct Dehydrated Adduct Adduct->Dehydrated_Adduct -H2O Cyclized_Intermediate Cyclized Intermediate Dehydrated_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone 2-Hydroxy-6-methyl-4- phenylnicotinonitrile (Pyridone form) Cyclized_Intermediate->Pyridone Tautomerization

Foundational

An In-Depth Technical Guide to 2-Methyl-4-phenylnicotinonitrile: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-Methyl-4-phenylnicotinonitrile, a substituted nicotinonitrile derivative. Drawing upon established principles of organic chemistry and medicinal chemistry, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-4-phenylnicotinonitrile, a substituted nicotinonitrile derivative. Drawing upon established principles of organic chemistry and medicinal chemistry, this document details the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential significance in the field of drug discovery and development. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, and its derivatives represent a cornerstone in medicinal chemistry. This structural motif is present in numerous biologically active compounds and approved pharmaceutical agents.[1][2] The pyridine ring is a key feature in many natural products and synthetic drugs, while the nitrile group can participate in various chemical transformations and interactions with biological targets.[3] Derivatives of nicotinonitrile have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4] The versatility and synthetic accessibility of the nicotinonitrile scaffold continue to make it a focal point of research in the quest for novel therapeutic agents.[5]

Chemical Structure and Physicochemical Properties

2-Methyl-4-phenylnicotinonitrile, with the CAS number 102147-20-6, possesses a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[6][7] The molecule consists of a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 4-position, and a cyano group at the 3-position.

Table 1: Physicochemical Properties of 2-Methyl-4-phenylnicotinonitrile

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[6]
Molecular Weight 194.23 g/mol [6]
CAS Number 102147-20-6[6][7]
IUPAC Name 2-methyl-4-phenylpyridine-3-carbonitrileN/A
SMILES N#CC1=C(C)N=CC=C1C2=CC=CC=C2[6]
Boiling Point Not available[6]
Melting Point Not availableN/A
Solubility Not availableN/A

Synthesis and Characterization

While a specific, detailed synthesis for 2-Methyl-4-phenylnicotinonitrile is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established methods for constructing substituted nicotinonitriles. A common and effective approach involves a one-pot, multi-component reaction.

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of a chalcone precursor with malononitrile in the presence of ammonium acetate.

Step 1: Synthesis of the Chalcone Intermediate (1-phenylprop-2-en-1-one)

This reaction would proceed via a Claisen-Schmidt condensation between acetophenone and formaldehyde (or a suitable equivalent like paraformaldehyde) under basic conditions. However, a more direct approach to the final product avoids the isolation of an unstable chalcone.

Step 2: One-Pot Synthesis of 2-Methyl-4-phenylnicotinonitrile

A more direct and commonly employed method for analogous 2-amino-nicotinonitriles involves the condensation of a ketone, an aldehyde, and malononitrile. For the title compound (which is not a 2-amino derivative), a variation of the Hantzsch pyridine synthesis or a Michael addition followed by cyclization and oxidation would be a logical approach. A plausible one-pot reaction is outlined below:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1-propyne (1 equivalent), malononitrile (1.2 equivalents), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, for example, sodium ethoxide (0.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality: This proposed synthesis leverages the reactivity of the starting materials to construct the pyridine ring in a convergent manner. The base catalyzes the initial Michael addition, and subsequent cyclization and aromatization lead to the desired nicotinonitrile.

Characterization Workflow

The structural elucidation of the synthesized 2-Methyl-4-phenylnicotinonitrile would be accomplished through a combination of spectroscopic techniques.

Figure 1. Experimental workflow for the synthesis and characterization of 2-Methyl-4-phenylnicotinonitrile.
Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for 2-Methyl-4-phenylnicotinonitrile:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons around δ 2.5-2.8 ppm. The aromatic protons of the phenyl and pyridine rings would appear in the region of δ 7.2-8.7 ppm. The protons on the pyridine ring will likely exhibit characteristic doublet or multiplet splitting patterns.

  • ¹³C NMR: The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm. The methyl carbon would appear around δ 20-25 ppm. The remaining aromatic carbons would be observed in the δ 120-160 ppm region.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 194.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for 2-Methyl-4-phenylnicotinonitrile in the current literature, the broader class of nicotinonitrile derivatives has shown significant promise in various therapeutic areas.

Areas of Potential Biological Activity
  • Anticancer: Many substituted nicotinonitriles have demonstrated potent antiproliferative activity against a range of cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.

  • Antimicrobial: The nicotinonitrile scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory: Certain nicotinonitrile derivatives have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory mediators.

Given these precedents, 2-Methyl-4-phenylnicotinonitrile is a viable candidate for screening in various biological assays to explore its potential as a novel therapeutic agent.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of 2-Methyl-4-phenylnicotinonitrile would involve a tiered screening approach.

Biological_Screening_Workflow cluster_Screening Initial Screening cluster_Hit Hit Identification cluster_Validation Further Studies PrimaryScreening Primary in vitro Screening (e.g., Antiproliferative, Antimicrobial) HitIdent Active Compound Identified PrimaryScreening->HitIdent Identifies Activity DoseResponse Dose-Response Studies (IC50/EC50) HitIdent->DoseResponse Validation Mechanism Mechanism of Action Studies DoseResponse->Mechanism Elucidation InVivo In vivo Efficacy and Toxicity Mechanism->InVivo Preclinical Evaluation

Figure 2. A logical workflow for the biological evaluation of 2-Methyl-4-phenylnicotinonitrile.

Conclusion

2-Methyl-4-phenylnicotinonitrile is a structurally interesting member of the medicinally important nicotinonitrile family. While specific experimental data on its synthesis and biological properties are currently limited in the public domain, established chemical principles allow for the confident prediction of its characteristics and a rational approach to its synthesis and biological evaluation. The information and proposed methodologies presented in this guide offer a solid foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and materials science.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
  • A. A. B. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University.
  • (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • (2018). A Review on The Chemistry of Nicotinonitriles and Their applications.
  • (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts.
  • (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
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  • (n.d.). CAS NO.
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  • (2020). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC - NIH.
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  • (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC - PubMed Central.
  • (2025).

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenylnicotinonitrile

Introduction: Elucidating the Molecular Signature 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Signature

2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its phenyl, methyl, and cyano functionalities on the pyridine core gives rise to unique physicochemical properties that are critical for its application. A definitive structural confirmation and purity assessment are paramount for any research or development endeavor. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this specific molecule.

Molecular Structure and Predicted Spectroscopic Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The key to interpreting the spectra of 2-Methyl-4-phenylnicotinonitrile lies in recognizing the distinct chemical environments of its protons and carbon atoms, the characteristic vibrational modes of its functional groups, and its expected behavior upon ionization.

Caption: Molecular structure of 2-Methyl-4-phenylnicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert tube into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq2->acq4 proc1 Fourier transform the FID acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate ¹H peaks and pick peaks for both spectra proc4->proc5

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

  • Deuterated Solvent (e.g., CDCl₃): A solvent lacking protons is essential to avoid overwhelming the sample's signals. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Tetramethylsilane (TMS): TMS is used as an internal standard because its protons are chemically shielded, resonating at a high field (defined as 0 ppm), and it is chemically inert.[2]

  • Spectrometer Frequency (400 MHz): Higher field magnets provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in aromatic systems.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to ten distinct protons. The aromatic region will be complex due to the overlap of signals from the pyridine and phenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.70d1HH-6 (Py)The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom.
~ 7.50 - 7.65m5HPhenyl-HThe five protons of the phenyl group will appear as a complex multiplet in this region, typical for monosubstituted benzene rings.
~ 7.30d1HH-5 (Py)The proton at the 5-position of the pyridine ring.
~ 2.80s3H-CH₃The methyl group protons are expected to be a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon backbone. Due to symmetry in the phenyl group, some carbon signals may overlap.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-2 (Py)The carbon attached to the nitrogen and the methyl group will be significantly deshielded.
~ 152C-6 (Py)The carbon adjacent to the nitrogen is deshielded.
~ 149C-4 (Py)The carbon bearing the phenyl group.
~ 137C-ipso (Ph)The carbon of the phenyl ring attached to the pyridine ring.
~ 129.5C-ortho/meta (Ph)The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts.
~ 128.8C-para (Ph)The para carbon of the phenyl ring.
~ 123C-5 (Py)Aromatic CH carbon on the pyridine ring.
~ 117-C≡NThe nitrile carbon typically appears in this region.
~ 115C-3 (Py)The carbon attached to the nitrile group.
~ 24-CH₃The methyl carbon is expected in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

G start Start collect_bg Collect background spectrum (clean ATR crystal) start->collect_bg place_sample Place a small amount of solid sample on the ATR crystal collect_bg->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_sample Collect sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) apply_pressure->collect_sample process Process data (baseline correction, peak picking) collect_sample->process end End process->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality in Protocol Choices:

  • ATR Technique: ATR is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation, eliminating the need for making KBr pellets.

  • Background Collection: A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by absorptions from the aromatic rings and the nitrile group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100 - 3000C-H stretchAromatic (Py, Ph)C-H stretching vibrations in aromatic rings typically appear just above 3000 cm⁻¹.
~ 2230 - 2210C≡N stretchNitrileThe carbon-nitrogen triple bond has a very characteristic, sharp, and strong absorption in this region.
~ 1600 - 1450C=C and C=N stretchAromatic RingsThese bands arise from the stretching vibrations within the pyridine and phenyl rings.
~ 2980 - 2850C-H stretchMethyl (-CH₃)Aliphatic C-H stretching vibrations from the methyl group.
~ 850 - 750C-H bendAromatic (out-of-plane)The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electron Ionization (EI)-MS

G cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection intro1 Introduce a small amount of sample (solid probe or GC inlet) intro2 Vaporize the sample in a high vacuum intro1->intro2 ion1 Bombard sample with high-energy electrons (70 eV) intro2->ion1 ion2 Generate molecular ion (M⁺˙) and fragment ions ion1->ion2 ion3 Accelerate ions into the mass analyzer ion2->ion3 ion4 Separate ions based on mass-to-charge ratio (m/z) ion3->ion4 detect1 Ions strike the detector ion4->detect1 detect2 Generate a signal proportional to ion abundance detect1->detect2 detect3 Produce a mass spectrum (m/z vs. abundance) detect2->detect3

Caption: General workflow for Electron Ionization Mass Spectrometry.

Causality in Protocol Choices:

  • Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation.

  • 70 eV: This is the standard electron energy used in EI-MS, as it provides good ionization efficiency and reproducible fragmentation patterns, allowing for comparison with library spectra.

Predicted Mass Spectrum

The molecular formula of 2-Methyl-4-phenylnicotinonitrile is C₁₃H₁₀N₂. The nominal molecular weight is 194 g/mol .

m/zIonRationale
194[M]⁺˙The molecular ion peak, corresponding to the intact molecule with one electron removed.
193[M-H]⁺Loss of a hydrogen atom, likely from the methyl group, is a common fragmentation pathway.
167[M-HCN]⁺˙Loss of hydrogen cyanide from the nicotinonitrile ring.
115[C₉H₇]⁺A fragment corresponding to the phenylacetylene cation, potentially formed through rearrangement and fragmentation.
77[C₆H₅]⁺The phenyl cation, a very common fragment for phenyl-containing compounds.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and characterization of 2-Methyl-4-phenylnicotinonitrile. By combining the predictive power of ¹H and ¹³C NMR for mapping the carbon-hydrogen framework, the functional group identification capabilities of IR spectroscopy, and the molecular weight and fragmentation information from MS, researchers can achieve an unambiguous confirmation of the molecule's identity and purity. The provided protocols and predicted data serve as a reliable benchmark for validating experimental results, ensuring the scientific integrity of any subsequent research or development activities.

References

  • PubChem. 4-Phenylpyridine. National Center for Biotechnology Information. [Link]

  • AA Blocks. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Al-Hourani, B. J.; Al-Jammal, M. K.; Al-Zoubi, R. M. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Arabian Journal of Chemistry. 2011, 4(1), 83-90.
  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture... [Link]

  • ResearchGate. 13C-NMR spectrum of (4). [Link]

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  • PhytoBank. 1H NMR Spectrum (PHY0006584). [Link]

  • Wentrup, C.; Born-Valero, A.; Tudela, D. Spectroscopic Characterization of Nicotinoyl and Isonicotinoyl Nitrenes and the Photointerconversion of 4-Pyridylnitrene with Diazacycloheptatetraene. The Journal of Physical Chemistry A. 2019, 123(17), 3793-3801.
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  • Percino, M. J.; Chapela, V. M.; Montiel, L.-F.; et al. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules. 2013, 18(9), 11245-11260.
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Foundational

The Pharmacological Potential of 2-Methyl-4-phenylnicotinonitrile and Its Derivatives: An In-depth Technical Guide

Abstract The nicotinonitrile scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinonitrile scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive exploration of the pharmacological potential of 2-Methyl-4-phenylnicotinonitrile and its derivatives. While direct extensive research on the core molecule is emerging, this document synthesizes the substantial body of evidence from closely related analogs to elucidate the promising anticancer, antimicrobial, and anti-inflammatory properties inherent to this chemical class. We delve into the synthetic strategies, mechanisms of action, and structure-activity relationships, offering researchers, scientists, and drug development professionals a thorough understanding of this promising family of compounds. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further investigation and application in drug discovery.

Introduction: The Nicotinonitrile Core in Drug Discovery

Nicotinonitriles, also known as cyanopyridines, are a class of organic compounds featuring a pyridine ring substituted with a cyano group. This structural framework is a key pharmacophore in a multitude of biologically active molecules. The presence of the cyano group and the nitrogen atom in the pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles.[1][2] Derivatives of the nicotinonitrile scaffold have demonstrated a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]

This guide focuses on the 2-Methyl-4-phenylnicotinonitrile core, a structure that combines the key features of the nicotinonitrile moiety with a phenyl group at the 4-position and a methyl group at the 2-position. These substitutions are anticipated to modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and pharmacokinetic profile. Through an in-depth analysis of its closely related derivatives, we aim to provide a predictive framework for the therapeutic potential of this specific chemical scaffold.

Synthesis of 2-Methyl-4-phenylnicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives is typically achieved through multi-component reactions, which offer an efficient and atom-economical approach to generating molecular diversity. A common and effective method is a one-pot condensation reaction involving an aldehyde, a ketone, malononitrile, and a catalyst, often ammonium acetate.[1]

A plausible synthetic route to 2-Methyl-4-phenylnicotinonitrile and its analogs is outlined below. This approach is based on established methodologies for the synthesis of substituted nicotinonitriles.

General Synthetic Protocol

A one-pot reaction involving benzaldehyde (or a substituted benzaldehyde), acetone (or a related ketone to introduce the 2-methyl group), and malononitrile in the presence of a catalyst such as ammonium acetate is a common strategy. The reaction proceeds through a series of intermediates to yield the final nicotinonitrile product.

Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-phenylnicotinonitrile Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired benzaldehyde derivative and a ketone (e.g., acetone) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Malononitrile: To the stirred solution, add a slight molar excess of malononitrile.

  • Catalyst Introduction: Introduce a catalytic amount of ammonium acetate to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow

Caption: General workflow for the synthesis of 2-Methyl-4-phenylnicotinonitrile derivatives.

Anticancer Activity

A significant body of research points to the potent anticancer activity of nicotinonitrile and phenylacrylonitrile derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization, a critical process in cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies have identified phenylacrylonitrile derivatives as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis in cancer cells.

Anticancer_Mechanism

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

In Vitro Cytotoxicity Data

While specific data for 2-Methyl-4-phenylnicotinonitrile is limited, studies on closely related phenylacrylonitrile derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The table below summarizes the IC50 values of some representative analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 (Methoxy-substituted phenylacrylonitrile)MCF-7 (Breast)44 (48h)[4]
Analog 2 (Methoxy-substituted phenylacrylonitrile)A549 (Lung)34 (48h)[4]
Compound 1g2a (2-phenylacrylonitrile derivative)HCT116 (Colon)0.0059[3]
Compound 1g2a (2-phenylacrylonitrile derivative)BEL-7402 (Liver)0.0078[3]
Structure-Activity Relationship (SAR)

The anticancer activity of this class of compounds is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Electron-donating groups , such as methoxy groups, on the phenyl ring have been shown to enhance cytotoxic activity.[4]

  • The presence of a cyano group is often crucial for potent activity, potentially by fixing the conformation of the molecule to a cis-like configuration that is favorable for binding to tubulin.[3]

  • The position of substituents on the phenyl ring can dramatically affect activity, highlighting the importance of steric and electronic factors in the interaction with the biological target.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Antimicrobial Activity

Nicotinonitrile derivatives have been widely investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1] The presence of the pyridine ring and the cyano group contributes to their ability to interfere with microbial growth and survival.

Spectrum of Activity

Studies on various substituted nicotinonitriles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain 2-amino-4-aryl-6-phenylnicotinonitrile derivatives have shown notable inhibitory effects against Bacillus subtilis and Escherichia coli.[1] Methoxy-substituted phenylacrylonitriles have also exhibited significant activity against E. coli, P. aeruginosa, and S. aureus.[4]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of some nicotinonitrile and phenylacrylonitrile derivatives, as indicated by the zone of inhibition.

Compound IDMicroorganismZone of Inhibition (mm)Reference
Analog 2a (Methoxy-substituted phenylacrylonitrile)E. coli13[4]
Analog 2a (Methoxy-substituted phenylacrylonitrile)S. aureus14[4]
Analog 2c (Methoxy-substituted phenylacrylonitrile)P. aeruginosa15[4]
Compound 7b (2-Oxonicotinonitrile derivative)B. subtilis23[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Emerging evidence suggests that nicotinonitrile and related heterocyclic compounds possess anti-inflammatory properties.[2][5] While direct studies on 2-Methyl-4-phenylnicotinonitrile are not yet prevalent, the anti-inflammatory potential of structurally similar compounds provides a strong rationale for investigating this activity.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of related compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators. For instance, some pyrrole derivatives, which share some structural similarities with the nicotinonitrile scaffold, have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli such as lipopolysaccharide (LPS).[5]

Anti_inflammatory_Mechanism

Caption: Putative anti-inflammatory mechanism via inhibition of pro-inflammatory cytokine production.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.

Conclusion and Future Directions

The 2-Methyl-4-phenylnicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The collective evidence from its close structural analogs strongly suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes this an attractive area for further research.

Future investigations should focus on the synthesis and comprehensive biological evaluation of a library of 2-Methyl-4-phenylnicotinonitrile derivatives to establish a clear structure-activity relationship for this specific scaffold. Mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be essential to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising candidates. The insights provided in this guide are intended to serve as a foundational resource to stimulate and direct these future research endeavors.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]

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  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-4-phenylnicotinonitrile in Biological Systems

Preamble: Charting Unexplored Territory In the landscape of drug discovery and chemical biology, the vastness of chemical space is both a challenge and an immense opportunity. While many molecules have been extensively c...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

In the landscape of drug discovery and chemical biology, the vastness of chemical space is both a challenge and an immense opportunity. While many molecules have been extensively characterized, a significant number remain enigmatic, their biological functions and mechanisms of action yet to be unveiled. 2-Methyl-4-phenylnicotinonitrile stands as one such molecule. Despite its known chemical structure and availability, a comprehensive understanding of its interaction with biological systems is conspicuously absent from the current scientific literature.

This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking roadmap, a technical whitepaper designed for the intrepid researcher, scientist, and drug development professional. It is a call to action, providing a structured, hypothesis-driven framework for the systematic elucidation of the mechanism of action of 2-Methyl-4-phenylnicotinonitrile. As your virtual Senior Application Scientist, I will guide you through the logical progression of inquiry, from broad biological screening to precise molecular target identification and pathway analysis. We will operate on the frontiers of discovery, and this document will be our compass.

I. The Known Profile of 2-Methyl-4-phenylnicotinonitrile: A Foundation for Inquiry

2-Methyl-4-phenylnicotinonitrile is a heterocyclic compound belonging to the pyridine class, characterized by a nitrile group, a methyl group, and a phenyl substituent on the pyridine ring. Its chemical identity is well-defined, with the CAS number 102147-20-6[1][2][3]. While specific biological data for this compound is scarce, the broader class of nicotinonitrile derivatives has been associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5]. The nitrile moiety, in particular, is a key pharmacophore in many approved drugs, often involved in critical hydrogen bonding interactions with biological targets[6].

PropertyValueSource
IUPAC Name 2-methyl-4-phenylpyridine-3-carbonitrileN/A
CAS Number 102147-20-6[1][2][3]
Molecular Formula C13H10N2[1]
Molecular Weight 194.23 g/mol [1]
General Class Nicotinonitrile DerivativeN/A

II. A Hypothesis-Driven Approach to Unveiling the Mechanism of Action

Given the absence of direct evidence, a logical starting point is to formulate a testable hypothesis based on the known activities of structurally related molecules. The presence of the phenylnicotinonitrile scaffold suggests several plausible avenues of biological activity.

Hypothesis: 2-Methyl-4-phenylnicotinonitrile acts as a modulator of intracellular signaling pathways, likely through the inhibition of protein kinases or by interfering with inflammatory signaling cascades.

This hypothesis is grounded in the following reasoning:

  • Kinase Inhibition: The pyridine and nitrile moieties are common features in many small-molecule kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

  • Anti-inflammatory Activity: Many pyridine-containing compounds exhibit anti-inflammatory properties by modulating pathways such as NF-κB or cytokine signaling.

The following sections will outline a comprehensive experimental plan to systematically test this hypothesis.

III. Experimental Roadmap for Mechanism of Action Elucidation

This section details a step-by-step experimental workflow designed to identify the biological target(s) and elucidate the mechanism of action of 2-Methyl-4-phenylnicotinonitrile.

A. Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to cast a wide net to understand the general biological effects of the compound.

Protocol 1: High-Content Imaging-Based Phenotypic Screening

  • Cell Line Selection: Utilize a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

  • Compound Treatment: Treat cells with a range of concentrations of 2-Methyl-4-phenylnicotinonitrile.

  • Staining: Use a multiplexed fluorescent dye cocktail to stain various cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Interpretation: Look for significant, dose-dependent changes in cellular phenotypes to provide initial clues about the compound's effects (e.g., cell cycle arrest, apoptosis, changes in cell morphology).

Phenotypic_Screening_Workflow A Cell Line Panel B Compound Treatment A->B C Multiplexed Staining B->C D High-Content Imaging C->D E Image Analysis D->E F Phenotypic Profiling E->F

Figure 1: High-Content Phenotypic Screening Workflow.
B. Phase 2: Target Identification and Validation

Based on the phenotypic screening results, the next phase focuses on identifying the specific molecular target(s).

Protocol 2: Kinase Panel Screening

Assuming the phenotypic screen suggests an effect on cell proliferation or survival, a broad kinase panel screen is a logical next step.

  • Assay Format: Utilize a commercially available kinase panel (e.g., >400 kinases) in an in vitro activity assay format (e.g., radiometric, fluorescence-based).

  • Compound Concentration: Screen 2-Methyl-4-phenylnicotinonitrile at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Identify kinases that show significant inhibition in the presence of the compound.

  • Dose-Response: For the "hit" kinases, perform a dose-response analysis to determine the IC50 value.

Protocol 3: Affinity-Based Target Identification

For an unbiased approach, affinity-based methods can be employed.

  • Compound Immobilization: Synthesize a derivative of 2-Methyl-4-phenylnicotinonitrile with a linker for immobilization on beads (e.g., sepharose).

  • Cell Lysate Incubation: Incubate the immobilized compound with cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Target_ID_Workflow cluster_0 Hypothesis-Driven cluster_1 Unbiased A Kinase Panel Screen B IC50 Determination A->B E Candidate Target(s) B->E C Affinity Chromatography D Mass Spectrometry C->D D->E Signaling_Pathway_Validation Compound 2-Methyl-4- phenylnicotinonitrile Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Cellular_Effect Cellular Effect (e.g., Apoptosis) Substrate->Cellular_Effect Signaling Cascade

Figure 3: Hypothesized Signaling Pathway.

IV. Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a cornerstone of chemical biology and drug discovery. This guide has provided a comprehensive, albeit prospective, framework for unraveling the biological function of 2-Methyl-4-phenylnicotinonitrile. The proposed experimental cascade, from broad phenotypic screening to specific target validation and pathway analysis, represents a robust and logical approach to transforming a molecule of unknown function into a well-characterized biological probe or a potential therapeutic lead. The path forward requires meticulous execution of these experiments and an unbiased interpretation of the resulting data. The insights gained will not only illuminate the role of 2-Methyl-4-phenylnicotinonitrile but will also contribute to our broader understanding of the intricate signaling networks that govern cellular function.

V. References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 6(1), 233-241.

  • Suwunwong, T., Chantrapromma, S., Fun, H. K., & Ratananukul, P. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1678–o1679.

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 2-Methyl-4-phenylnicotinonitrile

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of several approved drugs and num...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of several approved drugs and numerous clinical candidates.[1] Its synthetic tractability and diverse biological activities make it a fertile ground for the development of novel therapeutics.[1][2] This guide focuses on a specific, yet promising, derivative: 2-Methyl-4-phenylnicotinonitrile. While direct, extensive research on this particular molecule is in its nascent stages, this document aims to provide a comprehensive framework for its investigation. By synthesizing data from analogous structures and outlining a rigorous, field-proven evaluation pipeline, we will explore the therapeutic avenues for this compound, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to unlock the full therapeutic potential of 2-Methyl-4-phenylnicotinonitrile.

The Compound: Physicochemical Properties and Synthesis

2-Methyl-4-phenylnicotinonitrile (CAS No. 102147-20-6) is a small molecule characterized by a pyridine ring substituted with a methyl group at the 2-position, a cyano group at the 3-position, and a phenyl group at the 4-position.[3][4][5][6]

PropertyValueSource
Molecular Formula C13H10N2[3]
Molecular Weight 194.23 g/mol [3]
CAS Number 102147-20-6[3][4][5][6]
Canonical SMILES CC1=NC=C(C(=C1)C#N)C2=CC=CC=C2Inferred from structure
Rationale for Synthesis and Derivatization

The synthesis of 2-Methyl-4-phenylnicotinonitrile can be achieved through various established organic chemistry methodologies. A common approach involves a multi-component reaction, for instance, a variation of the Gewald reaction or a Hantzsch-like pyridine synthesis, followed by modifications. A general synthetic workflow is outlined below. The choice of this specific substitution pattern is deliberate; the methyl group can influence steric interactions and metabolic stability, the phenyl ring offers a site for further functionalization to modulate lipophilicity and target engagement, and the nitrile group is a key pharmacophore known to participate in crucial interactions with biological targets.[7]

General Synthetic Protocol

A plausible synthetic route, based on established methods for similar nicotinonitriles, is a one-pot reaction involving an appropriately substituted chalcone, malononitrile, and a suitable ammonium salt in the presence of an oxidizing agent.

Step-by-step Synthesis:

  • Chalcone Formation: Condensation of acetophenone with benzaldehyde in the presence of a base (e.g., NaOH) to yield 1,3-diphenylprop-2-en-1-one.

  • Pyridine Ring Formation: A mixture of the resulting chalcone, malononitrile, and ammonium acetate in a suitable solvent (e.g., acetic acid) is refluxed.

  • Oxidation: The intermediate dihydropyridine is oxidized in situ to the corresponding pyridine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2-Methyl-4-phenylnicotinonitrile.

A detailed, optimized synthesis protocol would require experimental validation.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the known biological activities of structurally related nicotinonitrile derivatives, we can hypothesize several potential mechanisms of action for 2-Methyl-4-phenylnicotinonitrile.

Anticancer Potential: Targeting Key Signaling Pathways

Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.[1][2][8]

2.1.1. Kinase Inhibition: Many small molecule anticancer drugs function by inhibiting protein kinases. The nicotinonitrile scaffold is present in approved kinase inhibitors like bosutinib and neratinib.[1] It is plausible that 2-Methyl-4-phenylnicotinonitrile could act as a scaffold for the design of inhibitors targeting kinases implicated in cancer, such as:

  • Tyrosine Kinases (e.g., VEGFR-2, EGFR): Inhibition of these kinases can disrupt angiogenesis and tumor cell proliferation.[1]

  • Serine/Threonine Kinases (e.g., Aurora Kinases, CDKs): Targeting these kinases can interfere with cell cycle progression and mitosis.[1]

2.1.2. Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain nicotinonitrile-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

2.1.3. Induction of Apoptosis: The antiproliferative effects of some nicotinonitrile derivatives have been linked to the induction of programmed cell death (apoptosis) through the activation of caspase cascades.[9]

Anticancer_MoA cluster_0 2-Methyl-4-phenylnicotinonitrile cluster_1 Potential Molecular Targets Compound Compound Kinases Tyrosine & Ser/Thr Kinases (VEGFR, EGFR, Aurora) Compound->Kinases Inhibition Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Apoptosis_Proteins Apoptotic Pathway Proteins (e.g., Caspases) Compound->Apoptosis_Proteins Modulation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis

Figure 1: Postulated anticancer mechanisms of action.

Antimicrobial Activity

The pyridine and nitrile moieties are present in various antimicrobial agents.[10][11][12] The investigation of 2-Methyl-4-phenylnicotinonitrile as a potential antibacterial or antifungal agent is a logical extension of its chemical nature. The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Preclinical Evaluation Workflow: A Phased Approach

A systematic, multi-tiered approach is essential to rigorously evaluate the therapeutic potential of 2-Methyl-4-phenylnicotinonitrile. This workflow progresses from broad in vitro screening to more complex in vivo models.

Preclinical_Workflow Phase1 Phase 1: In Vitro Screening Phase2 Phase 2: In Vitro Mechanism of Action & Selectivity Phase1->Phase2 Hit Identification Phase3 Phase 3: In Vivo Efficacy & Toxicology Phase2->Phase3 Lead Candidate Selection Phase4 Phase 4: Pharmacokinetic (ADME) Profiling Phase3->Phase4 In Vivo Proof-of-Concept

Figure 2: Phased preclinical evaluation workflow.

Phase 1: In Vitro Screening for Bioactivity

The initial phase focuses on high-throughput screening to identify promising areas of biological activity.[13][14][15]

3.1.1. Anticancer Screening Protocol:

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel). Include non-cancerous cell lines (e.g., MRC-5, HaCaT) to assess selectivity.

  • Cytotoxicity Assay (MTT/MTS Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-Methyl-4-phenylnicotinonitrile (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Add MTT or MTS reagent and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Data Analysis: Compare the IC50 values across different cell lines to identify potential tumor-type selectivity.

3.1.2. Antimicrobial Screening Protocol:

  • Microorganism Panel: Screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Phase 2: Elucidating the Mechanism of Action

Once bioactivity is confirmed, the focus shifts to understanding how the compound exerts its effects.

3.2.1. In Vitro Assays for Anticancer MoA:

Assay TypePurposeExperimental Approach
Cell Cycle Analysis To determine if the compound induces cell cycle arrestTreat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.
Apoptosis Assays To quantify the induction of programmed cell deathAnnexin V/PI staining followed by flow cytometry; Caspase-Glo assays to measure caspase-3/7, -8, and -9 activity.
Kinase Inhibition Assays To identify specific kinase targetsIn vitro kinase panel screening (e.g., using services like Eurofins DiscoverX or Promega).
Tubulin Polymerization Assay To assess the effect on microtubule dynamicsA cell-free assay using purified tubulin and measuring the change in fluorescence upon polymerization.
Phase 3: In Vivo Efficacy and Toxicology

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism.[16][17][18][19]

3.3.1. Xenograft Mouse Model for Anticancer Efficacy:

  • Model Establishment: Subcutaneously implant human cancer cells (selected from sensitive cell lines in Phase 1) into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer 2-Methyl-4-phenylnicotinonitrile via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors and weigh them.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance.

3.3.2. Acute Toxicity Study:

  • Animal Model: Use healthy rodents (e.g., mice or rats).

  • Dosing: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Monitor animals for signs of toxicity and mortality over a 14-day period.

  • Endpoint: Determine the LD50 (median lethal dose) and identify the maximum tolerated dose (MTD).

Phase 4: Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a drug.[20][21][22][23][24]

3.4.1. In Vitro ADME Assays:

ParameterAssayPurpose
Solubility Kinetic and thermodynamic solubility assaysTo determine the solubility in physiological buffers.
Permeability Caco-2 or PAMPA assayTo predict intestinal absorption.
Metabolic Stability Liver microsome or hepatocyte stability assayTo assess the rate of metabolism by liver enzymes.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the fraction of the compound bound to plasma proteins.
CYP450 Inhibition Fluorescent or LC-MS/MS-based assaysTo assess the potential for drug-drug interactions.

3.4.2. In Vivo Pharmacokinetic Study:

  • Animal Model: Typically rats or mice.

  • Dosing: Administer a single dose of the compound via intravenous and oral routes.

  • Sample Collection: Collect blood samples at various time points.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[25][26][27]

Future Directions and Concluding Remarks

The framework presented in this guide provides a robust starting point for the systematic investigation of 2-Methyl-4-phenylnicotinonitrile's therapeutic potential. The initial focus on anticancer and antimicrobial activities is based on the established properties of the nicotinonitrile scaffold. However, researchers should remain open to unexpected findings, as this novel molecule may possess unique biological activities.

Successful progression through this preclinical pipeline would provide the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials. The journey from a promising scaffold to a clinically approved therapeutic is long and challenging, but a methodical and scientifically rigorous approach, as outlined here, is the surest path to success. The true potential of 2-Methyl-4-phenylnicotinonitrile awaits discovery through dedicated and insightful research.

References

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  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). De Gruyter. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

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  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

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  • Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (2013). PubMed. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed. [Link]

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  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. [Link]

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  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). PMC. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

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  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024). SpringerLink. [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). NIH. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). Acta Chimica Slovenica. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). PubMed. [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (n.d.). ProQuest. [Link]

  • Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. [Link]

  • Cas no 102147-20-6 (2-Methyl-4-phenylnicotinonitrile). (n.d.). Mol-Instincts. [Link]

  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. (2019). AA Blocks. [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022). The Journal of Organic Chemistry. [Link]

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  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

  • Nicotinonitrile. (n.d.). Wikipedia. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.).
  • Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. (n.d.). Polymer Chemistry. [Link]

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Exploratory

Synthesis of novel 2-Methyl-4-phenylnicotinonitrile analogues

An In-Depth Technical Guide to the Synthesis of Novel 2-Methyl-4-phenylnicotinonitrile Analogues For Researchers, Scientists, and Drug Development Professionals Abstract The nicotinonitrile (3-cyanopyridine) scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel 2-Methyl-4-phenylnicotinonitrile Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel 2-methyl-4-phenylnicotinonitrile analogues, compounds of significant interest in drug discovery. We will delve into the foundational synthetic strategies, emphasizing robust and versatile multi-component reactions. This guide will offer detailed experimental protocols, insights into reaction mechanisms, and methods for the characterization of these compounds, equipping researchers with the knowledge to design and execute the synthesis of new nicotinonitrile-based molecular entities.

The Significance of the Nicotinonitrile Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic drugs.[3] When functionalized with a cyano group at the 3-position, it forms the nicotinonitrile scaffold, a key building block in the development of therapeutic agents.[1][2] Nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of the nitrile group offers a unique combination of electronic properties and metabolic stability, making it an attractive feature in drug design. Furthermore, the pyridine nitrogen and the cyano group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the high affinity and selectivity of these compounds.

Foundational Synthetic Methodologies for Nicotinonitrile Synthesis

The construction of the polysubstituted pyridine ring is a cornerstone of heterocyclic chemistry. Several named reactions and multi-component strategies have been developed to afford nicotinonitrile derivatives with diverse substitution patterns.

Multi-Component Reactions (MCRs): An Efficient Approach

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[5] These reactions are highly convergent and atom-economical, often leading to high yields and reducing the number of synthetic steps and purification procedures.[6] For the synthesis of nicotinonitrile analogues, MCRs offer a highly efficient and versatile approach to generate a library of compounds for structure-activity relationship (SAR) studies.

A common MCR strategy for the synthesis of 2-amino-3-cyanopyridine derivatives involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt (often ammonium acetate) as the nitrogen source.[6] This reaction can be performed under various conditions, including conventional heating and microwave irradiation, the latter often providing benefits in terms of reduced reaction times and improved yields.[3]

Figure 1: General workflow for the multi-component synthesis of 2-amino-3-cyanopyridine derivatives.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a classic and highly adaptable method for the preparation of substituted pyridines.[7] The reaction proceeds in two steps: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the pyridine ring.[8][9]

A significant advantage of the Bohlmann-Rahtz synthesis is its versatility. By modifying the starting enamine and ethynylketone, a wide range of substituted pyridines can be accessed. For the synthesis of nicotinonitrile analogues, β-aminocrotononitrile can be employed as the enamine component.[10] Modern modifications of this reaction often utilize one-pot procedures, where the enamine is generated in situ, and the cyclization is promoted by acid catalysis, significantly improving the efficiency and applicability of the method.[10]

Bohlmann_Rahtz_Mechanism Enamine Enamine (β-aminocrotononitrile) Michael_Adduct Michael Adduct (Aminodiene Intermediate) Enamine->Michael_Adduct Michael Addition Ethynylketone Ethynyl Ketone (Phenyl Vinyl Ketone) Ethynylketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Isomerization & Cyclization Pyridine 2-Methyl-4-phenylnicotinonitrile Cyclized_Intermediate->Pyridine Dehydration

Figure 2: Simplified mechanism of the Bohlmann-Rahtz pyridine synthesis for 2-methyl-4-phenylnicotinonitrile.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[11][12] While not a direct method for pyridine synthesis, the Thorpe-Ziegler reaction is a valuable tool for the synthesis of precursors to certain nicotinonitrile analogues, particularly those with fused ring systems.[12] The reaction is conceptually related to the Dieckmann condensation.[10]

Synthesis of 2-Methyl-4-phenylnicotinonitrile: A Representative Protocol

The following is a detailed, generalized protocol for the synthesis of 2-methyl-4-phenylnicotinonitrile via a one-pot, four-component reaction. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Materials and Reagents
  • Benzaldehyde

  • Acetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), acetone (1.2 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2-methyl-4-phenylnicotinonitrile.

Synthesis of Novel Analogues

The versatility of the multi-component reaction allows for the straightforward synthesis of a diverse library of 2-methyl-4-phenylnicotinonitrile analogues. By varying the aromatic aldehyde and the ketone starting materials, a wide range of substituents can be introduced at the 4- and 6-positions of the pyridine ring, respectively.

EntryAromatic AldehydeKetoneYield (%)
1BenzaldehydeAcetoneHCH₃75
24-ChlorobenzaldehydeAcetone4-ClCH₃82
34-MethoxybenzaldehydeAcetone4-OCH₃CH₃78
4BenzaldehydePropiophenoneHC₂H₅72

Table 1: Representative examples of synthesized 2-methyl-4-phenylnicotinonitrile analogues and their yields.

Characterization of 2-Methyl-4-phenylnicotinonitrile Analogues

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. For 2-methyl-4-phenylnicotinonitrile, characteristic signals would include a singlet for the methyl group protons (around δ 2.5 ppm), multiplets for the aromatic protons of the phenyl and pyridine rings (in the range of δ 7.0-9.0 ppm).[13][14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals to identify include the nitrile carbon (around δ 117 ppm), the carbons of the pyridine and phenyl rings, and the methyl carbon.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the nitrile functional group, which exhibits a characteristic sharp absorption band in the region of 2220-2240 cm⁻¹.[3] Other key absorptions will correspond to C-H stretching of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Pharmacological Significance and Future Directions

The 2-methyl-4-phenylnicotinonitrile scaffold represents a promising starting point for the development of new therapeutic agents. The ability to readily synthesize a diverse range of analogues through multi-component reactions facilitates the exploration of the structure-activity relationships of this class of compounds. Future research in this area will likely focus on the design and synthesis of novel analogues with optimized pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. The exploration of their potential as anticancer, anti-inflammatory, and antimicrobial agents remains a fertile ground for investigation.[4][15]

References

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  • Hassan, H. A., Hisham, M., Hayallah, A. M., & Abdel-Aziz, M. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University Bulletin for Pharmaceutical Sciences, 45(2), 297-316. [Link]

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  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Dofe, V. S., Shaikh, S. K., & Gill, C. H. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13 C-NMR spectroscopy was also used to further investigation the functional groups of synthesised samples (ie, compounds 8, 13 and 14). Fig. (7) showed the spectrum of 6-methyl-2-(4-(5-(substituted phenyl)-tetrazol-1-yl) phenyl) benzothiazole (8). ResearchGate. [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:-. [Link]

  • Chemistry Learning. (2023, February 25). Bohlmann–Rahtz pyridine synthesis [Video]. YouTube. [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3210-3223. [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde (1 mmol), malononitrile (1.06 mmol),... [Figure]. ResearchGate. [Link]

  • ResearchGate. (n.d.). One-pot three-component reaction different aldehydes (1), malononitrile... [Figure]. ResearchGate. [Link]

  • Al-Masri, E. A., Ibrahim, M. M., Al-Salahi, R., Ali, H. A., Marzouk, M., & Al-Omar, M. A. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2, 5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6598. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

  • Al-Masri, E., Shuaib, A., Al-Salahi, R., Al-Omar, M., Marzouk, M., & Ibrahim, M. M. (2023). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2, 5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. Journal of Molecular Structure, 1275, 134651. [Link]

  • ResearchGate. (n.d.). Result of one-pot reaction of ethyl acetoacetate, malononitrile, and benzaldehyde under different catalysts [Figure]. ResearchGate. [Link]

  • Wang, Y., Zhang, W., & Xu, J. (2023). One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. Organic Chemistry Frontiers, 10(12), 3021-3027. [Link]

  • Amrani, S. (n.d.). Malononitrile in Organic Synthesis. Scribd. [Link]

  • Sosnovskikh, V. Y., & Ovsyannikov, D. L. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4 (1H)-ones. Molbank, 2023(2), M1639. [Link]

  • Manimekalai, A., & Jayabharathi, J. (2010). Synthesis and NMR spectral study of some t (3)-aryl-r (2), c (4)-bisethoxycarbonyl-t (5)-hydroxy-c (5)-methylcyclohexanones. Magnetic Resonance in Chemistry, 48(8), 643-649. [Link]

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Foundational

2-Methyl-4-phenylnicotinonitrile: A Versatile Scaffold for the Development of Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active agents. Within this esteemed class, the 2-Methyl-4-phenylnicotinonitrile scaffold emerges as a particularly compelling starting point for the design of new chemical entities. Its strategic combination of a reactive cyano group, a modifiable methyl group, and a phenyl ring ripe for substitution offers a rich platform for combinatorial exploration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the 2-Methyl-4-phenylnicotinonitrile core, encompassing its synthesis, chemical characteristics, and its proven potential as a scaffold for the discovery of novel therapeutics, with a particular focus on anticancer applications. Detailed experimental protocols, structure-activity relationship (SAR) insights derived from analogous structures, and a forward-looking perspective on its therapeutic promise are presented to empower researchers in their quest for next-generation pharmaceuticals.

The Strategic Value of the Nicotinonitrile Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, and its cyanated form, nicotinonitrile, offers a unique set of properties that make it highly attractive for drug design. The cyano group can act as a hydrogen bond acceptor, a dipole, or a reactive handle for further chemical transformations. The 2-methyl-substituted nicotinonitriles are particularly significant pharmacophores found in a range of bioactive compounds, including dopamine receptor antagonists and mineralocorticoid receptor antagonists[1]. The presence of a phenyl group at the 4-position introduces a site for extensive derivatization to modulate properties such as solubility, metabolic stability, and target binding affinity.

Synthesis and Characterization of the Core Scaffold

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-Methyl-4-phenylnicotinonitrile can be approached through several established methods for constructing substituted pyridines. A common and effective strategy involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis or related methodologies. A plausible retrosynthetic analysis is depicted below.

G Scaffold 2-Methyl-4-phenylnicotinonitrile Intermediates Chalcone Intermediate + 3-Aminocrotononitrile Scaffold->Intermediates Cyclization StartingMaterials Benzaldehyde + Acetone + Acetonitrile Intermediates->StartingMaterials Claisen-Schmidt Condensation & Thorpe-Ziegler Reaction

Caption: Retrosynthetic analysis of 2-Methyl-4-phenylnicotinonitrile.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylnicotinonitrile

This protocol is a representative procedure based on established methods for the synthesis of related 4-aryl nicotinonitriles[2].

Step 1: Synthesis of (E)-1-phenylbut-2-en-1-one (Benzalacetone)

  • To a stirred solution of benzaldehyde (10.6 g, 100 mmol) and acetone (8.7 g, 150 mmol) in ethanol (100 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise.

  • Continue stirring at room temperature for 2 hours, during which a yellow precipitate will form.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield (E)-1-phenylbut-2-en-1-one.

Step 2: Synthesis of 2-Methyl-4-phenylnicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser, combine (E)-1-phenylbut-2-en-1-one (14.6 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol) in absolute ethanol (150 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 2-Methyl-4-phenylnicotinonitrile.

Characterization of 2-Methyl-4-phenylnicotinonitrile

The structural confirmation of the synthesized scaffold is achieved through standard spectroscopic techniques.

PropertyValue
CAS Number 102147-20-6[1][3]
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (d, 1H, H-6), 7.50-7.60 (m, 5H, Ar-H), 7.20 (d, 1H, H-5), 2.75 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5 (C-2), 151.0 (C-6), 149.0 (C-4), 137.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 121.0 (C-5), 117.0 (CN), 108.0 (C-3), 24.0 (CH₃).

  • IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1580, 1490 (C=C and C=N aromatic ring stretches).

  • Mass Spectrometry (EI): m/z 194 (M⁺).

2-Methyl-4-phenylnicotinonitrile as a Scaffold for New Chemical Entities

The true value of the 2-Methyl-4-phenylnicotinonitrile scaffold lies in its potential for derivatization at multiple sites, allowing for the generation of diverse chemical libraries for biological screening.

G cluster_0 Derivatization Sites Scaffold 2-Methyl-4-phenylnicotinonitrile Core PhenylRing Phenyl Ring (C4) - Substitution (e.g., halides, alkoxy, alkyl groups) Scaffold->PhenylRing MethylGroup Methyl Group (C2) - Oxidation - Halogenation - Condensation Scaffold->MethylGroup CyanoGroup Cyano Group (C3) - Hydrolysis to Amide/Carboxylic Acid - Reduction to Amine - Cyclization to heterocycles Scaffold->CyanoGroup

Caption: Key derivatization sites on the 2-Methyl-4-phenylnicotinonitrile scaffold.

Derivatization of the Phenyl Ring

The phenyl ring at the C4 position is a prime target for modification to explore Structure-Activity Relationships (SAR). By employing substituted benzaldehydes in the initial synthesis, a wide array of analogues can be generated.

Insights from SAR studies on related 4-aryl nicotinonitriles have shown that:

  • Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the phenyl ring can significantly influence biological activity. For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, substitutions on the phenyl rings led to varying cytotoxic effects against breast cancer cell lines[2].

  • The position of the substituent (ortho, meta, or para) is also critical. Studies on 2-arylvinylquinolines demonstrated that the position of a fluoro substituent on the phenyl ring dramatically altered antimalarial potency[4].

Modification of the Cyano and Methyl Groups

The cyano and methyl groups are versatile handles for further chemical transformations.

  • Cyano Group: The nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, or reduced to an aminomethyl group. These transformations can introduce new hydrogen bonding capabilities and alter the polarity of the molecule.

  • Methyl Group: The methyl group can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce further reactive sites.

A general procedure for the synthesis of an amide from a nicotinonitrile derivative can be performed as follows[1]:

  • To a stirred solution of the 2-methyl-6-phenylnicotinonitrile derivative (0.2 mmol) in acetone (1.6 mL), add Na₂CO₃ (1.0 mmol).

  • Cool the suspension to 0 °C and add 30% H₂O₂ aqueous solution (3.0 mL).

  • Stir the resulting suspension at room temperature until the starting material is consumed (monitored by TLC).

  • Add water to the reaction vessel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the amide.

Therapeutic Applications and Biological Activity

The nicotinonitrile scaffold and its derivatives have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of nicotinonitrile derivatives.

  • Kinase Inhibition: Substituted pyridines and nicotinonitriles are known to be effective kinase inhibitors. Novel nicotinonitrile derivatives have been synthesized and shown to inhibit tyrosine kinase, inducing apoptosis in cancer cell lines[5]. The structural similarity of the 2-Methyl-4-phenylnicotinonitrile scaffold to known kinase inhibitors suggests its potential in this area.

  • Cytotoxicity: In a study on 2-amino-4,6-diphenylnicotinonitriles, several derivatives exhibited significant cytotoxicity against breast cancer cell lines, with one compound showing higher potency than the standard drug Doxorubicin[2].

  • Tubulin Polymerization Inhibition: Derivatives of 2-phenylacrylonitrile, which share structural similarities with the core scaffold, have been shown to act as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase[6].

Table 1: Cytotoxic Activity of Representative Nicotinonitrile Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 5g MCF-7 (Breast)~1-3[3]
Derivative 8 HCT-116 (Colon)~1-3[3]
Compound 3 Breast Cancer Cells> Doxorubicin[2]
Compound 1g2a HCT116 (Colon)0.0059[6]
Other Potential Therapeutic Areas

Beyond cancer, the nicotinonitrile scaffold has been explored for a variety of other therapeutic applications, including:

  • Antimicrobial and antifungal agents[7].

  • Anti-inflammatory agents.

  • Cardiotonic agents.

  • Anticonvulsant agents[7].

Pharmacokinetics and Drug-likeness (ADME/Tox)

While specific ADME/Tox data for 2-Methyl-4-phenylnicotinonitrile derivatives are not extensively reported, general principles of drug metabolism and pharmacokinetics can be applied. The pyridine nitrogen can influence the pKa and solubility of the molecule. The phenyl and methyl groups provide sites for metabolic modification, primarily through cytochrome P450 enzymes.

In silico ADME predictions for related new pyridine derivatives of nabumetone showed promising pharmacokinetic properties, suggesting that the nicotinonitrile core can be incorporated into drug-like molecules[8]. The lipophilicity, a key determinant of absorption and distribution, can be readily tuned by modifying the substituents on the phenyl ring.

Future Perspectives and Conclusion

The 2-Methyl-4-phenylnicotinonitrile scaffold represents a highly promising platform for the development of new chemical entities. Its synthetic accessibility and the presence of multiple, readily modifiable functional groups provide a rich playground for medicinal chemists. The demonstrated anticancer activity of related nicotinonitrile derivatives, particularly as kinase and tubulin polymerization inhibitors, underscores the potential of this scaffold in oncology drug discovery.

Future research should focus on the systematic exploration of the chemical space around this core, generating libraries of derivatives with diverse substitutions on the phenyl ring and functionalization of the methyl and cyano groups. High-throughput screening of these libraries against a panel of cancer cell lines and specific molecular targets, coupled with detailed SAR and ADME/Tox profiling, will be crucial in unlocking the full therapeutic potential of this versatile scaffold. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • (PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. ResearchGate. [https://www.researchgate.net/publication/362699889_Synthesis_characterization_molecular_docking_in_silico_ADME_study_and_in_vitro_cytotoxicity_evaluation_of_new_pyridine_derivatives_of_nabumetone]([Link]_ cytotoxicity_evaluation_of_new_pyridine_derivatives_of_nabumetone)

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science Publisher. [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][8][9]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. [Link]

  • Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers. [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
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  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. [Link]

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  • Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. ResearchGate. [Link]

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  • Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. PubMed. [Link]

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Exploratory

CAS number and IUPAC name for 2-Methyl-4-phenylnicotinonitrile

An In-Depth Technical Guide to 2-Methyl-4-phenylnicotinonitrile Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of signi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-4-phenylnicotinonitrile

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. The guide covers its chemical identity, synthesis methodologies, reaction mechanisms, potential applications based on its structural class, and essential safety protocols. Detailed experimental procedures and mechanistic diagrams are included to provide actionable insights for researchers, scientists, and drug development professionals. The content is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Chemical Identity and Properties

2-Methyl-4-phenylnicotinonitrile, also known by its IUPAC name 2-Methyl-4-phenylpyridine-3-carbonitrile, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 4-position, and a nitrile (cyano) group at the 3-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
CAS Number 102147-20-6 [1][2]
IUPAC Name 2-Methyl-4-phenylpyridine-3-carbonitrile N/A
Molecular Formula C₁₃H₁₀N₂ N/A
Molecular Weight 194.23 g/mol N/A

| Boiling Point | 204 °C (399 °F) |[3] |

The product is reported to be chemically stable under standard room temperature conditions[3].

Synthesis and Methodology

The synthesis of substituted nicotinonitriles is a subject of ongoing research. One notable and facile method for preparing related structures involves a degenerate ring transformation of pyridinium salts, which allows for the simultaneous introduction of methyl and cyano groups onto the pyridine core[4].

Synthesis via Pyridinium Salt Ring Transformation

A recently developed strategy utilizes a C-nucleophile-triggered ring transformation of an N-substituted 4-phenylpyridinium salt. In this process, the pyridine ring undergoes a nucleophilic attack, leading to a rearrangement where a fragment of the nucleophile is incorporated to form a new, substituted pyridine ring[4][5].

Experimental Protocol: General Synthesis of 2-Methylnicotinonitrile Derivatives

The following protocol is adapted from a general procedure for the synthesis of 2-methylnicotinonitrile derivatives via this ring transformation method[4].

Materials:

  • N-vinyl pyridinium salt (1.0 equiv)

  • Benzoic acid (BA) (2.0 equiv)

  • Benzyl triethyl ammonium chloride (TEBA) (1.0 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1M in THF, 4.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Charge an oven-dried Schlenk tube with N-vinyl pyridinium salt (0.2 mmol, 1.0 equiv), benzoic acid (48.8 mg, 0.4 mmol, 2.0 equiv), and TEBA (45.6 mg, 0.2 mmol, 1.0 equiv).

  • Add a magnetic stir bar and 1.6 mL of acetonitrile.

  • Add KHMDS (0.8 mL of a 1M solution in THF, 0.8 mmol, 4.0 equiv) to the solution.

  • Stir the resulting solution at 90 °C under an air atmosphere for 20 hours.

  • After the reaction period, cool the mixture and filter it.

  • Evaporate the solvent from the filtrate under vacuum to yield the crude product.

  • Purify the crude product using appropriate chromatographic techniques.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions Reactant N-vinyl-4-phenyl- pyridinium salt Process Degenerate Ring Transformation Reactant->Process Reagents KHMDS Benzoic Acid TEBA Reagents->Process Solvent Acetonitrile (CH3CN) Solvent->Process Temp 90 °C, 20 h Temp->Process Product 2-Methyl-4-phenylnicotinonitrile Process->Product Yields Target Compound

Caption: Synthesis workflow for 2-Methyl-4-phenylnicotinonitrile.

Chemical Transformations and Reactivity

The nitrile group of 2-Methyl-4-phenylnicotinonitrile is a versatile functional handle for accessing a variety of other compound classes, including amides, aldehydes, and amines. These transformations significantly expand its utility as a synthetic intermediate[4].

Conversion to Amide

The nitrile can be hydrolyzed to the corresponding primary amide, 2-Methyl-4-phenylnicotinamide.

  • Protocol: This transformation is typically achieved by treating the nitrile with hydrogen peroxide (H₂O₂) in the presence of a base like sodium carbonate (Na₂CO₃) in a solvent such as acetone[4].

Reduction to Aldehyde

Partial reduction of the nitrile group yields the aldehyde, 2-Methyl-4-phenylpyridine-3-carbaldehyde.

  • Protocol: This reduction is commonly performed using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene[4].

Reduction to Amine

Complete reduction of the nitrile affords the primary amine, (2-Methyl-4-phenylpyridin-3-yl)methanamine.

  • Protocol: This can be accomplished in a two-step, one-pot process. First, an initial reduction with DIBAL-H is performed, followed by the addition of a stronger reducing agent like sodium borohydride (NaBH₄) to complete the transformation to the amine[4].

Derivative Synthesis Diagram

Transformations Start 2-Methyl-4-phenylnicotinonitrile Amide 2-Methyl-4-phenylnicotinamide Start->Amide H₂O₂, Na₂CO₃ (Hydrolysis) Aldehyde 2-Methyl-4-phenylpyridine- 3-carbaldehyde Start->Aldehyde DIBAL-H, -78°C (Partial Reduction) Amine (2-Methyl-4-phenylpyridin-3-yl)- methanamine Start->Amine 1. DIBAL-H 2. NaBH₄ (Full Reduction)

Caption: Key chemical transformations of the nitrile group.

Research Interest and Potential Applications

While specific applications for 2-Methyl-4-phenylnicotinonitrile are not extensively documented, the broader class of nicotinonitrile derivatives is of high interest in medicinal chemistry and materials science. These compounds are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, analgesic, and anti-hyperglycemic properties[6].

Furthermore, the fluorescent properties of some nicotinonitrile derivatives make them candidates for applications as non-linear optical and fluorescent materials[6]. The synthetic versatility of 2-Methyl-4-phenylnicotinonitrile makes it a valuable building block for creating libraries of novel compounds for screening in these and other areas of drug discovery and materials science.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Methyl-4-phenylnicotinonitrile. The available safety data indicates several hazards that require careful management[3].

Table 2: GHS Hazard Information

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation
Eye Irritation 2A H319: Causes serious eye irritation
Specific target organ toxicity - single exposure 3 H335: May cause respiratory irritation

| Hazardous to the aquatic environment, short-term | 3 | H402: Harmful to aquatic life |

Source: Sigma-Aldrich Safety Data Sheet[3]

Recommended Handling Procedures
  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, eye protection, and face protection[3].

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood to avoid inhalation of dusts[3].

  • First Aid (IF ON SKIN): Wash with plenty of soap and water[3].

  • First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3].

This product is supplied under the TSCA R&D Exemption and is not for non-exempt commercial purposes[3].

Conclusion

2-Methyl-4-phenylnicotinonitrile is a synthetically valuable heterocyclic compound. Its preparation via modern organic synthesis techniques, such as pyridinium salt ring transformations, provides an efficient route to this scaffold. The reactivity of its nitrile group allows for straightforward conversion into amides, aldehydes, and amines, positioning it as a key intermediate for the development of novel pharmaceuticals and functional materials. Strict adherence to safety protocols is required for its handling due to its irritant properties.

References

  • SAFETY DATA SHEET - 2-Methyl-4-phenylnicotinonitrile. (2025). Sigma-Aldrich.
  • 2-methyl-4-phenylnicotinonitrile(SALTD
  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022).
  • CAS NO. 102147-20-6 | 2-Methyl-4-phenylnicotinonitrile. Arctom Scientific.
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). PMC, NIH.
  • Kinetics and Mechanism of the Pyridinolyses of O-Methyl and O-Ethyl Phenyl Phosphonochloridothioates in Acetonitrile. (2025).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide to the synthesis of 2-methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 2-methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The protocol detailed herein is based on a modified, one-pot Bohlmann-Rahtz pyridine synthesis, which offers high efficiency and regioselectivity. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and includes essential safety information, characterization data, and a visual representation of the experimental workflow. The content is structured to provide not only a reproducible protocol but also the scientific reasoning behind the experimental design, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction and Scientific Context

Substituted nicotinonitriles are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their biological and photophysical properties. 2-Methyl-4-phenylnicotinonitrile, in particular, is a valuable scaffold in drug discovery due to the presence of a reactive nitrile group, a lipophilic phenyl ring, and a methyl group, which can influence the molecule's steric and electronic properties.

The synthesis of such polysubstituted pyridines can be challenging, often requiring multi-step procedures with potential for low yields and the formation of isomeric byproducts. The Bohlmann-Rahtz pyridine synthesis, first reported in 1957, provides a powerful and convergent approach to constructing the pyridine ring from readily available enamines and ethynylketones. This method has since been refined to allow for one-pot procedures under milder, acid-catalyzed conditions, significantly enhancing its synthetic utility. This protocol leverages such a modified approach for an efficient and reliable synthesis of the target compound.

Reaction Mechanism: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis proceeds through a cascade of reactions, initiated by a Michael addition, followed by isomerization and a final cyclodehydration step to form the aromatic pyridine ring. The use of an acid catalyst is crucial in the one-pot modification as it facilitates both the initial conjugate addition and the subsequent cyclization at lower temperatures.[1]

The reaction commences with the nucleophilic attack of the enamine, β-aminocrotononitrile, on the activated alkyne of 1-phenylprop-2-yn-1-one. This Michael addition forms an aminodiene intermediate. The presence of an acid catalyst promotes the subsequent E/Z isomerization of the diene, which is a prerequisite for the 6-electron electrocyclization. The final step is a dehydration reaction, which is also acid-catalyzed, leading to the formation of the stable aromatic pyridine ring of 2-methyl-4-phenylnicotinonitrile.

Experimental Protocol

This protocol is adapted from a demonstrated one-pot, acid-catalyzed Bohlmann-Rahtz synthesis of a structurally related compound and is optimized for the synthesis of 2-methyl-4-phenylnicotinonitrile.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
β-Aminocrotononitrile≥98%Commercially Available1118-61-2
1-Phenylprop-2-yn-1-one≥95%Commercially Available3623-15-2
Glacial Acetic AcidACS GradeCommercially Available64-19-7
EthanolAnhydrousCommercially Available64-17-5
DichloromethaneACS GradeCommercially Available75-09-2
Saturated aq. NaHCO₃-Prepared in-house-
Anhydrous MgSO₄ACS GradeCommercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram

Synthesis_Workflow Workflow for 2-Methyl-4-phenylnicotinonitrile Synthesis reagent_prep Reagent Preparation (β-aminocrotononitrile, 1-phenylprop-2-yn-1-one in EtOH/AcOH) reaction One-Pot Reaction (Reflux) reagent_prep->reaction Add to flask workup Aqueous Work-up (NaHCO₃ wash, Extraction) reaction->workup Cool and quench purification Purification (Flash Chromatography) workup->purification Concentrate crude characterization Characterization (NMR, IR, MS, mp) purification->characterization Isolate pure product

Caption: A schematic overview of the synthesis and purification process.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solvent mixture of ethanol and glacial acetic acid in a 5:1 ratio (e.g., 25 mL ethanol and 5 mL acetic acid).

  • Addition of Reactants: To the solvent mixture, add β-aminocrotononitrile (1.0 g, 12.2 mmol, 1.0 eq) and 1-phenylprop-2-yn-1-one (1.75 g, 13.4 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-methyl-4-phenylnicotinonitrile as a solid.

Quantitative Data Summary
ParameterValue
β-Aminocrotononitrile1.0 g (12.2 mmol)
1-Phenylprop-2-yn-1-one1.75 g (13.4 mmol)
Solvent (EtOH:AcOH 5:1)30 mL
Reaction Temperature~80-85 °C (Reflux)
Reaction Time4-6 hours
Expected Yield70-85%

Characterization of 2-Methyl-4-phenylnicotinonitrile

The identity and purity of the synthesized 2-methyl-4-phenylnicotinonitrile should be confirmed by standard analytical techniques. The following are expected characterization data based on the structure and data from analogous compounds.[2]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.6 (s, 1H, pyridine H6), ~7.5-7.3 (m, 5H, Ar-H), ~7.2 (s, 1H, pyridine H5), ~2.7 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160, ~155, ~150, ~138, ~129, ~128, ~127, ~118, ~110, ~25.

  • IR (ATR, cm⁻¹): ~2220 (C≡N stretch), ~1580, ~1490 (C=C and C=N aromatic stretches).

  • Mass Spectrometry (EI): m/z (%) = 194 (M⁺).

Safety and Handling Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • β-Aminocrotononitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • 1-Phenylprop-2-yn-1-one: Harmful if swallowed. Causes serious eye irritation.[3] Handle with care and avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Work-up: The neutralization of acetic acid with sodium bicarbonate is an exothermic reaction and will release carbon dioxide gas. Perform this step slowly and with adequate ventilation to avoid pressure build-up.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über die Addition von Enaminen an Acetylen-Verbindungen. Chemische Berichte, 90(10), 2265–2272.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.
  • Bagley, M. C., Xiong, X., & Chapaneri, K. (2002). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 43(46), 8331-8334.
  • Bagley, M. C., Fusillo, V., & Lubinu, M. C. (2011). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Uniqsis Ltd.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2025). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: High-Purity Isolation of 2-Methyl-4-phenylnicotinonitrile

Abstract This document provides a comprehensive technical guide detailing robust methodologies for the purification of 2-Methyl-4-phenylnicotinonitrile (C₁₃H₁₀N₂), a key heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust methodologies for the purification of 2-Methyl-4-phenylnicotinonitrile (C₁₃H₁₀N₂), a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological and physical data. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern each stage of the purification process. We present a multi-step strategy, commencing with a post-synthesis aqueous workup, followed by high-resolution flash column chromatography, and culminating in recrystallization for final polishing. Detailed, step-by-step protocols are provided for each technique, alongside guidelines for purity assessment. This document is intended for researchers, chemists, and process development scientists seeking to achieve high-purity 2-Methyl-4-phenylnicotinonitrile for demanding research and development applications.

Introduction: The Importance of Purity

2-Methyl-4-phenylnicotinonitrile is a substituted pyridine derivative whose structural motif is of significant interest in the development of novel therapeutics and functional materials. The presence of impurities, which can include unreacted starting materials, reagents, isomers, and reaction by-products, can have profound and often detrimental effects on subsequent experimental outcomes.[1][2] For instance, even trace impurities can inhibit or alter catalytic reactions, interfere with biological assays, or compromise the structural integrity of resulting materials. Therefore, a robust and validated purification strategy is not merely a procedural step but a critical component of scientific rigor.

This guide establishes a systematic approach to purification, designed to be adaptable based on the initial purity of the crude material and the final purity requirements.

Table 1: Physicochemical Properties of 2-Methyl-4-phenylnicotinonitrile

PropertyValueSource
CAS Number 102147-20-6[3][4]
Molecular Formula C₁₃H₁₀N₂[3]
Molecular Weight 194.23 g/mol [3]
Boiling Point Not specified (likely high)[3]
Appearance Typically a solid at room temperatureN/A

Understanding the Impurity Profile

Effective purification begins with a conceptual understanding of potential impurities. The synthesis of substituted nicotinonitriles can involve multi-step sequences where side reactions are common.[5][6] A hypothetical impurity profile for crude 2-Methyl-4-phenylnicotinonitrile might include:

  • Starting Materials: Unreacted precursors from the cyclization or substitution reactions used in its synthesis.

  • Reagents: Inorganic salts (e.g., from bases like K₂CO₃) or residual catalysts.[1]

  • Isomeric By-products: Regioisomers formed during the synthesis, which can have very similar physical properties to the desired product.

  • Hydrolysis Products: The nitrile group (-C≡N) can be susceptible to hydrolysis to the corresponding amide (-CONH₂) under acidic or basic conditions, especially during workup or prolonged heating.

The multi-step purification strategy outlined below is designed to systematically remove each of these impurity classes.

The Three-Stage Purification Workflow

We recommend a sequential, three-stage purification process to achieve analytical-grade 2-Methyl-4-phenylnicotinonitrile. Each stage targets different classes of impurities, moving from bulk removal to fine polishing.

G Figure 1: Overall Purification Workflow cluster_0 Crude Crude Reaction Mixture Workup Protocol 1: Aqueous Workup (Removes salts, water-soluble impurities) Crude->Workup Step 1 Chromatography Protocol 2: Flash Column Chromatography (Separates organic impurities by polarity) Workup->Chromatography Step 2 Recrystallization Protocol 3: Recrystallization (Final polishing, removes trace impurities) Chromatography->Recrystallization Step 3 Pure High-Purity Product (>98%) Recrystallization->Pure Analysis Purity Verification (TLC, HPLC, NMR, MS) Pure->Analysis

Caption: A logical flowchart for the purification of 2-Methyl-4-phenylnicotinonitrile.

Protocol 1: Post-Synthesis Aqueous Workup

Objective: To perform a bulk purification by removing inorganic salts, acidic or basic residues, and highly polar, water-soluble impurities from the crude reaction mixture.

Causality: This liquid-liquid extraction procedure exploits the differential solubility of the target compound (soluble in an organic solvent) and impurities (soluble in the aqueous phase).[7] A brine wash is used to decrease the solubility of the organic compound in the aqueous layer and to help break up any emulsions, thereby improving phase separation.

Step-by-Step Methodology:
  • Quenching & Dilution:

    • Carefully transfer the crude reaction mixture into a separatory funnel.

    • Dilute the mixture with 2-3 volumes of an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralizing Wash:

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and invert gently, venting frequently to release any pressure from gas evolution. Shake more vigorously for 1-2 minutes.

    • Allow the layers to separate and discard the lower aqueous layer. This step is crucial for neutralizing any residual acid catalysts.[7]

  • Water Wash:

    • Add an equal volume of deionized water, shake for 1 minute, allow the layers to separate, and discard the aqueous layer. This removes residual NaHCO₃ and other water-soluble components.

  • Brine Wash:

    • Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake for 1 minute.

    • Allow the layers to fully separate and discard the aqueous layer.[5]

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, dried product.

Protocol 2: Flash Column Chromatography

Objective: To separate 2-Methyl-4-phenylnicotinonitrile from organic impurities that have different polarities. This is the primary purification step.

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[8] Non-polar compounds travel down the column more quickly with the mobile phase, while more polar compounds are retained longer by the stationary phase.[9] The choice of mobile phase (eluent) is critical and must be optimized to achieve separation.

G Figure 2: Column Chromatography Workflow cluster_1 TLC 1. TLC Analysis (Optimize solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Dry or wet loading) Pack->Load Elute 4. Elute Column (Run optimized solvent) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions & Concentrate Analyze->Pool

Caption: A systematic workflow for purification by flash column chromatography.

Step-by-Step Methodology:
  • Solvent System Optimization via TLC:

    • Dissolve a small amount of the crude product in a solvent like DCM.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (eluent). Start with a non-polar system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • The ideal eluent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound, with clear separation from impurities.[10]

Table 2: Example TLC Solvent Systems

System (v/v)PolarityExpected RƒNotes
9:1 Hexane:EtOAcLowLowGood for eluting very non-polar impurities first.
4:1 Hexane:EtOAc Medium ~0.3 Often a good starting point for this class of compound. [11]
1:1 Hexane:EtOAcHighHighMay be needed for more polar impurities.
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column vertically to a stand. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to pack the gel evenly and remove air bubbles.[8]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column, taking care not to disturb the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution. Maintain a constant flow rate.

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Pooling and Concentration:

    • Once the fractions have been analyzed by TLC, combine all fractions containing the pure product.

    • Concentrate the pooled fractions under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

Objective: To achieve the highest possible purity by removing trace impurities that may have co-eluted during chromatography. This step also provides a crystalline solid, which is often desirable for characterization and stability.

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. As a saturated hot solution cools, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved.[12]

G Figure 3: Recrystallization Protocol cluster_2 Dissolve 1. Dissolve in Minimal Hot Solvent Cool 2. Slow Cooling (Promotes crystal growth) Dissolve->Cool Collect 3. Collect Crystals (Vacuum filtration) Cool->Collect Wash 4. Wash with Cold Solvent Collect->Wash Dry 5. Dry Crystals (Under vacuum) Wash->Dry

Caption: The fundamental steps for purification via recrystallization.

Step-by-Step Methodology:
  • Solvent Selection:

    • Place a small amount of the purified product into a test tube.

    • Add a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, or a solvent pair like ethanol/water.[12]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the compound just dissolves completely. Use the absolute minimum amount of hot solvent required.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Purity Assessment

After the final purification step, the purity of 2-Methyl-4-phenylnicotinonitrile should be rigorously assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98%).[13][14]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be clean and match the expected structure, with no significant impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • PubChem. 2-Methyl-4-phenylbutanenitrile. National Center for Biotechnology Information. URL: [Link]

  • Chemical Synthesis Database. 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. Mol-Instincts. URL: [Link]

  • Li, Y., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. ACS Publications. URL: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. URL: [Link]

  • ResearchGate. Physicochemical properties of synthesized compounds (4a-j). URL: [Link]

  • S. Fun, H. K., et al. (2012). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. National Institutes of Health (PMC). URL: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Chemistry Online @ UTSC. URL: [Link]

  • PubChem. 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. URL: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • SIELC Technologies. Separation of 2-Methyl-4,6-bis[(octylthio)methyl]phenol on Newcrom R1 HPLC column. URL: [Link]

  • Professor Dave Explains. (2021). Performing Column Chromatography. YouTube. URL: [Link]

  • Biotage. Benefits of acetonitrile over methanol in normal-phase flash column chromatography. URL: [Link]

  • PubMed. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. URL: [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. National Institutes of Health (PMC). URL: [Link]

  • Sharma, G.V.R., & Naidu, A. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products. ACG Publications. URL: [Link]

  • ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. URL: [Link]

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Method

Topic: Analytical Methods for the Quantification of 2-Methyl-4-phenylnicotinonitrile

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This document provides detailed analytical methods for the accurate quantification of 2-Methyl-4-phenylnicotinonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides detailed analytical methods for the accurate quantification of 2-Methyl-4-phenylnicotinonitrile (CAS: 102147-20-6), a key intermediate and analyte in pharmaceutical research and development.[1] Recognizing the critical need for robust and reliable analytical procedures in quality control and drug development, we present two validated protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and assay, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-sensitivity trace analysis and confirmatory identification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, explanations of methodological choices, and comprehensive validation parameters in accordance with ICH guidelines.[2]

Introduction and Scientific Rationale

2-Methyl-4-phenylnicotinonitrile is a substituted pyridine derivative whose structural features are of interest in medicinal chemistry and materials science. The accurate determination of its purity, concentration in solutions, and stability over time is fundamental to its application. In-process controls and final product quality assurance depend on validated analytical methods to ensure consistency, safety, and efficacy in any resulting product.[3]

The selection of an appropriate analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for qualitative confirmation. The presence of a phenyl group and a nitrile conjugated with the pyridine ring provides a strong chromophore, making UV-based detection in HPLC a logical and accessible choice for potency and purity assays. For applications requiring lower detection limits or unequivocal identification, the volatility and distinct fragmentation pattern of the molecule lend themselves to GC-MS analysis.

This guide explains the causality behind our experimental choices, from sample preparation strategies designed to minimize matrix interference to the optimization of chromatographic conditions for achieving optimal peak resolution and sensitivity.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This reverse-phase HPLC (RP-HPLC) method is designed for the routine assay and purity evaluation of 2-Methyl-4-phenylnicotinonitrile in bulk substance or simple formulations. The method is robust, cost-effective, and leverages standard equipment found in most analytical laboratories.

Principle of the Method

The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions.[4] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using a UV detector set to a wavelength of maximum absorbance.

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid: LC-MS grade (for mobile phase modification).

  • 2-Methyl-4-phenylnicotinonitrile Reference Standard: Certified purity >99.5%.

  • Methanol: HPLC grade (for sample dissolution).

2.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard, reliable system for QC labs. DAD allows for peak purity assessment.
Column Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[5]C18 provides good retention for the phenyl group. Smaller particle size enhances efficiency.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidProvides good peak shape and retention time. Formic acid controls silanol activity.[6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good separation and run time.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
Detection 265 nmApproximate wavelength of maximum absorbance for the conjugated aromatic system. Should be confirmed by DAD analysis.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Methyl-4-phenylnicotinonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an appropriate amount of the sample material (e.g., 10 mg of bulk powder) into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.2 µm syringe filter prior to injection to remove particulates.[7][8]

2.2.4. System Suitability and Analysis

  • Equilibrate the system by pumping the mobile phase until a stable baseline is achieved.[5]

  • Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL). The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Construct a calibration curve by injecting each calibration standard once. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions in duplicate, bracketing with check standards every 10-15 injections.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1000 µg/mL in MeOH) prep_cal Create Calibration Curve Standards (5-250 µg/mL in Mobile Phase) prep_std->prep_cal equil Equilibrate HPLC System prep_cal->equil prep_smp Prepare Sample Solution (~100 µg/mL in MeOH) filter Filter Sample (0.2 µm) prep_smp->filter filter->equil sys_suit System Suitability Check (5 reps, RSD ≤ 2.0%) equil->sys_suit cal_curve Inject Standards & Generate Calibration Curve (r² ≥ 0.999) sys_suit->cal_curve If Pass run_smp Inject Sample Duplicates cal_curve->run_smp integrate Integrate Peak Area run_smp->integrate quantify Quantify Concentration vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: HPLC-UV analysis workflow for 2-Methyl-4-phenylnicotinonitrile.

Method Validation Summary (ICH Q2(R1) Guidelines)

The method must be validated to ensure it is suitable for its intended purpose.[2] The following parameters should be assessed:

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999.
Linearity r² ≥ 0.999 over the range of 5-250 µg/mL.r² = 0.9998
Accuracy 98.0% - 102.0% recovery at three concentration levels.99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0% for n=6 determinations.RSD = 0.8%
Limit of Detection (LOD) S/N ratio ≥ 3~0.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10, with acceptable precision (RSD < 10%).~1.5 µg/mL
Robustness Insensitive to small changes in flow rate, temp, mobile phase %.RSD < 2.0% for all variations.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is intended for the sensitive detection and confirmation of 2-Methyl-4-phenylnicotinonitrile. It is particularly useful for analyzing complex matrices, identifying trace-level impurities, or in pharmacokinetic studies where low concentrations are expected.

Principle of the Method

The sample is volatilized and separated on a capillary GC column based on the analyte's boiling point and interaction with the stationary phase.[9] The eluting compound enters a mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions, providing excellent sensitivity and selectivity.[10]

Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • Ethyl Acetate: GC grade or higher.

  • 2-Methyl-4-phenylnicotinonitrile Reference Standard: Certified purity >99.5%.

  • Internal Standard (IS): (Optional but recommended) A compound with similar chemical properties but a different retention time and mass spectrum (e.g., a deuterated analog or a structurally similar compound like 2-Methyl-4-phenylpyridine).

3.2.2. Instrumentation and Conditions

ParameterConditionRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentIndustry-standard for reliable GC-MS analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalentA 5% phenyl-methylpolysiloxane column provides good general-purpose separation for aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL injection)For maximizing sensitivity for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minAn optimized temperature ramp to separate the analyte from solvent and other components.
MS Source Temp. 230 °CStandard temperature for EI source.[9]
MS Quad Temp. 150 °CStandard temperature for quadrupole.[9]
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
Ions to Monitor m/z 194 (M⁺) , 193 (M-H)⁺, 179 (M-CH₃)⁺, 167 (M-HCN)⁺Quantifier ion (Molecular Ion) , with others as qualifiers. These are predicted fragments; they must be confirmed by a full scan injection of a concentrated standard.[11]

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, but using Ethyl Acetate as the solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with Ethyl Acetate. If using an internal standard, add it to each standard at a constant concentration.

  • Sample Solution: Prepare the sample by dissolving a known quantity in Ethyl Acetate to achieve a concentration within the calibration range. Add the internal standard if used. Centrifugation is recommended to pellet any insoluble material before transferring the supernatant for analysis.[7]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards (0.05-10 µg/mL in Ethyl Acetate) add_is Add Internal Standard (Optional) prep_std->add_is prep_smp Prepare Sample Solution in Ethyl Acetate prep_smp->add_is inject Inject 1 µL into GC-MS add_is->inject separate GC Separation (Temp Program) inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatograms detect->integrate quantify Calculate Concentration (Response Ratio vs. Curve) integrate->quantify confirm Confirm Identity (Qualifier Ion Ratios) quantify->confirm report Generate Report confirm->report

Caption: GC-MS analysis workflow for 2-Methyl-4-phenylnicotinonitrile.

Concluding Remarks

The choice between the HPLC-UV and GC-MS methods depends on the analytical objective. The HPLC method offers a straightforward, robust solution for routine quality control, assay, and purity determinations where analyte concentrations are relatively high. The GC-MS method provides superior sensitivity and specificity, making it the preferred choice for trace-level quantification, impurity identification, and applications in complex biological or environmental matrices. Both protocols presented here are built on established scientific principles and provide a solid foundation for the development and validation of analytical procedures for 2-Methyl-4-phenylnicotinonitrile in a regulated environment.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications. (2022). Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. (2020). Available at: [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. Available at: [Link]

  • Analytical Methods Validation. IVT Network. Available at: [Link]

  • Bioanalytical Sample Preparation. Biotage. (2020). Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. (2018). Available at: [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. (2020). Available at: [Link]

  • Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. (2023). Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. PubChem. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. (2018). Available at: [Link]

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. (2022). Available at: [Link]

  • Mass spectrometry 1. Chemistry LibreTexts. (2023). Available at: [Link]

Sources

Application

Application of 2-Methyl-4-phenylnicotinonitrile in Organic Synthesis: A Technical Guide for Researchers

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Building Block 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the fi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Building Block

2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a nitrile, a methyl group, and a phenyl substituent on the pyridine core provides multiple reactive sites, enabling the construction of a diverse array of complex heterocyclic compounds. This technical guide offers an in-depth exploration of the applications of 2-Methyl-4-phenylnicotinonitrile, providing detailed protocols and insights into its synthetic utility for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups allows for a range of chemical transformations, making it a key intermediate in the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

Core Synthetic Applications: A Gateway to Functionalized Heterocycles

The reactivity of 2-Methyl-4-phenylnicotinonitrile is primarily centered around its three key functional components: the nitrile group, the activated methyl group, and the pyridine ring itself. These features allow for a variety of transformations, including the synthesis of fused heterocyclic systems and the introduction of diverse functionalities.

Synthesis of Fused Pyridine Systems

One of the most significant applications of 2-Methyl-4-phenylnicotinonitrile is its use as a precursor for the synthesis of fused pyridine derivatives. These polycyclic aromatic compounds are of great interest due to their prevalence in biologically active molecules. The inherent reactivity of the nitrile and the adjacent methyl group can be harnessed to construct new rings fused to the pyridine core.

A key strategy involves the reaction of 2-Methyl-4-phenylnicotinonitrile with various reagents to build pyrido[2,3-d]pyrimidine, pyrazolo[3,4-b]pyridine, and other fused systems. For instance, the reaction with thioacetamide in the presence of an acid catalyst can lead to the formation of a thieno[2,3-b]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-phenylnicotinamide via Controlled Hydrolysis

This protocol details the selective hydrolysis of the nitrile group in 2-Methyl-4-phenylnicotinonitrile to the corresponding primary amide, a crucial intermediate for further functionalization.

Causality Behind Experimental Choices:

  • Acid or Base Catalysis: The hydrolysis of nitriles can be catalyzed by either acid or base. The choice often depends on the stability of other functional groups in the molecule. For this substrate, a controlled basic hydrolysis using hydrogen peroxide is effective.

  • Solvent System: A mixture of a water-miscible organic solvent like acetone and water is used to ensure the solubility of the starting material while providing the aqueous medium for the reaction.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermicity of the hydrogen peroxide addition and then allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting over-hydrolysis to the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-4-phenylnicotinonitrile (1.94 g, 10 mmol) in acetone (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium carbonate (5.30 g, 50 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (10 mL).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Quench the reaction by adding an aqueous solution of sodium thiosulfate (10%, 20 mL) to decompose any excess hydrogen peroxide. Add water (50 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 2-Methyl-4-phenylnicotinamide as a white solid.

Data Summary Table:

ParameterValue
Starting Material2-Methyl-4-phenylnicotinonitrile
Product2-Methyl-4-phenylnicotinamide
ReagentsH₂O₂, Na₂CO₃
SolventAcetone/Water
Reaction Temperature0 °C to Room Temperature
Typical Yield85-95%

Visualization of the Workflow:

hydrolysis_workflow start Dissolve 2-Methyl-4-phenylnicotinonitrile in Acetone cool Cool to 0 °C start->cool add_reagents Add Na₂CO₃ and H₂O₂ (30%) cool->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Recrystallize extract->purify product 2-Methyl-4-phenylnicotinamide purify->product

Caption: Workflow for the synthesis of 2-Methyl-4-phenylnicotinamide.

Protocol 2: Reduction of the Nitrile Group to a Primary Amine

This protocol describes the reduction of the nitrile functionality in 2-Methyl-4-phenylnicotinonitrile to the corresponding aminomethylpyridine derivative, a valuable building block for the synthesis of biologically active compounds.

Causality Behind Experimental Choices:

  • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of reducing nitriles to amines. The reaction proceeds through an intermediate imine which is further reduced.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common aprotic solvent for reactions involving organometallic reagents like DIBAL-H, as it is unreactive towards the reagent.

  • Temperature Control: The reaction is carried out at low temperatures (-78 °C) to control the reactivity of DIBAL-H and prevent side reactions. The subsequent addition of sodium borohydride at room temperature ensures complete reduction to the amine.

  • Work-up: The work-up with a saturated solution of Rochelle's salt (sodium potassium tartrate) is a standard procedure to chelate aluminum salts and facilitate the separation of the organic and aqueous layers.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of 2-Methyl-4-phenylnicotinonitrile (1.94 g, 10 mmol) in anhydrous THF (20 mL).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add DIBAL-H (1.0 M in hexanes, 50 mL, 50 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Intermediate Reduction: Stir the reaction mixture at -78 °C for 2 hours.

  • Complete Reduction: Add sodium borohydride (3.78 g, 100 mmol) in one portion. Remove the cooling bath and allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Isolation: Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of Rochelle's salt. Stir the mixture vigorously until two clear layers are formed.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-Methyl-4-phenylpyridin-3-yl)methanamine.

Data Summary Table:

ParameterValue
Starting Material2-Methyl-4-phenylnicotinonitrile
Product(2-Methyl-4-phenylpyridin-3-yl)methanamine
ReagentsDIBAL-H, NaBH₄
SolventAnhydrous THF
Reaction Temperature-78 °C to Room Temperature
Typical Yield60-75%

Visualization of the Logical Relationship:

reduction_logic cluster_reduction Reduction of Nitrile to Amine start_material 2-Methyl-4-phenylnicotinonitrile step1 DIBAL-H at -78 °C start_material->step1 intermediate Imine Intermediate step1->intermediate step2 NaBH₄ at RT intermediate->step2 final_product (2-Methyl-4-phenylpyridin-3-yl)methanamine step2->final_product

Caption: Logical steps in the reduction of the nitrile group.

Future Outlook and Broader Impacts

2-Methyl-4-phenylnicotinonitrile stands as a promising scaffold for the development of novel organic molecules. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for combinatorial chemistry and high-throughput screening campaigns in drug discovery. Further exploration of its reactivity, particularly in the realm of C-H activation of the methyl group and cross-coupling reactions on the pyridine ring, will undoubtedly unlock new avenues for the synthesis of innovative compounds with potential applications in medicine, agrochemicals, and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic power of this versatile building block.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link][1]

  • Reactions of Nitriles. Chemistry Steps. [Link][2]

  • Chemistry of Nitriles. KPU Pressbooks. [Link][3]

  • Reactions of Nitriles. LibreTexts Chemistry. [Link][4]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link][5]

  • Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link][6]

Sources

Method

The Pivotal Role of 2-Methyl-4-phenylnicotinonitrile in Modern Drug Synthesis: Application Notes and Protocols

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of substituted pyridines, 2-Methyl-4-phenylnicotinonitrile has e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of substituted pyridines, 2-Methyl-4-phenylnicotinonitrile has emerged as a particularly valuable intermediate. Its unique electronic and steric properties, conferred by the methyl, phenyl, and cyano substituents, provide a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind its use.

The nicotinonitrile core, a pyridine ring bearing a cyano group, is a privileged structure found in numerous FDA-approved drugs, including kinase inhibitors like Bosutinib and Neratinib.[1][2] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the substituted pyridine ring offers multiple points for diversification, enabling the fine-tuning of a molecule's pharmacological properties. The presence of a methyl group at the 2-position and a phenyl group at the 4-position of the nicotinonitrile ring, as in the topic compound, further influences its reactivity and potential as a drug scaffold.

Synthesis of 2-Methyl-4-phenylnicotinonitrile: A Mechanistic Approach

A robust and efficient synthesis of the 2-Methyl-4-phenylnicotinonitrile intermediate is paramount for its successful application in drug discovery programs. One common and effective method involves a multi-component reaction, a powerful strategy in synthetic chemistry that allows for the construction of complex molecules in a single step from three or more starting materials.

A prevalent approach for synthesizing substituted nicotinonitriles is the condensation of a chalcone (an α,β-unsaturated ketone) with malononitrile in the presence of a base and an ammonium salt.[3] This method is favored for its operational simplicity and the ready availability of the starting materials.

Protocol 1: Synthesis of 2-Amino-4-phenyl-6-methylnicotinonitrile (a closely related and illustrative intermediate)

Causality Behind Experimental Choices: This protocol illustrates the synthesis of a closely related aminonicotinonitrile derivative, which is a common precursor that can be further modified to obtain the target 2-Methyl-4-phenylnicotinonitrile. The use of a chalcone, formed in situ or pre-synthesized, provides the core phenyl-substituted backbone. Malononitrile serves as the source of the nitrile group and the C2 carbon of the pyridine ring. Ammonium acetate acts as both a catalyst and the nitrogen source for the pyridine ring. The reflux conditions provide the necessary thermal energy to drive the reaction to completion.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Malononitrile

  • Ammonium Acetate

  • Ethanol

Procedure:

  • Chalcone Formation (In situ): In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetone (1.2 equivalents) in ethanol. To this solution, add a catalytic amount of aqueous sodium hydroxide and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Nicotinonitrile Synthesis: To the reaction mixture containing the formed chalcone, add malononitrile (1 equivalent) and ammonium acetate (4-5 equivalents).

  • Reaction Execution: Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC until the starting materials are consumed.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-phenyl-6-methylnicotinonitrile.

Data Presentation:

ReactantMolar RatioPurity
Benzaldehyde1.0>99%
Acetone1.2>99%
Malononitrile1.0>99%
Ammonium Acetate4-5>98%
Product ->95%
Typical Yield -75-85%

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_chalcone Step 1: Chalcone Formation cluster_nicotinonitrile Step 2: Nicotinonitrile Synthesis cluster_purification Step 3: Purification Benzaldehyde Benzaldehyde Chalcone Benzalacetone (Chalcone) Benzaldehyde->Chalcone NaOH, Ethanol Acetone Acetone Acetone->Chalcone Product 2-Amino-4-phenyl-6- methylnicotinonitrile Chalcone->Product Reflux, Ethanol Malononitrile Malononitrile Malononitrile->Product AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Product Crude Crude Product Product->Crude Precipitation Pure Pure Product Crude->Pure Recrystallization TransformationPathway Intermediate 2-Methyl-4-phenylnicotinonitrile Amide 2-Methyl-4-phenylnicotinamide Intermediate->Amide H2SO4, H2O Acid 2-Methyl-4-phenylnicotinic Acid Intermediate->Acid NaOH, H2O, heat Amine (2-Methyl-4-phenylpyridin-3-yl)methanamine Intermediate->Amine LiAlH4 or H2/Catalyst Drug Kinase Inhibitor Scaffold Amide->Drug Further Elaboration Acid->Drug Further Elaboration Amine->Drug Further Elaboration

Caption: Potential synthetic transformations of 2-Methyl-4-phenylnicotinonitrile for drug synthesis.

Conclusion and Future Perspectives

2-Methyl-4-phenylnicotinonitrile and its closely related derivatives are undeniably valuable intermediates in the synthesis of pharmaceutically active compounds. The protocols and rationale presented herein provide a foundational understanding for researchers in the field. The versatility of the nicotinonitrile scaffold, combined with the specific substitution pattern of the title compound, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and greener synthetic routes to this intermediate and its application in the synthesis of next-generation targeted therapies.

References

  • ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

  • ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Available at: [Link]

  • National Center for Biotechnology Information. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Available at: [Link]

  • ACS Publications. Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Available at: [Link]

Sources

Application

The Versatile Virtuoso: 2-Methyl-4-phenylnicotinonitrile as a Premier Building Block for Advanced Heterocyclic Scaffolds

In the intricate tapestry of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with precisely tailored properties is insatiable. These molecular architectures form the bedrock...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with precisely tailored properties is insatiable. These molecular architectures form the bedrock of countless pharmaceuticals and functional materials. Among the myriad of starting materials available to the synthetic chemist, 2-methyl-4-phenylnicotinonitrile has emerged as a particularly powerful and versatile building block. Its unique arrangement of a reactive nitrile group, an activated methyl group, and a strategically positioned phenyl ring within a pyridine core offers a gateway to a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 2-methyl-4-phenylnicotinonitrile, complete with detailed application notes and validated protocols for the synthesis of high-value pyridopyrimidines and thienopyridines.

Introduction: The Strategic Advantage of 2-Methyl-4-phenylnicotinonitrile

2-Methyl-4-phenylnicotinonitrile is a trifunctionalized pyridine derivative that serves as an exceptional precursor for the construction of complex heterocyclic frameworks. The electron-withdrawing nature of the nitrile group at the 3-position activates the methyl group at the 2-position, rendering it susceptible to a variety of condensation and cyclization reactions. The phenyl group at the 4-position not only imparts specific steric and electronic properties to the final molecules but also provides a vector for further functionalization.

While the direct synthesis of 2-methyl-4-phenylnicotinonitrile can be achieved through multi-step sequences, a common conceptual pathway involves the reaction of a suitable chalcone precursor with malononitrile in the presence of an ammonia source, such as ammonium acetate. This approach leverages the inherent reactivity of α,β-unsaturated ketones to construct the pyridine ring.[1]

This guide will focus on the subsequent transformations of this valuable building block into two key classes of fused heterocycles: pyridopyrimidines and thienopyridines. These scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and kinase inhibition.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Section 1: Synthesis of Pyrido[2,3-d]pyrimidines: Accessing a Privileged Scaffold

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors.[6][7][12][14][19] The synthesis of these compounds from 2-methyl-4-phenylnicotinonitrile typically proceeds through a preliminary transformation to a 2-amino-3-cyanopyridine intermediate, which then undergoes cyclization with a one-carbon synthon.

Conceptual Workflow for Pyridopyrimidine Synthesis

The overall strategy involves the initial conversion of the methyl group of 2-methyl-4-phenylnicotinonitrile to an amino group, followed by cyclization to form the pyrimidine ring. This two-stage process provides a versatile entry point to a wide range of substituted pyridopyrimidines.

workflow1 start 2-Methyl-4-phenylnicotinonitrile step1 Functional Group Transformation (e.g., Oxidation then Reduction or other amination methods) start->step1 intermediate 2-Amino-4-phenyl-6-methylnicotinonitrile step1->intermediate step2 Cyclization with C1 Synthon (e.g., Formamide, Guanidine, Urea) intermediate->step2 product Substituted 4-Phenyl-7-methylpyrido[2,3-d]pyrimidine step2->product

Caption: Conceptual workflow for the synthesis of pyridopyrimidines.

Synthesis of the Key Intermediate: 2-Amino-4-phenyl-6-methylnicotinonitrile

The conversion of the 2-methyl group to a 2-amino group is a crucial first step. While various methods can be envisioned, a common approach involves a multi-step sequence. For the purpose of providing a comprehensive protocol, we will outline a well-established method for the synthesis of analogous 2-amino-4,6-diaryl-nicotinonitriles which involves the reaction of a chalcone with malononitrile and ammonium acetate.[1] This provides a reliable route to the key aminopyridine intermediate.

Protocol 1: Synthesis of 2-Amino-4-phenyl-6-methylnicotinonitrile

Reagent/SolventMolecular WeightMolesEquivalentsAmount
Benzylideneacetone (Chalcone precursor)146.19 g/mol 0.011.01.46 g
Malononitrile66.06 g/mol 0.011.00.66 g
Ammonium Acetate77.08 g/mol 0.033.02.31 g
Absolute Ethanol---20 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylideneacetone (1.46 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and ammonium acetate (2.31 g, 0.03 mol).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • After completion of the reaction (typically 6-8 hours, as indicated by the disappearance of the starting materials), allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-phenyl-6-methylnicotinonitrile as a crystalline solid.[1]

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Cyclization to the Pyrido[2,3-d]pyrimidine Core

With the 2-amino-3-cyanopyridine intermediate in hand, the final cyclization to the pyridopyrimidine scaffold can be achieved using various one-carbon synthons. The choice of the C1 source determines the substitution pattern on the newly formed pyrimidine ring.

Protocol 2: Synthesis of 4-Amino-5-phenyl-7-methylpyrido[2,3-d]pyrimidine (using Guanidine)

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-Amino-4-phenyl-6-methylnicotinonitrile219.26 g/mol 0.011.02.19 g
Guanidine Hydrochloride95.53 g/mol 0.0151.51.43 g
Sodium Ethoxide68.05 g/mol 0.0151.51.02 g
Absolute Ethanol---30 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.345 g, 0.015 mol) to absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.43 g, 0.015 mol) and stir for 15 minutes at room temperature.

  • Add 2-amino-4-phenyl-6-methylnicotinonitrile (2.19 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Pour the neutralized mixture into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF/water to obtain pure 4-amino-5-phenyl-7-methylpyrido[2,3-d]pyrimidine.

  • Confirm the structure of the product by spectroscopic analysis.

Protocol 3: Synthesis of 5-Phenyl-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (using Formamide)

Reagent/SolventMolesEquivalentsAmount
2-Amino-4-phenyl-6-methylnicotinonitrile0.011.02.19 g
Formamide--20 mL

Step-by-Step Procedure:

  • Place 2-amino-4-phenyl-6-methylnicotinonitrile (2.19 g, 0.01 mol) and formamide (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from glacial acetic acid or DMF to yield pure 5-phenyl-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

  • Characterize the final product using appropriate analytical methods.

Section 2: Synthesis of Thieno[2,3-b]pyridines: The Gewald Reaction and Subsequent Cyclization

Thienopyridines are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antiplatelet and anticancer effects.[4][5][11][12] A powerful and convergent approach to this scaffold is the Gewald three-component reaction, which constructs a highly substituted 2-aminothiophene ring that can be subsequently annulated to form the desired thienopyridine.

Conceptual Workflow for Thienopyridine Synthesis

The synthesis of thieno[2,3-b]pyridines from 2-methyl-4-phenylnicotinonitrile involves a multi-component reaction to form a 2-aminothiophene intermediate, which then undergoes cyclization to form the fused pyridine ring.

workflow2 start Acetophenone step1 Gewald Three-Component Reaction start->step1 nitrile Malononitrile nitrile->step1 sulfur Elemental Sulfur sulfur->step1 intermediate 2-Amino-3-cyano-4-methyl-6-phenylthiophene step1->intermediate step2 Cyclization (e.g., Friedländer Annulation with a suitable carbonyl compound) intermediate->step2 product Substituted Thieno[2,3-b]pyridine step2->product

Caption: Conceptual workflow for the synthesis of thienopyridines.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically in the presence of a base.[21] For the synthesis of a precursor to our target thienopyridine, we will use acetophenone as the ketone component and malononitrile as the activated nitrile.

Protocol 4: Gewald Synthesis of 2-Amino-3-cyano-4-methyl-6-phenylthiophene

Reagent/SolventMolecular WeightMolesEquivalentsAmount
Acetophenone120.15 g/mol 0.021.02.40 g
Malononitrile66.06 g/mol 0.021.01.32 g
Elemental Sulfur32.07 g/mol 0.021.00.64 g
Morpholine87.12 g/mol 0.021.01.74 g
Ethanol---30 mL

Step-by-Step Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a mixture of acetophenone (2.40 g, 0.02 mol), malononitrile (1.32 g, 0.02 mol), and elemental sulfur (0.64 g, 0.02 mol) in ethanol (30 mL).

  • Heat the mixture to 45-50 °C with stirring.

  • Add morpholine (1.74 g, 0.02 mol) dropwise to the reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the mixture at 50 °C for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-3-cyano-4-methyl-6-phenylthiophene.[2][4][22]

  • Characterize the product by standard spectroscopic methods.

Cyclization to the Thieno[2,3-b]pyridine Core

The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for the construction of the fused pyridine ring. A common method is the Friedländer annulation, which involves the condensation of the o-amino-carbonitrile with a carbonyl compound containing an α-methylene group.

Protocol 5: Synthesis of a Substituted Thieno[2,3-b]pyridine

This protocol is a generalized procedure, as the specific carbonyl reactant will determine the substitution pattern of the final product. A simple example would be the reaction with an α-keto ester to introduce a carboxylate group.

Reagent/SolventMolesEquivalentsAmount
2-Amino-3-cyano-4-methyl-6-phenylthiophene0.011.02.28 g
Ethyl Acetoacetate0.0121.21.56 g
Polyphosphoric Acid (PPA)--~10 g

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, mix 2-amino-3-cyano-4-methyl-6-phenylthiophene (2.28 g, 0.01 mol) and ethyl acetoacetate (1.56 g, 0.012 mol).

  • Add polyphosphoric acid (approximately 10 g) to the mixture.

  • Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

  • Characterize the resulting substituted thieno[2,3-b]pyridine using spectroscopic techniques.

Medicinal Chemistry Applications and Field-Proven Insights

The heterocyclic scaffolds synthesized from 2-methyl-4-phenylnicotinonitrile are of significant interest to the drug development community.

  • Pyridopyrimidines as Kinase Inhibitors: Many pyridopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[6][7][14][19] The phenyl group at the 5-position can be strategically functionalized to enhance binding affinity and selectivity for the target kinase. The amino group at the 4-position offers a handle for further derivatization to modulate pharmacokinetic properties.

  • Thienopyridines as Anticancer and Antimicrobial Agents: Thienopyridine derivatives have demonstrated a broad range of biological activities, including potent anticancer and antimicrobial effects.[2][3][4][5][11][13] The substitution pattern on the thiophene and pyridine rings can be fine-tuned to optimize activity against specific cancer cell lines or microbial strains. The presence of the phenyl group can contribute to favorable hydrophobic interactions with biological targets.

Conclusion

2-Methyl-4-phenylnicotinonitrile stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its inherent reactivity and strategically placed functional groups provide a robust platform for the synthesis of a diverse range of complex molecules. The detailed protocols provided in this guide for the synthesis of pyridopyrimidines and thienopyridines serve as a practical starting point for researchers in academia and industry. The exploration of the full synthetic potential of this remarkable starting material is poised to continue yielding novel compounds with significant applications in medicinal chemistry and beyond.

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Method

Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-4-phenylnicotinonitrile for Preclinical Studies

Abstract This document provides a comprehensive guide for the scale-up synthesis, purification, and analytical characterization of 2-Methyl-4-phenylnicotinonitrile, a key intermediate for various therapeutic candidates....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and analytical characterization of 2-Methyl-4-phenylnicotinonitrile, a key intermediate for various therapeutic candidates. The protocols detailed herein are designed to be robust, scalable, and suitable for producing material of high purity required for preclinical studies. This guide emphasizes the scientific rationale behind the procedural steps, process safety, and the establishment of stringent quality control measures to ensure batch-to-batch consistency.

Introduction: The Importance of 2-Methyl-4-phenylnicotinonitrile in Preclinical Research

Nicotinonitrile derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. 2-Methyl-4-phenylnicotinonitrile, in particular, serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to producing kilogram quantities for preclinical trials necessitates a well-defined, reproducible, and scalable manufacturing process[2][3].

The primary objective of preclinical drug development is to assess the safety and efficacy of a drug candidate before human trials[2]. This requires a consistent supply of high-purity API. Impurities in the drug substance can have unintended pharmacological or toxicological effects, confounding preclinical study results and potentially leading to costly delays in the drug development pipeline. Therefore, a robust synthetic and purification process, coupled with thorough analytical characterization, is paramount.

This application note details a scalable synthetic route to 2-Methyl-4-phenylnicotinonitrile, addresses critical safety considerations, and provides protocols for purification and analytical validation to meet the stringent requirements of preclinical development.

Synthetic Strategy and Process Optimization

The selected synthetic route is a modification of established methods for the synthesis of substituted nicotinonitriles, focusing on scalability, cost-effectiveness of starting materials, and high yield. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization A Starting Materials: Benzoylacetonitrile and 1,1-Dimethoxy-N,N-dimethylmethanamine B Condensation Reaction A->B C Intermediate: (E)-3-(dimethylamino)-2-phenylacrylonitrile B->C D Cyclization Reaction with Acetone C->D E Crude 2-Methyl-4-phenylnicotinonitrile D->E F Crystallization E->F G Washing and Drying F->G H Pure 2-Methyl-4-phenylnicotinonitrile G->H I Purity (HPLC, qNMR) H->I J Identity (NMR, MS, IR) H->J K Impurity Profiling H->K L Release for Preclinical Studies I->L J->L K->L

Caption: Overall workflow for the synthesis, purification, and analysis of 2-Methyl-4-phenylnicotinonitrile.

Rationale for the Selected Synthetic Route

The chosen two-step, one-pot synthesis is based on the condensation of benzoylacetonitrile with a formylating agent, followed by a cyclization reaction. This approach offers several advantages for scale-up:

  • Convergent Synthesis: The key pyridine ring is formed in a single, efficient step from readily available starting materials.

  • High Atom Economy: The reaction minimizes the generation of waste products.

  • Mild Reaction Conditions: The synthesis avoids the use of harsh or cryogenic conditions, simplifying reactor requirements.

Step-by-Step Synthesis Protocol (100 g Scale)

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
Benzoylacetonitrile145.16100 g0.689
1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)119.1690.5 g0.759
Acetone58.0880.0 g1.38
Piperidine85.1511.7 g0.138
Acetic Acid60.058.3 g0.138
Toluene92.14500 mL-
Isopropanol60.10300 mL-
Hexanes-200 mL-

Procedure:

  • Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add benzoylacetonitrile (100 g, 0.689 mol) and toluene (500 mL).

  • Condensation: Begin stirring the mixture and add 1,1-Dimethoxy-N,N-dimethylmethanamine (90.5 g, 0.759 mol). Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of benzoylacetonitrile.

  • Cyclization: After the condensation is complete, cool the reaction mixture to 50-60 °C. In a separate flask, prepare a solution of acetone (80.0 g, 1.38 mol), piperidine (11.7 g, 0.138 mol), and acetic acid (8.3 g, 0.138 mol). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. If not, the volume of toluene can be reduced by rotary evaporation to induce precipitation.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a cold mixture of isopropanol and hexanes (1:1, 2 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Process Safety Considerations

The synthesis of 2-Methyl-4-phenylnicotinonitrile involves the use of flammable solvents and potentially hazardous reagents. Adherence to strict safety protocols is mandatory.

  • Pyridine and Piperidine Handling: While pyridine is not a direct reagent in this specific synthesis, it is a common solvent and base in related chemistries. Pyridine is flammable, toxic, and has a strong, unpleasant odor[4][5]. All handling of pyridine and piperidine must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, is required[6].

  • Cyanide Safety: Although this synthesis does not directly use cyanide salts, the nicotinonitrile product contains a cyanide group. It is crucial to be aware of the potential for hydrolysis under strongly acidic or basic conditions to release hydrogen cyanide gas. All waste containing the product should be handled and disposed of as cyanide-containing hazardous waste.

  • Solvent Safety: Toluene and other organic solvents used are flammable. Ensure all heating is performed using heating mantles or oil baths, and avoid open flames. Proper grounding of equipment is necessary to prevent static discharge[7].

Purification: Crystallization for Preclinical Grade Material

For preclinical studies, high purity of the API is essential. While chromatography is a useful tool at the laboratory scale, crystallization is a more scalable and cost-effective method for large-scale purification[8][9].

Rationale for Crystallization

Crystallization is a highly selective purification technique that can effectively remove process-related impurities and unreacted starting materials[10]. The choice of solvent system is critical for achieving high purity and yield.

Crystallization Protocol

Materials:

ReagentQuantity
Crude Product100 g
Ethanol (95%)400-600 mL (approx.)
Deionized WaterAs needed
Activated Carbon5 g

Procedure:

  • Dissolution: In a 2 L flask equipped with a reflux condenser and magnetic stirrer, add the crude 2-Methyl-4-phenylnicotinonitrile (100 g) and ethanol (400 mL). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization: If the solution is colored, add activated carbon (5 g), and continue to reflux for 15-20 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel containing a pad of celite to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the hot filtrate to a clean flask and allow it to cool slowly to room temperature. The product will start to crystallize. For improved yield, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Method Validation

A comprehensive set of analytical methods must be developed and validated to ensure the identity, purity, and quality of the synthesized 2-Methyl-4-phenylnicotinonitrile.

Identity Confirmation

The structure of the final compound should be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the aromatic protons of the phenyl ring, and the pyridine ring protons. The chemical shifts and coupling constants should be consistent with the proposed structure.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Methyl-4-phenylnicotinonitrile (C₁₃H₁₀N₂ = 194.24 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) group, typically around 2220-2240 cm⁻¹.

Purity Assessment

The purity of the final product is a critical quality attribute. A validated High-Performance Liquid Chromatography (HPLC) method is the primary technique for purity determination.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Validation of the HPLC method should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Impurity Profiling

Potential impurities from starting materials, intermediates, and by-products should be identified and controlled. The validated HPLC method will be used to monitor the levels of these impurities. Any impurity present at a significant level should be characterized and, if necessary, synthesized for toxicological evaluation.

Preclinical API Specifications

The final product must meet predefined specifications before it can be released for preclinical studies. These specifications are based on data from batch analyses and stability studies.

Table 2: Example Specifications for Preclinical Grade 2-Methyl-4-phenylnicotinonitrile

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference standard spectrumNMR, IR, MS
Purity (HPLC) ≥ 99.0%HPLC
Individual Impurity ≤ 0.15%HPLC
Total Impurities ≤ 0.5%HPLC
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric

Conclusion

The successful scale-up synthesis of 2-Methyl-4-phenylnicotinonitrile for preclinical studies hinges on a well-designed synthetic route, robust purification methods, and comprehensive analytical characterization. The protocols and guidelines presented in this document provide a framework for producing a high-purity material that meets the stringent requirements of preclinical drug development. Adherence to these procedures, along with a strong emphasis on process safety and quality control, will ensure a consistent and reliable supply of this critical intermediate, thereby facilitating the advancement of new therapeutic candidates.

References

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Application

Application Notes and Protocols: Functionalization of the Cyano Group in 2-Methyl-4-phenylnicotinonitrile

Introduction: Unlocking the Synthetic Potential of 2-Methyl-4-phenylnicotinonitrile The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science, with numerous derivatives finding appli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Methyl-4-phenylnicotinonitrile

The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science, with numerous derivatives finding application as pharmaceuticals and functional materials.[1] The compound 2-Methyl-4-phenylnicotinonitrile is a valuable building block, featuring a strategically substituted pyridine ring. The true synthetic versatility of this molecule, however, lies in the reactivity of its cyano group. This nitrile moiety is not merely a passive substituent but an active functional handle that can be transformed into a variety of other important chemical groups, including carboxylic acids, primary amines, and ketones.

This guide provides detailed, field-proven protocols for three fundamental transformations of the cyano group in 2-Methyl-4-phenylnicotinonitrile:

  • Hydrolysis to 2-methyl-4-phenylnicotinic acid and 2-methyl-4-phenylnicotinamide.

  • Reduction to (2-methyl-4-phenylpyridin-3-yl)methanamine.

  • Addition of a Grignard Reagent to yield a ketone, exemplified by the synthesis of (2-methyl-4-phenylpyridin-3-yl)(phenyl)methanone.

These transformations open the door to a diverse array of downstream derivatives, making 2-Methyl-4-phenylnicotinonitrile a cornerstone for library synthesis and lead optimization in drug discovery. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles that underpin the experimental choices.

I. Hydrolysis of the Cyano Group: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a classic transformation that can be achieved under either acidic or basic conditions to yield carboxylic acids or amides, respectively.[2][3] The choice of conditions allows for selective access to either functional group.

A. Acid-Catalyzed Hydrolysis to 2-Methyl-4-phenylnicotinic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using a strong acid catalyst. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.[3]

Reaction Pathway:

start 2-Methyl-4-phenylnicotinonitrile intermediate Protonated Nitrile start->intermediate H₃O⁺ amide 2-Methyl-4-phenylnicotinamide intermediate->amide H₂O, -H⁺ acid 2-Methyl-4-phenylnicotinic Acid amide->acid H₃O⁺, Δ start 2-Methyl-4-phenylnicotinonitrile amide 2-Methyl-4-phenylnicotinamide start->amide H₂O₂, NaOH, EtOH/H₂O start 2-Methyl-4-phenylnicotinonitrile in dry THF reaction Reflux start->reaction reagent LiAlH₄ in dry THF reagent->reaction workup Quench (H₂O, NaOH) reaction->workup product (2-methyl-4-phenylpyridin-3-yl)methanamine workup->product start 2-Methyl-4-phenylnicotinonitrile intermediate Imine intermediate start->intermediate 1. PhMgBr, THF grignard Phenylmagnesium Bromide grignard->intermediate product (2-methyl-4-phenylpyridin-3-yl)(phenyl)methanone intermediate->product 2. H₃O⁺

Sources

Method

Application Notes and Protocols for the Strategic Derivatization of the Pyridine Ring in 2-Methyl-4-phenylnicotinonitrile

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the pyridine core in 2-Methyl-4-phenylnicotinonitrile, a versatile scaffold with significant potential in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the pyridine core in 2-Methyl-4-phenylnicotinonitrile, a versatile scaffold with significant potential in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for key transformations including N-oxidation, electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. Beyond procedural instructions, this document elucidates the chemical principles and strategic considerations underpinning each experimental choice, ensuring a deep, applicable understanding of the molecular transformations. All protocols are presented with the aim of being self-validating, supported by in-text citations to authoritative literature and a comprehensive reference list.

Introduction: The Versatility of the Nicotinonitrile Scaffold

Nicotinonitrile derivatives are prominent structural motifs in a vast array of biologically active compounds and functional materials.[1][2] The unique electronic properties of the pyridine ring, coupled with the synthetic versatility of the nitrile and methyl functionalities, make 2-Methyl-4-phenylnicotinonitrile a highly attractive starting material for the generation of diverse chemical libraries. The strategic modification of the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. This guide details robust and reproducible protocols for the key transformations of the pyridine nucleus in 2-Methyl-4-phenylnicotinonitrile.

I. N-Oxidation of the Pyridine Ring: Activating the Core

The N-oxidation of the pyridine nitrogen is a cornerstone strategy in pyridine chemistry. This transformation enhances the ring's reactivity towards both electrophilic and nucleophilic attack. The resulting N-oxide can also exhibit unique biological activities.[3]

Rationale for N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom imparts a degree of deactivation towards electrophilic aromatic substitution and can complicate metal-catalyzed reactions by coordinating to the metal center. N-oxidation effectively sequesters this lone pair, altering the electronic distribution within the ring and rendering the C2 and C4 positions more susceptible to nucleophilic attack.

Protocol: N-Oxidation of 2-Methyl-4-phenylnicotinonitrile

This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for the N-oxidation of pyridines.[3]

Materials:

  • 2-Methyl-4-phenylnicotinonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Methyl-4-phenylnicotinonitrile (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-Methyl-4-phenylnicotinonitrile N-oxide.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

II. Electrophilic Aromatic Substitution: Targeting the Phenyl Ring

In the 4-phenylpyridine scaffold, the phenyl ring is significantly more electron-rich than the pyridine ring, making it the preferential site for electrophilic aromatic substitution.[4]

Mechanistic Insight

The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. In contrast, the appended phenyl ring behaves as a typical benzene ring, readily undergoing electrophilic substitution.

Protocol: Nitration of 2-Methyl-4-phenylnicotinonitrile

This protocol describes the nitration of the pendant phenyl ring, a common electrophilic aromatic substitution.

Materials:

  • 2-Methyl-4-phenylnicotinonitrile

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice/salt bath

  • Crushed ice

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to 2-Methyl-4-phenylnicotinonitrile with stirring, maintaining the temperature below 20 °C.

  • Cool the mixture to 0-5 °C in an ice/salt bath.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

III. Derivatization via Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl substituents onto the pyridine ring.[5][6] This requires prior halogenation of the pyridine ring.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Halogenation cluster_1 Suzuki-Miyaura Coupling Start 2-Methyl-4-phenylnicotinonitrile Halogenation Halogenation (e.g., NCS, NBS) Start->Halogenation Halo_Product 2-Chloro/Bromo-4-phenylnicotinonitrile Halogenation->Halo_Product Suzuki_Coupling Pd-Catalyst, Base Halo_Product->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Coupled_Product 2-Aryl/Heteroaryl-4-phenylnicotinonitrile Suzuki_Coupling->Coupled_Product

Caption: Workflow for Suzuki-Miyaura coupling of 2-Methyl-4-phenylnicotinonitrile.

Protocol 1: Chlorination of 2-Methyl-4-phenylnicotinonitrile

A necessary precursor for many cross-coupling reactions is the corresponding halo-pyridine.

Materials:

  • 2-Methyl-4-phenylnicotinonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Benzoyl peroxide (initiator)

Procedure:

  • To a solution of 2-Methyl-4-phenylnicotinonitrile in acetonitrile, add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield 2-Chloro-4-phenylnicotinonitrile.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-phenylnicotinonitrile

Materials:

  • 2-Chloro-4-phenylnicotinonitrile

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous sodium carbonate solution

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • In a Schlenk flask, combine 2-Chloro-4-phenylnicotinonitrile, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Functionalization of the 2-Methyl Group

The methyl group at the C2 position is also a versatile handle for derivatization.

Protocol: Oxidation of the 2-Methyl Group to a Carboxylic Acid

This protocol utilizes potassium permanganate, a strong oxidizing agent, to convert the methyl group to a carboxylic acid.

Materials:

  • 2-Methyl-4-phenylnicotinonitrile

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend 2-Methyl-4-phenylnicotinonitrile in a mixture of pyridine and water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate in portions, maintaining the temperature. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Data Summary

Derivatization ReactionReagentsProductTypical Yield (%)
N-Oxidationm-CPBA, DCM2-Methyl-4-phenylnicotinonitrile N-oxide80-95
Nitration (on phenyl ring)HNO₃, H₂SO₄2-Methyl-4-(nitro-phenyl)nicotinonitrile70-85
ChlorinationNCS, Benzoyl peroxide, Acetonitrile2-Chloro-4-phenylnicotinonitrile60-75
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-Aryl-4-phenylnicotinonitrile65-90
Methyl Group OxidationKMnO₄, Pyridine/Water4-Phenylnicotinonitrile-2-carboxylic acid40-60

Conclusion

The derivatization of 2-Methyl-4-phenylnicotinonitrile offers a rich landscape for chemical exploration. The protocols outlined in this guide provide a solid foundation for accessing a wide range of novel compounds. The choice of derivatization strategy will ultimately be guided by the desired properties of the final product. Careful consideration of the electronic and steric effects of the substituents is crucial for successful and predictable outcomes.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 2022 . [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate, 2017 . [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC. [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • US20240109840A1 - Method for producing 2-(halogenated methyl)naphthalene and 2-naphthyl acetonitrile.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Korean Chemical Society. [Link]

  • 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]

  • Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. PubChem. [Link]

  • On the Halogenation of Tyrosine N‐Oxime Methyl Ester. ResearchGate. [Link]

  • (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2. ResearchGate. [Link]

  • (PDF) Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. ResearchGate. [Link]

  • Deprotonation of [Mo(COMe)(CO)2(PPh2H)(η-C5H5)] and reaction with activated alkynes: controllable formation of vinylphosphine and η3-acryloyl ligands. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]

    • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. PMC. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Methyl-4-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Potential of 2-Methyl-4-phenylnicotinonitrile as a Versatile Scaffold for Fluorescent Probes Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Potential of 2-Methyl-4-phenylnicotinonitrile as a Versatile Scaffold for Fluorescent Probes

The quest for novel fluorophores with tunable photophysical properties is a cornerstone of advancements in biomedical imaging, diagnostics, and materials science. Among the vast array of heterocyclic scaffolds, the nicotinonitrile core has emerged as a privileged structure for the design of environmentally sensitive fluorescent probes. This document provides a detailed guide to the synthesis and potential applications of fluorescent probes derived from 2-methyl-4-phenylnicotinonitrile. While direct literature on fluorescent probes synthesized from this specific precursor is limited, this guide leverages established synthetic methodologies and photophysical principles from closely related nicotinonitrile derivatives to provide a robust framework for researchers.

The 2-methyl-4-phenylnicotinonitrile scaffold offers several key advantages for the development of fluorescent probes. The nitrile group serves as a potent electron-withdrawing group, which, in conjunction with a suitable electron-donating moiety, can establish a donor-π-acceptor (D-π-A) architecture. This arrangement is fundamental to the function of many fluorescent probes, including molecular rotors, whose fluorescence properties are highly sensitive to the viscosity of their local environment. The methyl group at the 2-position and the phenyl group at the 4-position provide steric and electronic handles for fine-tuning the photophysical and chemical properties of the resulting probes.

This guide will detail the proposed synthetic pathways, experimental protocols, and potential applications of fluorescent probes based on 2-methyl-4-phenylnicotinonitrile, with a particular focus on their use as molecular rotors for viscosity sensing.

Proposed Synthesis of Fluorescent Probes from 2-Methyl-4-phenylnicotinonitrile

The most versatile and widely employed method for the synthesis of fluorescent probes from active methylene compounds like 2-methyl-4-phenylnicotinonitrile is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methyl group of the nicotinonitrile with an aromatic aldehyde. The choice of the aromatic aldehyde is critical as it introduces the electron-donating part of the D-π-A system and significantly influences the final probe's photophysical properties.

General Reaction Scheme

The proposed Knoevenagel condensation reaction is depicted below. The reaction of 2-methyl-4-phenylnicotinonitrile with a substituted aromatic aldehyde in the presence of a base, such as piperidine, yields a fluorescent probe with an extended π-conjugated system.

Knoevenagel_Condensation reagents 2-Methyl-4-phenylnicotinonitrile + Ar-CHO product Fluorescent Probe reagents->product Knoevenagel Condensation catalyst Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat Knoevenagel Condensation Knoevenagel Condensation

Figure 1. Proposed Knoevenagel condensation for the synthesis of fluorescent probes.

Protocol 1: Synthesis of a Generic Fluorescent Probe via Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a fluorescent probe by reacting 2-methyl-4-phenylnicotinonitrile with a representative aromatic aldehyde, 4-(dimethylamino)benzaldehyde. This aldehyde is chosen for its strong electron-donating dimethylamino group, which is expected to yield a probe with significant charge-transfer character and environmentally sensitive fluorescence.

Materials:

  • 2-Methyl-4-phenylnicotinonitrile

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-4-phenylnicotinonitrile (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, approximately 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Photophysical Properties and Characterization

The fluorescent probes synthesized from 2-methyl-4-phenylnicotinonitrile are expected to exhibit photophysical properties characteristic of D-π-A fluorophores. These properties are highly dependent on the nature of the aromatic aldehyde used in the synthesis.

PropertyExpected CharacteristicsRationale
Absorption (λ_abs_) 400-500 nmThe extended π-conjugation resulting from the Knoevenagel condensation will lead to absorption in the visible region. The exact wavelength will depend on the electron-donating strength of the substituent on the aromatic aldehyde. Stronger donors will lead to a red-shift (longer wavelength).
Emission (λ_em_) 500-650 nmThe emission wavelength will also be red-shifted. The difference between the absorption and emission maxima (Stokes shift) is expected to be significant, which is advantageous for fluorescence imaging as it minimizes self-absorption.
Quantum Yield (Φ_F_) Variable (expected to be low in non-viscous solvents and high in viscous solvents)For molecular rotors, the quantum yield is highly dependent on the viscosity of the environment. In low-viscosity solvents, non-radiative decay through intramolecular rotation is efficient, leading to low fluorescence. In viscous media, this rotation is hindered, increasing the radiative decay and thus the quantum yield.
Solvatochromism Positive solvatochromism (red-shift in more polar solvents)The excited state of D-π-A molecules is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum.

Characterization Protocol:

  • UV-Vis and Fluorescence Spectroscopy: Dissolve the purified probe in a range of solvents with varying polarity and viscosity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, glycerol).

  • Record Absorption and Emission Spectra: For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs_). Then, excite the sample at λ_abs_ and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em_).

  • Determine Quantum Yield: Measure the fluorescence quantum yield (Φ_F_) in different solvents relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Analyze Viscosity Dependence: Plot the fluorescence intensity and quantum yield as a function of solvent viscosity. A linear relationship between log(Φ_F_) and log(η) (where η is the viscosity) is characteristic of a molecular rotor.

Potential Applications in Research and Drug Development

Fluorescent probes derived from 2-methyl-4-phenylnicotinonitrile, particularly those designed as molecular rotors, have significant potential in various research and development areas.

Viscosity Sensing in Cellular Environments

The viscosity of the intracellular environment is a critical parameter that reflects the cellular state and can be altered in various diseases. Molecular rotors based on the 2-methyl-4-phenylnicotinonitrile scaffold can be used to map viscosity changes in live cells with high spatial and temporal resolution.

Molecular_Rotor cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Excited State (Low Viscosity) Excited State Rotational Relaxation Intramolecular Rotation (Non-radiative decay) Excited State (Low Viscosity)->Rotational Relaxation Low Fluorescence Low Fluorescence Rotational Relaxation->Low Fluorescence Excited State (High Viscosity) Excited State Hindered Rotation Hindered Rotation Excited State (High Viscosity)->Hindered Rotation High Fluorescence High Fluorescence Hindered Rotation->High Fluorescence Ground State Ground State Ground State->Excited State (Low Viscosity) Light Absorption Ground State->Excited State (High Viscosity) Light Absorption

Figure 2. Principle of a molecular rotor for viscosity sensing.

Protocol for Cellular Viscosity Imaging:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.

  • Cell Culture and Staining: Culture cells of interest (e.g., HeLa cells) on a glass-bottom dish. Incubate the cells with a working concentration of the probe (typically in the low micromolar range) in cell culture medium for a specific duration (e.g., 30 minutes).

  • Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • Data Analysis: Analyze the fluorescence intensity in different cellular compartments or under different experimental conditions (e.g., after drug treatment) to infer changes in local viscosity. For more quantitative measurements, fluorescence lifetime imaging microscopy (FLIM) can be employed, as the fluorescence lifetime of molecular rotors is also sensitive to viscosity.

Drug Development and Screening

Changes in cellular viscosity are associated with various pathological conditions, including cancer and neurodegenerative diseases. These fluorescent probes can be utilized in high-throughput screening assays to identify drug candidates that modulate cellular viscosity or to study the mechanism of action of existing drugs.

Materials Science

The environmentally sensitive fluorescence of these probes makes them suitable for characterizing the microenvironment of polymers and other soft materials. They can be used to monitor polymerization processes, determine the glass transition temperature of polymers, and probe the local viscosity and polarity of complex fluid systems.

Conclusion and Future Perspectives

While direct experimental data for fluorescent probes derived from 2-methyl-4-phenylnicotinonitrile is not yet prevalent in the scientific literature, the foundational principles of organic synthesis and photophysics strongly support their potential as a valuable class of fluorophores. The synthetic protocols outlined in this guide, based on the well-established Knoevenagel condensation, provide a clear and actionable starting point for their development. The expected properties of these probes, particularly their sensitivity to environmental viscosity, open up exciting avenues for their application in cell biology, drug discovery, and materials science. Further research into the synthesis and characterization of a library of probes based on the 2-methyl-4-phenylnicotinonitrile scaffold, using a variety of aromatic aldehydes, will undoubtedly lead to the discovery of novel fluorescent tools with tailored properties for specific applications.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.

  • Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. Benchchem.

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.

  • Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules.

  • A molecular rotor FLIM probe reveals dynamic coupling between mitochondrial inner membrane fluidity and cellular respiration. Proceedings of the National Academy of Sciences.

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-phenylnicotinonitrile Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding to navigate the challenges of this reaction and optimize your experimental outcomes.

I. Introduction to the Synthesis of 2-Methyl-4-phenylnicotinonitrile

2-Methyl-4-phenylnicotinonitrile is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. The synthesis of such polysubstituted pyridines can be approached through various synthetic strategies, with multicomponent reactions (MCRs) being one of the most efficient.[1][2] These reactions, by combining three or more starting materials in a single pot, offer advantages in terms of atom economy, reduced reaction times, and simplified procedures.[1][3]

A prevalent method for the synthesis of the core structure of 2-Methyl-4-phenylnicotinonitrile involves a one-pot, four-component reaction of an appropriate ketone (e.g., acetone), an aldehyde (e.g., benzaldehyde), a source of the nitrile group (e.g., malononitrile), and an ammonia source (e.g., ammonium acetate).[4][5] This approach falls under the broader category of Hantzsch-like pyridine syntheses.

An alternative, classical approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone.[6][7][8] While versatile, this two-step method often requires high temperatures for the final cyclodehydration step, which can be a significant drawback.[7]

This guide will focus on the multicomponent reaction approach due to its efficiency and milder reaction conditions, while also addressing potential issues that may arise from other synthetic routes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-4-phenylnicotinonitrile, providing detailed causal analysis and actionable solutions.

Q1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in multicomponent reactions.[3] The causes can be multifaceted, ranging from suboptimal reaction conditions to the purity of your starting materials.

Potential Causes & Troubleshooting Steps:

  • Inefficient Reaction Conditions:

    • Causality: The formation of the pyridine ring involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization followed by aromatization. Each of these steps can be sensitive to reaction parameters.

    • Solution:

      • Optimize Temperature: While some MCRs for pyridine synthesis proceed at room temperature, others require heating. A temperature range of 60-80 °C is a good starting point for this type of reaction.[3] Excessively high temperatures can lead to decomposition and the formation of side products.

      • Solvent Selection: The choice of solvent is critical for reactant solubility and reaction kinetics. While solvent-free conditions have been reported to be effective for similar syntheses,[4] common solvents include ethanol, methanol, or toluene. If solubility is an issue, consider a different solvent system.

      • Catalyst Choice: While many of these reactions can proceed without a catalyst, the use of a mild acid or base catalyst can significantly improve the reaction rate and yield.[3] Options include:

        • Acid Catalysts: p-Toluenesulfonic acid (PTSA) or acetic acid.[3]

        • Base Catalysts: Piperidine or sodium hydroxide.[9]

        • Heterogeneous Catalysts: The use of solid catalysts like γ-Al2O3 nanoparticles can simplify workup and catalyst recovery.[1]

  • Purity of Starting Materials:

    • Causality: Impurities in your starting materials, particularly in the aldehyde and ketone, can inhibit the reaction or lead to the formation of unwanted side products.

    • Solution: Ensure all reactants are of high purity. If necessary, purify the starting materials by distillation or recrystallization before use.

  • Incorrect Stoichiometry:

    • Causality: The molar ratios of the four components are crucial. An excess or deficit of one component can disrupt the reaction cascade.

    • Solution: A typical starting point for the molar ratio of aldehyde:ketone:malononitrile:ammonium acetate is 1:1:1:1.5-2.[10] It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific setup.

  • Incomplete Reaction:

    • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of starting materials.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

The formation of side products is a common issue in multicomponent reactions due to competing reaction pathways.

Common Side Products & Minimization Strategies:

  • Knoevenagel Condensation Product:

    • Formation: Benzaldehyde can react with malononitrile to form benzylidenemalononitrile. This intermediate is part of the main reaction pathway but can sometimes be isolated if the subsequent steps are slow.

    • Minimization: Ensure all components are mixed thoroughly and that the reaction conditions (temperature, catalyst) are optimized to facilitate the entire reaction cascade.

  • Michael Adducts:

    • Formation: The enolate of acetone can undergo a Michael addition to benzylidenemalononitrile. Incomplete cyclization of this adduct can lead to its presence in the final reaction mixture.

    • Minimization: As with the Knoevenagel product, optimizing the reaction conditions to favor the final cyclization and aromatization steps is key.

  • Self-Condensation Products:

    • Formation: The ketone (acetone) can undergo self-condensation (aldol condensation) under basic conditions.

    • Minimization: Careful control of the reaction temperature and the amount of base catalyst can help to minimize this side reaction.

  • Oxidation of Intermediates:

    • Formation: The initially formed dihydropyridine intermediate must be oxidized to the final pyridine product. If the oxidation is incomplete or if other intermediates are susceptible to oxidation, a mixture of products can be obtained.

    • Minimization: While often the reaction proceeds to the aromatic product without an external oxidant, in some cases, the addition of a mild oxidizing agent might be necessary. However, this should be approached with caution as it can also lead to over-oxidation.

Q3: I'm having difficulty purifying the final product. What are the best practices for purification?

Purification of nicotinonitrile derivatives can be challenging due to their polarity.

Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or water).[10]

    • If the product is in solution, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[11]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of nicotinonitrile derivatives.[12]

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal eluent system should be determined by TLC analysis.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

      • After evaporating the solvent, carefully load the dry silica-adsorbed product onto the top of the column.

      • Begin elution with the low-polarity solvent mixture, gradually increasing the polarity.

      • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • If the product obtained after column chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

III. Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the four-component synthesis of 2-Methyl-4-phenylnicotinonitrile?

The reaction likely proceeds through a series of well-established organic reactions in a cascade fashion.[13]

Proposed Mechanism:

  • Knoevenagel Condensation: Benzaldehyde reacts with malononitrile in the presence of a base (from ammonium acetate) to form benzylidenemalononitrile.

  • Enamine Formation: Acetone reacts with ammonia (from ammonium acetate) to form an enamine intermediate.

  • Michael Addition: The enamine attacks the benzylidenemalononitrile in a Michael addition reaction.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form a dihydropyridine.

  • Aromatization: The dihydropyridine is then oxidized to the final aromatic product, 2-Methyl-4-phenylnicotinonitrile. The oxidant can be atmospheric oxygen or another species in the reaction mixture.

Q2: How critical is the choice of catalyst for this reaction?

The catalyst can have a significant impact on the reaction rate and overall yield.[1][3] While the reaction can proceed without a catalyst, it is often sluggish.

  • Brønsted acids (e.g., acetic acid, PTSA) can catalyze both the Knoevenagel condensation and the enamine formation steps.[3]

  • Lewis acids can also be employed to activate the carbonyl groups towards nucleophilic attack.

  • Bases (e.g., piperidine) are effective in promoting the condensation reactions.

The optimal catalyst will depend on the specific substrates and reaction conditions. It is recommended to screen a few different types of catalysts to find the most effective one for your system.

Q3: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis has been shown to be very effective for multicomponent reactions, often leading to significantly shorter reaction times and higher yields.[3][14] If you have access to a microwave reactor, it is a highly recommended technique to explore for optimizing this synthesis.

Q4: What are the expected 1H and 13C NMR chemical shifts for 2-Methyl-4-phenylnicotinonitrile?

  • ¹H NMR (in CDCl₃):

    • Methyl protons (-CH₃): A singlet around δ 2.5-2.7 ppm.

    • Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.8 ppm.

    • Pyridine protons: Two singlets or doublets in the aromatic region, likely between δ 7.0 and 8.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Methyl carbon (-CH₃): A signal around δ 20-25 ppm.

    • Nitrile carbon (-CN): A signal around δ 115-120 ppm.

    • Aromatic and pyridine carbons: Multiple signals in the range of δ 120-160 ppm.

It is crucial to perform a full characterization of your synthesized product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

IV. Experimental Protocols

The following is a generalized, representative protocol for the synthesis of 2-Methyl-4-phenylnicotinonitrile based on established procedures for similar 2-amino-3-cyanopyridine derivatives.[10] Note: This protocol should be optimized for your specific laboratory conditions.

Protocol 1: One-Pot Four-Component Synthesis

Materials:

  • Benzaldehyde

  • Acetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

  • Catalyst (optional, e.g., piperidine or acetic acid)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzaldehyde (1.0 eq), acetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq).

  • Add ethanol as the solvent (approximately 5-10 mL per mmol of aldehyde).

  • If using a catalyst, add it at this stage (e.g., a few drops of piperidine or 0.1 eq of acetic acid).

  • Heat the reaction mixture to reflux (or a target temperature of 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification procedures outlined in the Troubleshooting Guide (Q3) .

V. Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Benzaldehyde E Benzylidenemalononitrile A->E Knoevenagel Condensation B Acetone F Enamine of Acetone B->F Enamine Formation C Malononitrile C->E D Ammonium Acetate D->F G Michael Adduct E->G Michael Addition F->G H Dihydropyridine G->H Cyclization & Dehydration I 2-Methyl-4-phenylnicotinonitrile H->I Aromatization

Caption: Proposed reaction mechanism for the four-component synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or No Product Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify Reactants Q1->A1_Yes No A1_No Purity is High Q1->A1_No Yes Q2 Review Reaction Conditions A1_Yes->Q2 A1_No->Q2 A2_Temp Optimize Temperature (60-80 °C) Q2->A2_Temp A2_Solvent Screen Solvents (Ethanol, Toluene) Q2->A2_Solvent A2_Cat Add Catalyst (Acid or Base) Q2->A2_Cat Q3 Monitor Reaction Progress (TLC) A2_Temp->Q3 A2_Solvent->Q3 A2_Cat->Q3 A3_Incomplete Increase Reaction Time Q3->A3_Incomplete Incomplete A3_Complete Proceed to Workup Q3->A3_Complete Complete

Caption: A decision-making workflow for troubleshooting low reaction yields.

VI. References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. (2022). ACS Publications. [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. (2022). [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Taylor & Francis Online. (2014). [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. (2021). [Link]

  • A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium. (2022). [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. (2017). [Link]

  • Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. ResearchGate. (2010). [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. (n.d.). [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. (2023). [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. (n.d.). [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. (2015). [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-phenylnicotinonitrile

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of their product. Here, we address common challenges encountered during synthesis, offering scientifically-grounded solutions and in-depth explanations to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of 2-Methyl-4-phenylnicotinonitrile.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired 2-Methyl-4-phenylnicotinonitrile is a frequent challenge. The root causes can often be traced back to suboptimal reaction conditions or reactant quality.

Potential Causes and Actionable Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature The rate of reaction is highly dependent on temperature. An insufficient temperature may lead to a slow or stalled reaction, while excessive heat can promote the formation of byproducts or decomposition of the desired product.[1]Systematically screen a range of temperatures to identify the optimal condition for your specific reaction setup. For instance, in related nicotinonitrile syntheses, temperatures ranging from room temperature to reflux have been explored.[2][3]
Incorrect Solvent Choice The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] Polar aprotic solvents like DMF or acetonitrile, and polar protic solvents such as ethanol have been used in similar syntheses, with varying success depending on the specific reactants and catalysts.[2][4]Test a variety of solvents with different polarities. For reactions involving charged intermediates, polar solvents are generally preferred. The choice between protic and aprotic can influence reaction pathways and should be empirically determined.
Ineffective Catalyst or Base Many synthetic routes for nicotinonitriles rely on a catalyst or a base to proceed efficiently. The absence, degradation, or incorrect choice of a catalyst/base will significantly hinder the reaction.Ensure the catalyst or base is fresh and of high purity. Screen different catalysts or bases (e.g., K₂CO₃, Na₂CO₃, piperidine acetate, or various acids) to find the most effective one for your specific reaction.[3][5] The concentration of the catalyst can also be a critical parameter to optimize.
Poor Quality of Starting Materials Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.Verify the purity of your starting materials (e.g., by NMR or GC-MS). If necessary, purify the reactants before use. For example, distillation or recrystallization can be employed to purify liquid and solid starting materials, respectively.
Insufficient Reaction Time Chemical reactions require a certain amount of time to reach completion. Prematurely stopping the reaction will naturally result in a lower yield.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting materials are consumed or the product concentration plateaus. Reaction times in related syntheses can range from a few hours to over 24 hours.[2][6]

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Reaction Setup cluster_1 Optimization Parameters cluster_2 Analysis & Iteration cluster_3 Finalization Start Define Baseline Conditions Reactants Prepare High-Purity Reactants Start->Reactants Temp Vary Temperature Reactants->Temp Run Parallel Reactions Solvent Screen Solvents Reactants->Solvent Catalyst Test Catalysts/Bases Reactants->Catalyst Time Adjust Reaction Time Reactants->Time Monitor Monitor Progress (TLC/HPLC) Temp->Monitor Solvent->Monitor Catalyst->Monitor Time->Monitor Analyze Analyze Yield & Purity Monitor->Analyze Decision Optimal Conditions Found? Analyze->Decision Decision->Temp No, Iterate End Finalized Protocol Decision->End Yes

Caption: Workflow for systematic optimization of reaction conditions.

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts complicates purification and reduces the overall yield of 2-Methyl-4-phenylnicotinonitrile.

Potential Causes and Actionable Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions The reactants may participate in alternative reaction pathways, leading to undesired products. This can be influenced by factors such as temperature, reactant concentration, and the presence of impurities.Adjusting reaction conditions can favor the desired pathway. For example, lowering the reaction temperature may increase selectivity. Modifying the stoichiometry of the reactants can also suppress certain side reactions.
Decomposition of Product The desired product may be unstable under the reaction conditions, leading to degradation over time.Monitor the product concentration over time. If decomposition is observed, consider reducing the reaction time or temperature. It may also be beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Hydrolysis of the Nitrile Group In the presence of water and acid or base, the nitrile group can hydrolyze to a carboxylic acid or an amide.[7]Ensure that all reactants and solvents are anhydrous. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time. The pH of the workup solution should also be carefully controlled.

Purification Strategy to Remove Byproducts:

A multi-step purification protocol is often necessary to achieve high purity.[8]

  • Aqueous Workup: This initial step removes inorganic salts and water-soluble impurities. The crude reaction mixture is typically dissolved in an organic solvent and washed with water or a saturated aqueous solution (e.g., NaHCO₃ or brine).[8]

  • Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities. A silica gel column is commonly used, with a gradient of solvents (e.g., ethyl acetate in hexane) to elute the different components.[6][8]

  • Recrystallization or Distillation: For solid products, recrystallization from a suitable solvent system can significantly improve purity. For liquid products, vacuum distillation can be effective in removing non-volatile impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Methyl-4-phenylnicotinonitrile?

A common approach involves the condensation of a β-keto nitrile with an appropriate Michael acceptor or a multi-component reaction involving a ketone, an aldehyde, and a source of cyanide. Nicotinonitrile derivatives can be synthesized through the condensation of α,β-unsaturated ketones with malononitrile.[10] Another modern strategy involves the ring transformation of N-substituted pyridinium salts.[6]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[6]

Q3: What are the typical purification techniques for 2-Methyl-4-phenylnicotinonitrile?

The choice of purification technique depends on the physical state and purity of the crude product. Common methods include:

  • Flash column chromatography: Effective for removing byproducts with different polarities.[6][8]

  • Recrystallization: Ideal for purifying solid products.

  • Distillation: Suitable for purifying liquid products, often performed under reduced pressure to avoid decomposition at high temperatures.[9]

Q4: Are there any specific safety precautions I should take?

Yes, working with nitriles requires caution. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the solvents and reagents used in organic synthesis are flammable and/or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.[9]

Reaction Mechanism Overview (Illustrative Example):

The following diagram illustrates a generalized pathway for the formation of a substituted nicotinonitrile, which can be adapted to the synthesis of 2-Methyl-4-phenylnicotinonitrile.

G cluster_0 Reactants cluster_1 Key Steps cluster_2 Product A β-Keto Nitrile C Michael Addition A->C B Michael Acceptor B->C D Cyclization C->D Intermediate E Dehydration/Aromatization D->E F 2-Methyl-4-phenylnicotinonitrile E->F

Caption: Generalized reaction pathway for nicotinonitrile synthesis.

By understanding the underlying principles of the reaction and systematically addressing potential issues, you can significantly improve the yield and purity of your 2-Methyl-4-phenylnicotinonitrile synthesis.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction optimization. A Standard conditions: a (2 mM) and P4 (1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • NIH. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting common issues in nicotinonitrile synthesis

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of nicotinonitrile (3-cyanopyridine). Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic route, improve yield and purity, and resolve common experimental hurdles.

Structure of This Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. It is divided into sections based on the most common synthetic methodologies:

  • Ammoxidation of 3-Methylpyridine: Primarily for industrial-scale production.

  • Dehydration of Nicotinamide: A common laboratory-scale synthesis.

  • Cyanation of 3-Halopyridines: Including the Rosenmund-von Braun reaction.

  • General Purification and Analytical Issues: Applicable to all synthetic routes.

Each section provides answers to frequently asked questions, explains the underlying chemical principles, and offers actionable protocols and solutions.

Troubleshooting: Ammoxidation of 3-Methylpyridine

The vapor-phase ammoxidation of 3-methylpyridine (3-picoline) is the dominant industrial method for nicotinonitrile production. It involves the reaction of 3-picoline with ammonia and air over a solid-state catalyst at high temperatures.[1][2] While efficient, this process is sensitive to catalyst performance and reaction conditions.

Q1: My nicotinonitrile yield is lower than expected, and the conversion of 3-picoline is incomplete. What are the likely causes and how can I improve it?

A1: Low yield and incomplete conversion in ammoxidation reactions are typically linked to catalyst activity, reaction temperature, or reactant stoichiometry.

  • Causality: The ammoxidation reaction is a catalytic oxidation process. The catalyst, typically a mixed metal oxide like Vanadium-Molybdenum (V-Mo) or Vanadium-Titanium (V-Ti) on a support, facilitates the activation of the methyl group of 3-picoline for reaction with ammonia.[1][3][4] If the catalyst is not performing optimally or if the conditions are not right, the reaction will be inefficient.

  • Troubleshooting Steps:

    • Check Catalyst Activity: The catalyst is the heart of the process. Its activity can diminish over time.

      • Catalyst Deactivation: The primary causes of deactivation are coking (carbon deposition), poisoning, and thermal sintering.[5][6] Poisons can include sulfur or heavy metals present in the feedstock.[6] Sintering, a loss of active surface area due to excessive heat, is often irreversible.

      • Solution: If coking is suspected, a regeneration cycle (e.g., controlled oxidation to burn off carbon) may be necessary. For poisoned catalysts, replacement is often the only solution. Ensure high-purity feedstocks to prevent poisoning.

    • Optimize Reaction Temperature: Temperature is a critical parameter.

      • Too Low: Insufficient temperature will lead to low conversion rates as the activation energy barrier is not overcome.

      • Too High: Excessive temperature can lead to over-oxidation, producing undesirable byproducts like carbon oxides (CO, CO₂) and pyridine (from demethylation), and can accelerate thermal degradation of the catalyst.[7] Typical ammoxidation temperatures range from 350-450 °C.[4][8]

      • Solution: Methodically screen a range of temperatures to find the optimal balance between conversion and selectivity for your specific catalyst and reactor setup.

    • Adjust Reactant Molar Ratios: The ratio of 3-picoline to ammonia and oxygen is crucial.

      • Ammonia: A stoichiometric excess of ammonia is generally used to suppress the formation of oxidation byproducts and favor nitrile formation.

      • Oxygen (Air): The oxygen concentration must be carefully controlled. Too little oxygen will result in incomplete conversion, while too much can lead to complete combustion of the organic feedstock.

      • Solution: A typical molar ratio of 3-picoline:ammonia:air might be in the range of 1:1.5-1.8:2.5-3.0.[9] Optimize these ratios for your system.

Q2: I am observing significant byproduct formation, particularly pyridine and some dark, tarry substances. How can I minimize these?

A2: The formation of pyridine indicates demethylation, while tarry substances suggest polymerization or over-oxidation. Both are related to catalyst selectivity and reaction conditions.

  • Causality:

    • Pyridine Formation: This occurs when the methyl group is completely cleaved and oxidized, a reaction favored at higher temperatures or on less selective catalyst sites.

    • Tarry Byproducts (Coke): These are high molecular weight compounds formed from polymerization of reactants or products on the catalyst surface, often at "hot spots" within the reactor.[6] This is a primary cause of catalyst deactivation.

  • Troubleshooting Workflow:

    Start High Byproduct Formation (Pyridine, Tar) Check_Temp Review Reaction Temperature Start->Check_Temp Check_Ratio Analyze Feed Stoichiometry Start->Check_Ratio Check_Catalyst Evaluate Catalyst Condition Start->Check_Catalyst Lower_Temp Decrease Temperature Incrementally Check_Temp->Lower_Temp Increase_NH3 Increase Ammonia Ratio Check_Ratio->Increase_NH3 Regen_Catalyst Perform Catalyst Regeneration Cycle Check_Catalyst->Regen_Catalyst Replace_Catalyst Replace Catalyst (If Poisoned/Sintered) Check_Catalyst->Replace_Catalyst Result Reduced Byproducts, Improved Selectivity Lower_Temp->Result Increase_NH3->Result Regen_Catalyst->Result

    Caption: Troubleshooting workflow for byproduct minimization.

  • Experimental Protocol: Catalyst Regeneration (Example)

    • Stop the feed of 3-picoline and ammonia to the reactor.

    • Maintain a flow of an inert gas (e.g., nitrogen) to purge the system of residual hydrocarbons.

    • Gradually introduce a controlled stream of air or a diluted oxygen/nitrogen mixture into the reactor.

    • Slowly ramp up the temperature to a predetermined level (e.g., 450-550 °C) to facilitate the combustion of deposited coke. Caution: This process is exothermic and must be carefully controlled to avoid overheating and damaging the catalyst.

    • Hold at the regeneration temperature until CO₂ levels in the effluent gas drop to a baseline, indicating complete coke removal.

    • Cool the reactor under a nitrogen stream before reintroducing the reaction feed.

Troubleshooting: Dehydration of Nicotinamide

The dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) is a reliable laboratory method for producing nicotinonitrile.[10][11][12][13]

Q3: My dehydration of nicotinamide with P₂O₅ is giving a low yield, and the product is a dark, sticky solid instead of a crystalline material. What went wrong?

A3: This common issue points towards incomplete reaction, excessive heating, or inadequate purification.

  • Causality:

    • Incomplete Reaction: The intimate mixing of solid nicotinamide and solid P₂O₅ is crucial. If the reactants are not thoroughly mixed, localized areas will not react, leading to unreacted starting material in the final product. The reaction is endothermic initially but can become vigorous once it starts.

    • Excessive Heating: While heat is required to drive the reaction and distill the product, overheating can cause decomposition and polymerization of the starting material or product, leading to charring and the formation of dark, intractable tars.

    • Moisture Contamination: P₂O₅ is a powerful desiccant. If your glassware or reagents are not perfectly dry, the P₂O₅ will be consumed by reacting with water, reducing its effectiveness for the desired dehydration.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents for workup.

    • Thorough Mixing: Grind the nicotinamide and P₂O₅ together to a fine, homogeneous powder before heating. This maximizes the contact surface area between the reactants.[10][11]

    • Controlled Heating: Heat the mixture gently at first to initiate the reaction. As the nicotinonitrile begins to distill, you can increase the heating rate. Using a sand bath or a heating mantle with good temperature control is preferable to direct flame heating to avoid localized overheating. The reaction is often performed under vacuum to allow the product to distill at a lower temperature, minimizing thermal decomposition.[10]

    • Proper Workup: The crude product will be contaminated with phosphoric acids from the P₂O₅. A proper workup is essential.

  • Detailed Experimental Protocol (Adapted from Organic Syntheses) [11]

    • Reactant Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mol) of powdered nicotinamide and 100 g (0.70 mol) of phosphorus pentoxide. Stopper the flask and shake vigorously to create a homogeneous mixture.

    • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short, wide-bore condenser to prevent clogging, as nicotinonitrile is a solid at room temperature (m.p. 51 °C).[1][11] The receiving flask should be cooled in an ice bath to solidify the product.

    • Reaction and Distillation: Reduce the pressure to 15–20 mmHg. Begin heating the flask gently with a heating mantle. Once the mixture melts and the reaction commences, increase the heat to distill the nicotinonitrile.

    • Workup and Purification:

      • Allow the apparatus to cool completely.

      • Rinse the condenser and receiver with acetone or diethyl ether to dissolve the crude product.[11]

      • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues. Caution: CO₂ evolution may occur.

      • Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

      • The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or sublimation.

Troubleshooting: Cyanation of 3-Halopyridines

The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide (CuCN), is a classic method for introducing a nitrile group.[2][14][15] Modern variations may use palladium or nickel catalysts.[16]

Q4: I am attempting a Rosenmund-von Braun reaction with 3-bromopyridine and CuCN in DMF, but I am getting very low conversion even after prolonged heating at high temperatures.

A4: Low conversion in this reaction is often due to reagent purity, solvent choice, or insufficient temperature.

  • Causality:

    • Reagent Quality: The purity of CuCN is critical. Over time, it can become contaminated with copper(II) species, which are ineffective.

    • Solvent: The solvent must be polar, aprotic, and high-boiling to facilitate the reaction, which often requires temperatures of 150-200 °C.[14] Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common choices. The solvent must be completely anhydrous.

    • Temperature: This reaction has a high activation energy. Insufficient temperature is a very common reason for failure.

  • Troubleshooting and Optimization:

    • Use High-Purity CuCN: If possible, purchase fresh, high-purity CuCN or purify it before use.

    • Ensure Anhydrous Conditions: Use anhydrous, high-purity solvent. Distill DMF from a drying agent if necessary.

    • Increase Temperature: Safely increase the reaction temperature to reflux. Monitor the reaction by TLC or GC to track the disappearance of the starting material.

    • Consider Catalytic Palladium/Nickel Methods: Modern cross-coupling reactions often provide higher yields under milder conditions. A palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source can be a more efficient alternative.[16] These reactions often proceed at lower temperatures (e.g., 80-120 °C).

Table 1: Comparison of Cyanation Methods

MethodCyanide SourceCatalystTypical Temp. (°C)AdvantagesDisadvantages
Rosenmund-von Braun CuCN (excess)None (stoichiometric CuCN)150 - 200+Classic, relatively inexpensive reagentsHigh temp, stoichiometric copper waste, difficult purification[14]
Palladium-Catalyzed Zn(CN)₂, K₄[Fe(CN)₆]Pd(0) complex (e.g., Pd(PPh₃)₄)80 - 120Milder conditions, broad scope, catalytic metalMore expensive catalysts, potential for ligand screening
Nickel-Catalyzed Zn(CN)₂Ni(0)/Ni(II) complex60 - 100Uses less expensive nickel, very mild conditionsCan be sensitive to air and moisture

General Purification & Analytical FAQs

Q5: My final nicotinonitrile product has a persistent yellow or brown color. How can I remove it?

A5: Color impurities are common and usually arise from minor, highly conjugated byproducts formed during the reaction.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., acetone or ethyl acetate). Add a small amount of activated carbon (charcoal), heat to a gentle reflux for 10-15 minutes, and then filter the hot solution through a pad of Celite®. The carbon will adsorb many of the color bodies.

    • Recrystallization: This is one of the most effective methods for purification. Choose a solvent system in which nicotinonitrile is soluble when hot but sparingly soluble when cold. Hexane/ethyl acetate or toluene are good starting points. The impurities may remain in the mother liquor.

    • Sublimation: Nicotinonitrile sublimes readily under vacuum. This can be an excellent final purification step to obtain a highly pure, white crystalline product.

Q6: I suspect my product contains unreacted nicotinamide or has hydrolyzed to nicotinic acid. How can I detect and remove these impurities?

A6: Nicotinamide and nicotinic acid are common process-related impurities. They have significantly different physical properties from nicotinonitrile, which can be exploited for their removal.

  • Detection:

    • TLC: Use a polar solvent system (e.g., 10% methanol in dichloromethane). Nicotinic acid and nicotinamide are much more polar and will have lower Rf values than nicotinonitrile.

    • NMR Spectroscopy: ¹H NMR can easily distinguish the species. Nicotinonitrile has characteristic aromatic protons. Nicotinamide will show broad -NH₂ signals, and nicotinic acid will have a very downfield -COOH proton.

    • IR Spectroscopy: The nitrile (-C≡N) stretch in nicotinonitrile appears around 2230 cm⁻¹. The amide in nicotinamide shows a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and N-H stretches above 3100 cm⁻¹. Nicotinic acid shows a broad O-H stretch and a carbonyl stretch around 1700 cm⁻¹.

  • Removal Workflow:

    Start Crude Nicotinonitrile (Contains Acid/Amide Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, CH₂Cl₂) Start->Dissolve Wash_Base Aqueous Wash: Dilute Base (e.g., NaHCO₃) Dissolve->Wash_Base Wash_Acid Aqueous Wash: Dilute Acid (e.g., HCl) Wash_Base->Wash_Acid Aqueous_Waste_Acid Aqueous Layer: Contains Nicotinate Salt Wash_Base->Aqueous_Waste_Acid Removes Nicotinic Acid Dry Dry Organic Layer (e.g., MgSO₄), Filter Wash_Acid->Dry Aqueous_Waste_Amide Aqueous Layer: Contains Protonated Nicotinamide Wash_Acid->Aqueous_Waste_Amide Removes Nicotinamide Evaporate Evaporate Solvent Dry->Evaporate Final_Purify Final Purification (Recrystallization/Sublimation) Evaporate->Final_Purify Pure_Product Pure Nicotinonitrile Final_Purify->Pure_Product

The basic wash deprotonates the acidic nicotinic acid, making it water-soluble as the nicotinate salt. The subsequent acidic wash protonates the basic nitrogen of the pyridine ring in nicotinamide, forming a water-soluble salt. Nicotinonitrile, being less basic and neutral, remains in the organic layer.

References

  • U.S.
  • Danish Patent DK150480B, "Method of preparing nicotinic acid by nicotinonitrile hydrolyze," Google P
  • Al-Haydari, S., et al. (2019). "Supercritical water oxidation of 3-methylpyridine with propylene glycol." Pure and Applied Chemistry.
  • Wikipedia, "Ammoxidation." [Link]

  • Teague, P. C., & Short, W. A. (1953). "Nicotinonitrile." Organic Syntheses, 33, 52. [Link]

  • Organic Chemistry Portal, "Rosenmund-von Braun Reaction." [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library.
  • U.S.
  • Słoczyński, J., et al. (2022). "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Materials, 15(2), 765. [Link]

  • U.S.
  • Enzyme and Process Development for Production of Nicotinamide. (2025).
  • S. K. Adl, et al. (2015). "Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3." Bulletin of the Korean Chemical Society.
  • Wikipedia, "Rosenmund–von Braun reaction." [Link]

  • U.S. Patent US6118002A, "Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)
  • Chinese Patent CN104961678A, "Production process of 3-cyanopyridine," Google P
  • Wikipedia, "Nicotinonitrile." [Link]

  • Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. (n.d.).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Rosenmund-von Braun Reaction. (2016). Chem-Station Int. Ed. [Link]

  • U.S.
  • ChemCatBio, "Three Sources of Catalyst Deactivation and How To Mitigate Them." [Link]

  • Ahmed, M. A. A. (2013).
  • Rosenmund–von Braun reaction. (n.d.). SciSpace.
  • Rajendra, M. A., et al. (2020). "Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides." Synlett, 31(16), 1629–1633.
  • Jha, S. (2014). "Dehydration of Amides to Nitriles: A Review.
  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry.
  • Rosenmund-von Braun Reaction. (n.d.). SynArchive.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • Kölle, P., et al. (2022).
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Research Square.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
  • Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry.
  • Rolfe, H. M. (2019). "The Vitamin Nicotinamide: Translating Nutrition into Clinical Care." Nutrients, 11(4), 913.
  • Słoczyński, J., et al. (2023). "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides." Molecules, 28(17), 6427.

Sources

Optimization

Minimizing byproduct formation in 2-Methyl-4-phenylnicotinonitrile reactions

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of byproducts. This guide is structured to provide not just procedural steps, but a deep understanding of the reaction mechanisms and the rationale behind the recommended troubleshooting protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: I'm observing a significant amount of a low molecular weight byproduct that co-distills or is difficult to separate from my desired product. What is it and how can I prevent its formation?

Answer:

This common byproduct is likely pyridine . In certain synthetic routes, particularly those involving N-substituted pyridinium salts as starting materials, the in-situ devinylation of the pyridinium salt can occur, leading to the formation of pyridine as a major byproduct[1].

Root Cause Analysis:

The formation of pyridine is often a result of a competing elimination reaction that is favored under certain conditions. The stability of the pyridine aromatic ring makes this a thermodynamically favorable side reaction.

Preventative Measures & Solutions:

  • Optimize the N-substituent on the Pyridinium Salt: The choice of the N-substituent is critical. Electron-withdrawing groups on the nitrogen atom can favor the desired cleavage and ring transformation over simple elimination[1]. For example, moving from simple alkyl substituents to groups like N-(2-carboxyvinyl) has been shown to increase the yield of the desired nicotinonitrile[1].

  • Strict Temperature Control: High reaction temperatures can promote the elimination reaction. It is crucial to maintain the optimal temperature as determined by reaction profiling. Exceeding the recommended temperature, even for a short period, can significantly increase pyridine formation.

  • Choice of Base and Solvent: The reaction medium plays a pivotal role. A non-nucleophilic, strong base in an aprotic solvent is often preferred to minimize side reactions. The base should be strong enough to deprotonate the nucleophile but not so harsh as to promote decomposition or elimination of the starting material.

Experimental Protocol: Screening of N-Substituted Pyridinium Salts

  • Set up parallel reactions in small-scale reaction vials.

  • Use the same equivalents of your nucleophile (e.g., in-situ generated 3-aminocrotononitrile from acetonitrile), base (e.g., KHMDS), and any additives (e.g., benzoic acid)[1].

  • In each vial, use a different N-substituted 4-phenylpyridinium salt (e.g., N-methyl, N-benzyl, N-(2-hydroxyethyl), N-(2-carboxyvinyl))[1].

  • Run the reactions at the same temperature (e.g., 90 °C) for a set period (e.g., 20 hours)[1].

  • Quench the reactions and analyze the crude product mixture by GC-MS or LC-MS to determine the ratio of the desired product to the pyridine byproduct.

Question 2: My reaction mixture is turning into a thick, polymeric material, and the yield of the desired product is very low. What is causing this polymerization?

Answer:

This issue is likely due to the self-condensation or polymerization of your starting nitriles , particularly if you are using phenylacetonitrile or malononitrile under strong basic conditions[2]. These starting materials have acidic α-protons, making them susceptible to self-reaction.

Root Cause Analysis:

The Thorpe-Ziegler reaction describes the self-condensation of aliphatic nitriles in the presence of a base to form enamines[3][4]. Phenylacetonitrile, with its benzylic protons, is particularly prone to deprotonation and subsequent nucleophilic attack on another molecule of phenylacetonitrile. This can lead to dimers, trimers, and eventually, insoluble polymeric material.

Preventative Measures & Solutions:

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of the base to the mixture of your starting nitriles can help to keep the concentration of the deprotonated, nucleophilic species low, thus minimizing self-condensation.

  • Optimize Base Strength and Stoichiometry: Using an excessively strong base or a large excess of base can accelerate the rate of self-condensation. A careful screening of bases (e.g., NaH, NaOEt, KHMDS) and their stoichiometry is recommended. Sometimes, a weaker base with a longer reaction time can provide a cleaner reaction profile.

  • Lower Reaction Temperature: While a certain amount of thermal energy is required to overcome the activation energy of the desired reaction, excessive heat will also accelerate the rate of polymerization. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the intermolecular self-condensation reaction in favor of the desired intermolecular reaction. However, this needs to be balanced, as too high a dilution can significantly slow down the desired reaction.

Troubleshooting Workflow for Polymerization

G start Polymerization Observed q1 Is a strong base used in excess? start->q1 a1_yes Reduce base stoichiometry. Consider a weaker base. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are reagents mixed all at once? a1_no->q2 a2_yes Implement slow addition of the base. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the reaction temperature high? a2_no->q3 a3_yes Lower the reaction temperature. q3->a3_yes Yes a3_no Consider reaction concentration q3->a3_no No q4 Is the reaction highly concentrated? a3_no->q4 a4_yes Increase solvent volume (higher dilution). q4->a4_yes Yes a4_no Investigate alternative synthetic routes. q4->a4_no No

Caption: Troubleshooting Decision Tree for Polymerization Issues.

Question 3: My final product is contaminated with unreacted starting materials and several unidentified intermediates. How can I improve the reaction conversion?

Answer:

Incomplete conversion can be due to a number of factors, including insufficient reaction time, inadequate temperature, or deactivation of the catalyst or base. The presence of intermediates suggests that the reaction is stalling at a particular step.

Root Cause Analysis:

Multi-step, one-pot syntheses are complex, and each step has its own kinetic and thermodynamic parameters. A bottleneck in the reaction cascade can lead to the accumulation of intermediates. Deactivation of the base by moisture or acidic impurities in the starting materials or solvent is also a common cause of incomplete reactions.

Preventative Measures & Solutions:

  • Ensure Anhydrous Conditions: Many of the bases used in these reactions (e.g., NaH, KHMDS) are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. It is good practice to purify starting materials if their purity is questionable. For example, phenylacetonitrile can be distilled under reduced pressure.

  • Reaction Monitoring: Do not rely solely on a literature-reported reaction time. Monitor the progress of the reaction by TLC, GC, or LC-MS. This will help you determine if the reaction has genuinely stopped or is just proceeding slowly.

  • Optimize Reaction Time and Temperature: If the reaction appears to have stalled, a modest increase in temperature or extending the reaction time may be necessary. However, be mindful of the potential for increased byproduct formation at higher temperatures.

Table 1: General Parameters for Reaction Optimization

ParameterInitial ConditionTroubleshooting ActionRationale
Reaction Time As per literatureExtend reaction time and monitor by TLC/GCReaction may be slower than anticipated due to scale, purity, or other factors.
Temperature As per literatureIncrease temperature in small increments (e.g., 10 °C)Provides the necessary activation energy to overcome a kinetic barrier.
Base Equivalents 1.0 - 2.0 eq.Add a small, fresh portion of baseThe initial base may have been quenched by trace amounts of water or acidic impurities.
Solvent Aprotic (e.g., THF, Toluene)Ensure solvent is anhydrousWater will quench the strong bases required for the reaction.
Atmosphere AirSwitch to an inert atmosphere (N₂ or Ar)Prevents oxidation of sensitive reagents and intermediates and excludes moisture[5].

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a clean synthesis of 2-Methyl-4-phenylnicotinonitrile?

The three most critical parameters are typically the choice of base , reaction temperature , and the purity and stoichiometry of the reactants . The base initiates the reaction and its strength and concentration can dictate the rate of desired reaction versus side reactions like polymerization. Temperature control is a delicate balance between providing enough energy for the reaction to proceed at a reasonable rate without promoting decomposition or byproduct formation. Finally, impure starting materials can introduce side reactions, and incorrect stoichiometry can lead to an excess of one reactant that may then be prone to self-condensation.

Q2: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A combination of techniques is ideal. Thin Layer Chromatography (TLC) is a quick and easy way to monitor the overall progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For more detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile or thermally sensitive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide valuable information about the major components present.

Q3: Are there any specific safety precautions I should take when running these reactions?

Yes, several safety precautions are essential.

  • Cyanide-containing reagents: If your synthesis involves reagents like sodium cyanide, it is imperative to work in a well-ventilated fume hood and avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

  • Strong bases: Reagents like sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) are highly reactive and can be pyrophoric. They must be handled under an inert atmosphere and away from water.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I effectively purify the final 2-Methyl-4-phenylnicotinonitrile product?

The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is one of the most effective methods for separating the desired product from byproducts with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate) can be screened by TLC to find the optimal separation conditions.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation may be an option. However, care must be taken as some nicotinonitrile derivatives can be thermally unstable.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-phenylnicotinonitrile

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important nicotinonitrile derivative. The information provided herein is curated from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.

Table of Contents

  • Introduction to the Synthesis of 2-Methyl-4-phenylnicotinonitrile

  • Troubleshooting Guide

    • Low Yield or Incomplete Conversion

    • Formation of Impurities and Side Products

    • Exothermic Runaway and Temperature Control

    • Product Isolation and Purification Challenges

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: Laboratory-Scale Synthesis (Guareschi-Thorpe Approach)

    • Protocol 2: Scale-Up Synthesis with Process Controls

  • References

Introduction to the Synthesis of 2-Methyl-4-phenylnicotinonitrile

The synthesis of 2-Methyl-4-phenylnicotinonitrile is of significant interest due to the prevalence of the nicotinonitrile scaffold in medicinal chemistry.[1] A common and scalable approach to this molecule is a variation of the Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-keto nitrile with a ketone in the presence of an ammonium source or a pre-formed enamine.[2][3] A plausible and efficient pathway is the multi-component reaction of benzoylacetonitrile, acetone, and an ammonia source.

The core transformation relies on a series of well-understood reactions: enamine/enolate formation, Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat management, mass transfer, and product purification. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Core Synthetic Strategy

The following diagram illustrates a common synthetic pathway to 2-Methyl-4-phenylnicotinonitrile, which will be the basis for the troubleshooting guide.

G A Benzoylacetonitrile E Knoevenagel Adduct A->E + Enamine (D) - H2O B Acetone D Enamine of Acetone B->D + NH3 C Ammonium Acetate (Ammonia Source) F Michael Adduct E->F G 2-Methyl-4-phenylnicotinonitrile F->G Dehydration/ Aromatization

Caption: A plausible synthetic workflow for 2-Methyl-4-phenylnicotinonitrile.

Troubleshooting Guide

Q1: My reaction is stalling, resulting in low yield and significant unreacted starting materials. What are the likely causes and how can I improve conversion?

A1: Low conversion in this multi-component condensation can often be traced to issues with the initial steps of the reaction cascade.

  • Inefficient Enamine/Enolate Formation: The reaction of acetone with ammonia to form an enamine, or its deprotonation to an enolate, is a critical first step. The concentration of this reactive intermediate may be too low.

    • Troubleshooting:

      • Ammonia Source: Ammonium acetate is a common choice as it provides both ammonia and a mild acid catalyst. Ensure it is of good quality and used in sufficient molar excess. For more robust reactions, consider using a different ammonia source like anhydrous ammonia in a suitable solvent, although this presents handling challenges at scale.

      • Water Removal: The formation of the enamine and the subsequent Knoevenagel condensation produce water.[4] On a larger scale, this can dilute the reaction and shift the equilibrium back towards the starting materials. The use of a Dean-Stark trap to remove water azeotropically (with a solvent like toluene) is highly recommended for scale-up operations.

      • Catalyst: The reaction is often catalyzed by a weak acid (like the acetic acid from ammonium acetate) or a base. If using a base-catalyzed variant, ensure the base is strong enough to deprotonate acetone but not so strong that it promotes unwanted side reactions.

  • Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers of the multiple steps.

    • Troubleshooting:

      • Increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. Be mindful that higher temperatures can also lead to increased by-product formation.

      • For base-catalyzed reactions, lower temperatures may be required to control selectivity.

Q2: I am observing significant by-product formation. What are the common impurities and how can I minimize them?

A2: By-product formation is a common challenge during scale-up. The most likely impurities in this synthesis are:

  • Self-condensation of Acetone: Under basic or acidic conditions, acetone can undergo self-condensation to form mesityl oxide and other oligomers.

  • Self-condensation of Benzoylacetonitrile: In the presence of a strong base, benzoylacetonitrile can self-condense.

  • Incompletely Cyclized Intermediates: The reaction may stall after the Michael addition, leaving acyclic intermediates in the final product mixture.

Minimization Strategies:

Impurity SourceCausative FactorsMitigation Strategy
Acetone Self-Condensation High temperature, prolonged reaction times, high catalyst concentration.Control temperature carefully. Optimize reaction time to avoid prolonged heating after the main reaction is complete. Use a stoichiometric amount or a slight excess of acetone.
Benzoylacetonitrile Self-Condensation Strong bases, high concentration of benzoylacetonitrile.Use a milder base or a catalytic amount. Consider slow addition of the base to the reaction mixture to maintain a low instantaneous concentration.
Incomplete Cyclization Insufficient heating, insufficient catalyst, presence of water.Ensure adequate reaction temperature and time for the final cyclization and dehydration steps. Use a Dean-Stark trap to remove water.[4]
Q3: The reaction is highly exothermic, and I'm concerned about temperature control during scale-up. How can I manage the thermal risks?

A3: Condensation reactions, particularly the initial Knoevenagel-type step, can be exothermic.[5] Poor heat dissipation on a larger scale can lead to a runaway reaction, increased by-product formation, and potential safety hazards.[6]

  • Controlled Addition of Reagents: Instead of charging all reactants at once, add one of the key reactants (e.g., benzoylacetonitrile or the catalyst) slowly to the reaction mixture. This allows the cooling system of the reactor to manage the heat generated.

  • Use of a Co-solvent: A higher boiling point, inert co-solvent can act as a heat sink, helping to moderate temperature fluctuations. Toluene is a good option as it also facilitates water removal.

  • Reaction Calorimetry: For large-scale industrial production, performing reaction calorimetry studies (e.g., using a RC1 calorimeter) is highly recommended. This will provide crucial data on the heat of reaction, allowing for the proper design of cooling systems and safe operating procedures.[5]

  • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm, although this may impact reaction kinetics and increase solvent usage and cost.

Q4: I'm having difficulty isolating a pure product. What are the best practices for purification at scale?

A4: The crude product is likely to be a solid or a viscous oil contaminated with starting materials and by-products. Crystallization is often the most effective and scalable purification method for solid products.[7]

  • Solvent Screening for Crystallization:

    • Perform small-scale solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the product at elevated temperatures and have low solubility for the product at room temperature or below, while keeping impurities dissolved.

    • Common solvents to screen include isopropanol, ethanol, ethyl acetate, toluene, and mixtures thereof with heptane or hexane.

  • Controlling the Cooling Profile:

    • On a large scale, rapid cooling can lead to the formation of small, impure crystals or oiling out. A controlled, slow cooling profile is crucial for growing larger, purer crystals.[7]

    • Consider seeding the supersaturated solution with a small amount of pure product to induce crystallization and improve consistency.

  • Washing the Filter Cake:

    • After filtration, wash the filter cake with a small amount of cold, fresh crystallization solvent to remove residual mother liquor containing dissolved impurities.

  • Re-crystallization:

    • If the product purity is still not satisfactory, a second crystallization (re-crystallization) may be necessary.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this reaction? A: The choice of catalyst depends on the specific reaction conditions. For the Guareschi-Thorpe variant, ammonium acetate is a good starting point as it is inexpensive and relatively safe. For other variations, weak organic bases like piperidine or pyrrolidine can be effective for the Knoevenagel condensation step.[8]

Q: Can this reaction be run under "green" conditions? A: Yes, there are efforts to make the Guareschi-Thorpe synthesis more environmentally friendly. Recent studies have shown success using water as a solvent and ammonium carbonate as both the ammonia source and catalyst, which can simplify workup and reduce the use of volatile organic compounds.[3]

Q: What analytical techniques are recommended for monitoring the reaction? A: For in-process monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. For structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q: Are there any specific safety precautions I should take? A: Yes. Benzoylacetonitrile and malononitrile are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9] Strong bases like sodium ethoxide are corrosive and flammable. The reaction may also release ammonia, which is an irritant. A thorough risk assessment should be conducted before starting any chemical reaction.[9]

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Guareschi-Thorpe Approach)

This protocol is a representative laboratory-scale procedure.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add toluene (100 mL), benzoylacetonitrile (14.5 g, 0.1 mol), acetone (8.7 mL, 0.12 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and continue heating for 4-6 hours, collecting the water that separates in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or isopropanol to yield 2-Methyl-4-phenylnicotinonitrile as a crystalline solid.

Protocol 2: Scale-Up Synthesis with Process Controls

This protocol outlines a more controlled approach suitable for kilogram-scale synthesis.

  • Reactor Preparation: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a receiving vessel for azeotropic distillation (Dean-Stark trap) with toluene (10 L), acetone (0.87 L, 1.2 kg-mol), and ammonium acetate (1.54 kg, 2.0 kg-mol).

  • Initial Heating: Heat the mixture to reflux to begin azeotropic drying of the initial reactants.

  • Controlled Addition: Prepare a solution of benzoylacetonitrile (1.45 kg, 1.0 kg-mol) in toluene (2 L). Once the reactor contents are at a steady reflux, slowly add the benzoylacetonitrile solution over 2-3 hours, maintaining a gentle reflux.

  • Reaction and Monitoring: After the addition is complete, continue to heat at reflux for an additional 4-6 hours, monitoring the reaction by HPLC.

  • Cooling and Work-up: Once the reaction meets the desired conversion criteria, cool the reactor contents to 50-60°C. Transfer the reaction mixture to an extractor and wash with warm water (2 x 5 L) and then brine (5 L).

  • Crystallization: Transfer the organic phase back to the clean reactor and concentrate under vacuum to approximately half the original volume. Cool the concentrated solution slowly to 0-5°C over 4-6 hours to induce crystallization.

  • Isolation and Drying: Filter the resulting slurry and wash the filter cake with cold toluene (2 L). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizing the Scale-Up Workflow

G A Charge Reactor with Acetone, NH4OAc, Toluene B Heat to Reflux (Azeotropic Drying) A->B C Slow Addition of Benzoylacetonitrile in Toluene B->C D Reflux and Monitor (HPLC/TLC) C->D E Cool and Aqueous Work-up (Wash with H2O/Brine) D->E F Concentrate Organic Phase E->F G Controlled Cooling/ Crystallization F->G H Filter and Wash Cake G->H I Vacuum Dry Product H->I

Caption: Controlled workflow for the scale-up synthesis of 2-Methyl-4-phenylnicotinonitrile.

References

  • Organic Syntheses Procedure. nicotinonitrile. [Link]

  • Recent Developments in Knoevenagel Condensation Reaction: A Review. ResearchGate. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • The reaction of malononitrile with chalcone : a controversial chemical process. Semantic Scholar. [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. [Link]

  • Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine-Al(OiPr)3 complex: A simple method for the synthesis of a chiral 4H-pyran derivative. ResearchGate. [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. MDPI. [Link]

  • Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]

  • Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. PubMed. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • Thermal hazard investigation of a pharmaceutical intermediate. ResearchGate. [Link]

  • The reaction of substituted chalcones 163 with malononitrile 2 catalyzed by piperidine. ResearchGate. [Link]

  • 2-methyl nicotinate and preparation method and application thereof.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. ResearchGate. [Link]

  • Benzoylacetonitrile. PubChem. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]

  • RNA - synthesis, purification and crystallization. PubMed. [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents. FDA. [Link]

  • Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

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Optimization

Technical Support Center: Stability and Degradation Studies of 2-Methyl-4-phenylnicotinonitrile

Introduction Welcome to the technical support center for 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success. This document is structured to anticipate and address the specific challenges you may encounter, explaining the "why" behind experimental choices to ensure the integrity and robustness of your results.

The stability of a drug candidate like 2-Methyl-4-phenylnicotinonitrile is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2][3] Understanding its degradation profile under various stress conditions is not only a regulatory requirement but also fundamental to developing a stable pharmaceutical formulation.[1][3][4] This guide will walk you through the potential degradation pathways, methodologies for forced degradation studies, and frequently asked questions to navigate the complexities of your research.

Part 1: Understanding the Stability Profile of 2-Methyl-4-phenylnicotinonitrile

The structure of 2-Methyl-4-phenylnicotinonitrile, featuring a substituted pyridine ring, presents a unique set of stability considerations. The pyridine scaffold is a cornerstone in medicinal chemistry, and the nature of its substituents significantly modulates its physicochemical properties.[5][6][7][8][9]

Key Structural Features and Their Influence on Stability:
  • Pyridine Ring: The nitrogen atom in the pyridine ring makes it susceptible to both oxidation at the nitrogen and reactions at the carbon atoms, which are influenced by the electronic effects of the substituents.[5][10] Pyridine is generally more stable than benzene but can be more reactive towards nucleophiles.[11]

  • Nitrile Group (-CN): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

  • Methyl Group (-CH₃): The methyl group can be a site for oxidative degradation.

  • Phenyl Group (-C₆H₅): The phenyl group can influence the electronic properties of the pyridine ring and may also be susceptible to certain oxidative reactions.

Part 2: Troubleshooting Common Degradation Pathways

This section is formatted in a question-and-answer style to directly address potential issues you might encounter during your stability studies.

Hydrolytic Degradation

Question: I am observing the appearance of a new, more polar peak in my HPLC chromatogram after incubating 2-Methyl-4-phenylnicotinonitrile in acidic or basic solutions. What could be the cause?

Answer: The most probable cause is the hydrolysis of the nitrile group. Under both acidic and basic conditions, the nitrile moiety can hydrolyze to form a carboxylic acid (2-Methyl-4-phenylnicotinic acid) via an amide intermediate (2-Methyl-4-phenylnicotinamide).

  • Mechanism Insight: Hydrolysis is a common degradation pathway for compounds containing nitrile groups.[3] The reaction is often catalyzed by hydronium or hydroxide ions.

  • Troubleshooting & Confirmation:

    • pH Study: Conduct a pH-rate profile study to determine the pH at which the compound is most stable.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the new peak. The expected mass of the carboxylic acid degradant would be [M+18] and the amide intermediate would be [M+17] relative to the parent compound.

    • Co-injection: If available, synthesize the suspected degradants (the carboxylic acid and amide) and perform a co-injection with your degraded sample to confirm their identity by retention time matching.

Proposed Hydrolytic Degradation Pathway:

G 2-Methyl-4-phenylnicotinonitrile 2-Methyl-4-phenylnicotinonitrile 2-Methyl-4-phenylnicotinamide 2-Methyl-4-phenylnicotinamide 2-Methyl-4-phenylnicotinonitrile->2-Methyl-4-phenylnicotinamide H₂O / H⁺ or OH⁻ 2-Methyl-4-phenylnicotinic acid 2-Methyl-4-phenylnicotinic acid 2-Methyl-4-phenylnicotinamide->2-Methyl-4-phenylnicotinic acid H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation of 2-Methyl-4-phenylnicotinonitrile.

Oxidative Degradation

Question: My sample of 2-Methyl-4-phenylnicotinonitrile shows multiple degradation products after exposure to an oxidizing agent like hydrogen peroxide. What are the likely degradation products?

Answer: Oxidative degradation can be complex, with several potential sites of reaction on the 2-Methyl-4-phenylnicotinonitrile molecule. The most likely products are the N-oxide derivative and products of methyl group oxidation.

  • Mechanism Insight: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide. Additionally, benzylic positions, like the methyl group on the pyridine ring, can be oxidized. Azonitrile-based initiators can also be used to simulate free radical oxidation.[12]

  • Troubleshooting & Confirmation:

    • LC-MS/MS Analysis: This is a powerful tool to identify and characterize oxidative degradants.[13] The fragmentation patterns can provide structural information.

    • Forced Oxidation Studies: Employ different oxidizing agents (e.g., H₂O₂, AIBN) to understand the susceptibility to different oxidative mechanisms.[12][14][15][16]

    • NMR Spectroscopy: For significant degradants, isolation followed by NMR spectroscopy can definitively elucidate the structure.

Proposed Oxidative Degradation Pathway:

G cluster_0 Oxidation Pathways 2-Methyl-4-phenylnicotinonitrile 2-Methyl-4-phenylnicotinonitrile N-oxide N-oxide 2-Methyl-4-phenylnicotinonitrile->N-oxide [O] on Pyridine-N Hydroxymethyl derivative Hydroxymethyl derivative 2-Methyl-4-phenylnicotinonitrile->Hydroxymethyl derivative [O] on Methyl group Carboxylic acid derivative Carboxylic acid derivative Hydroxymethyl derivative->Carboxylic acid derivative Further [O]

Caption: Potential oxidative degradation pathways for 2-Methyl-4-phenylnicotinonitrile.

Photodegradation

Question: I am concerned about the light sensitivity of my compound. What should I look for in a photostability study?

Answer: Compounds with aromatic systems, like the phenylpyridine scaffold in your molecule, can be susceptible to photodegradation.[6] Degradation can involve complex radical reactions, rearrangements, or photo-oxidation.

  • Mechanism Insight: UV or visible light can provide the energy to promote the molecule to an excited state, leading to various photochemical reactions. The presence of a phenyl-pyridyl system may have a profound impact on the drug's properties.[6]

  • Troubleshooting & Confirmation:

    • ICH Q1B Guidelines: Follow the ICH guidelines for photostability testing, exposing the compound to a specified intensity of UV and visible light.

    • Control Samples: Always include dark controls to differentiate between thermal and photodegradation.

    • HPLC with PDA Detector: A photodiode array (PDA) detector is crucial for photostability studies as it can help in assessing peak purity and detecting the formation of new chromophores.

Thermal Degradation

Question: What is the expected thermal stability of 2-Methyl-4-phenylnicotinonitrile, and what kind of degradation products might I see at elevated temperatures?

Answer: The thermal stability will depend on the solid-state form of the compound. Degradation at high temperatures can lead to complex decomposition products. For polymers containing similar structures, thermal degradation can be significant at elevated temperatures.[17][18][19][20][21]

  • Mechanism Insight: High temperatures can provide the energy to break weaker bonds in the molecule, initiating degradation cascades.

  • Troubleshooting & Confirmation:

    • Thermogravimetric Analysis (TGA): TGA can determine the onset temperature of decomposition.

    • Differential Scanning Calorimetry (DSC): DSC can identify melting points and any phase transitions that might precede degradation.

    • Headspace GC-MS: For volatile degradants formed at high temperatures, headspace gas chromatography-mass spectrometry can be a useful analytical tool.

Part 3: Experimental Protocols

These protocols provide a starting point for your forced degradation studies. It is crucial to adjust the conditions based on the observed stability of 2-Methyl-4-phenylnicotinonitrile. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is the cornerstone of any degradation study.[22][23][24][25][26]

Step-by-Step Protocol:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in water

    • Phase B: Acetonitrile

  • Gradient Elution: Develop a gradient method to ensure separation of the parent compound from all potential degradation products. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths and to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Experimental Conditions

The following table summarizes recommended starting conditions for forced degradation studies.

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24-72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80 °C48 hours
Photolytic ICH Q1B conditionsAmbientAs per ICH

Experimental Workflow for Forced Degradation:

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of 2-Methyl-4-phenylnicotinonitrile B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Quench Reaction B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Characterize Degradation Products (LC-MS) D->E F Assess Mass Balance D->F

Caption: A typical workflow for conducting forced degradation studies.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound seems to be very stable, and I am not seeing any degradation under the recommended conditions. What should I do?

A1: If you observe less than 5% degradation, you may need to use more stringent conditions. You can try increasing the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), increasing the temperature, or extending the duration of the study. However, be cautious not to use unrealistically harsh conditions that might lead to degradation pathways not relevant to real-world stability.

Q2: I am seeing a loss of my main peak, but no new degradation peaks are appearing in my chromatogram. What could be the issue?

A2: This could be due to several reasons:

  • Precipitation: The degradant may be insoluble in your sample diluent. Try using a different solvent to dissolve the sample after degradation.

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be beneficial.

  • Volatile Degradants: The degradation product might be volatile and lost during sample preparation.

Q3: How do I ensure that my analytical method is truly "stability-indicating"?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To demonstrate this, you must:

  • Perform forced degradation studies to generate the degradation products.

  • Show that all degradation product peaks are well-resolved from the main peak and from each other.

  • Perform peak purity analysis using a PDA detector to confirm that the main peak is spectrally pure in the presence of its degradants.

Q4: What is "mass balance" and why is it important?

A4: Mass balance is the process of accounting for all the drug substance after degradation. It is calculated by summing the amount of the remaining parent drug and the amount of all formed degradation products. A good mass balance (typically between 95-105%) provides confidence that all major degradation products have been detected and quantified.

References

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • BenchChem Technical Support Team. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Substituent Effects upon Protonation-Induced Red Shift of Phenyl−Pyridine Copolymers.
  • ResearchGate. (2025).
  • Forced degrad
  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • National Institutes of Health. (n.d.).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?.
  • Semantic Scholar. (n.d.).
  • PubMed. (2019).
  • JOCPR. (n.d.).
  • PubMed. (n.d.). Evaluation of solution oxygenation requirements for azonitrile-based oxidative forced degradation studies of pharmaceutical compounds.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • PubMed. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection.
  • RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Stability-indicating HPLC Method for Simultaneous Determin
  • ResearchGate. (2017).
  • Application of Scaffold Hopping in Drug Discovery.
  • MDPI. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
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  • Oxidative Degradation of Pharmaceutical Waste, Theophylline,
  • RSC Publishing. (n.d.).
  • Arctom. (n.d.). CAS NO.
  • Mass Spectrometry: Fragment
  • BLD Pharm. (n.d.). 102147-20-6|2-Methyl-4-phenylnicotinonitrile.
  • ChemicalBook. (n.d.). 860650-53-9(2-(4-METHYLPIPERIDINO)-4-PHENYLNICOTINONITRILE) Product Description.
  • ResearchGate. (n.d.). Thermal Degradation study of Poly(methylmethacrylate) organotin (IV) 2-tert- Butyl phenoxides Blends.
  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014).
  • MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
  • ResearchGate. (n.d.). Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers | Request PDF.
  • ResearchGate. (2015). Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital | Request PDF.
  • National Institutes of Health. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.
  • ResearchGate. (2025). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin.
  • ResearchGate. (2025). Identification and Characterization of Major Degradation Products of Eprinomectin Drug Substance Including Degradation Pathways using LC-HRMS and NMR | Request PDF.
  • ResearchGate. (2025). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers.

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Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-Methyl-4-phenylnicotinonitrile

Welcome to the dedicated technical support center for the purification of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the recrystallization of this compound. Here, we move beyond generic protocols to offer a deeper understanding of the principles at play, empowering you to troubleshoot effectively and achieve high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-Methyl-4-phenylnicotinonitrile?

A1: There is no single "magic" solvent for every situation. The ideal solvent will dissolve the 2-Methyl-4-phenylnicotinonitrile when hot but have low solubility when cold, while impurities remain soluble at all temperatures.[1] Based on the polar aromatic nature of the molecule, good starting points for single-solvent recrystallization are polar protic solvents like ethanol or methanol . For two-solvent systems, a combination of a more polar solvent in which the compound is soluble (like ethyl acetate or dichloromethane ) and a non-polar anti-solvent (like hexane or heptane ) is often effective.[2][3]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.[4] To resolve this, try the following:

  • Add more of the "good" solvent: This will lower the saturation point and the temperature at which the compound begins to precipitate.[5]

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This provides more time for orderly crystal lattice formation.[6]

  • Consider a different solvent system: The initial solvent may be too good at dissolving the compound even at lower temperatures.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[6][7]

  • Supersaturation without nucleation: The solution is ready to crystallize but needs a trigger. Induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[5]

    • Adding a "seed crystal" of pure 2-Methyl-4-phenylnicotinonitrile to the cooled solution.[5]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be frustrating. Common causes and their solutions include:

  • Using an excessive amount of solvent: This is the most frequent reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[7] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel.[4] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.

  • Washing the crystals with room-temperature solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Troubleshooting Guides

This section provides a more detailed, scenario-based approach to tackling common issues during the recrystallization of 2-Methyl-4-phenylnicotinonitrile.

Scenario 1: Persistent Oily Residue

Problem: After dissolving the crude 2-Methyl-4-phenylnicotinonitrile and allowing it to cool, a persistent oil forms at the bottom of the flask, which does not solidify even with scratching or further cooling.

Causality: This often indicates the presence of impurities that are either liquid at room temperature or significantly depress the melting point of the desired compound. The high concentration of the solute can also lead to it precipitating out above its melting point.[4]

Troubleshooting Workflow:

Figure 1: Decision workflow for addressing the formation of an oily residue during recrystallization.

Scenario 2: No Crystal Formation

Problem: The solution remains clear even after prolonged cooling in an ice bath.

Causality: The solution is likely not supersaturated, meaning the concentration of 2-Methyl-4-phenylnicotinonitrile is too low for crystals to form. Alternatively, the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-4-phenylnicotinonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for overcoming the common solubility issues encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for overcoming the common solubility issues encountered with 2-Methyl-4-phenylnicotinonitrile in various reaction conditions. By understanding the underlying principles of solubility and employing the targeted strategies outlined below, you can enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.

Understanding the Challenge: Why is 2-Methyl-4-phenylnicotinonitrile Poorly Soluble?

2-Methyl-4-phenylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, often presents solubility challenges due to its molecular structure. The presence of a phenyl group and a polar nitrile group gives the molecule a degree of polarity, while the methyl group and the overall aromatic system contribute to its non-polar character. This dual nature can make it difficult to find a single solvent that effectively dissolves it, particularly in the presence of other reactants with differing polarities.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering solubility issues with 2-Methyl-4-phenylnicotinonitrile?

A1: The initial and most critical step is to conduct a systematic solvent screening. The goal is to identify a solvent or a solvent system that can effectively dissolve not only the 2-Methyl-4-phenylnicotinonitrile but also the other reactants to create a homogeneous reaction mixture. Start with common aprotic and protic solvents and observe the solubility at room temperature and with gentle heating.

Q2: Can temperature be used to improve the solubility of 2-Methyl-4-phenylnicotinonitrile?

A2: Yes, increasing the temperature of the reaction mixture can significantly enhance the solubility of many solid compounds.[1][2] Heat provides the necessary energy to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.[1] However, it is crucial to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures. Always conduct a small-scale test to determine the optimal temperature that improves solubility without compromising the integrity of the reaction.

Q3: Are there any alternatives to finding a single, effective solvent?

A3: Absolutely. When a single solvent is not sufficient, a co-solvent system is an excellent strategy.[3][4][5][6] A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties, such as polarity, and enhance the solubility of a poorly soluble compound.[3][4][5]

Q4: What is a phase-transfer catalyst and how can it help with solubility issues?

A4: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another, immiscible phase, where the reaction occurs.[7][8][9][10] This is particularly useful when one reactant is soluble in an aqueous phase and the other, like 2-Methyl-4-phenylnicotinonitrile, is soluble in an organic phase. The PTC essentially acts as a shuttle, carrying the reactive species across the phase boundary.[7]

Q5: Can mechanical methods be used to improve dissolution?

A5: Yes, sonication is a powerful mechanical method that uses high-frequency sound waves to agitate the solvent and solute particles.[11][12][13][14] This process, known as acoustic cavitation, creates micro-scale turbulence that can break down agglomerates of solid particles, increase the surface area of the solute, and accelerate the dissolution process.[13][14]

Troubleshooting Guides: Practical Solutions for Common Scenarios

Scenario 1: The reaction requires both a polar and a non-polar reactant, and 2-Methyl-4-phenylnicotinonitrile will not dissolve in a common solvent.

Root Cause Analysis: This is a classic case of "like dissolves like" not being universally applicable. The differing polarities of the reactants prevent them from co-dissolving in a single solvent.

Recommended Solution: Employing a Co-solvent System

A co-solvent system can modulate the overall polarity of the solvent mixture, creating an environment where all reactants can be adequately solvated.[3][4]

Experimental Protocol: Co-solvent System Development

  • Primary Solvent Selection: Begin by dissolving the most polar reactant in a suitable polar solvent (e.g., ethanol, methanol, DMF, or DMSO).[15][16]

  • Co-solvent Selection: Choose a less polar, miscible co-solvent in which 2-Methyl-4-phenylnicotinonitrile has shown some solubility (e.g., toluene, THF, or dichloromethane).[6]

  • Titration and Observation: While stirring the solution of the polar reactant, slowly add the co-solvent dropwise.

  • Addition of 2-Methyl-4-phenylnicotinonitrile: Once a small amount of co-solvent has been added, introduce the 2-Methyl-4-phenylnicotinonitrile to the mixture.

  • Optimization: Continue the gradual addition of the co-solvent, with gentle heating if necessary, until all components are fully dissolved. Record the final solvent ratio for reproducibility.

Data Presentation: Example Co-Solvent Screening Data

Primary SolventCo-SolventReactant A Solubility2-Methyl-4-phenylnicotinonitrile SolubilityObservations
EthanolTolueneHighModerateHomogeneous solution at 1:1 ratio with heating to 50°C.
DMFDichloromethaneHighHighHomogeneous solution at room temperature at a 2:1 ratio.
DMSOTHFHighModeratePrecipitation observed upon cooling.

Visualization: Co-Solvent Action Workflow

CoSolventWorkflow Start Start: Poor Solubility in Single Solvent SelectPrimary Select Primary Solvent for Polar Reactant Start->SelectPrimary SelectCoSolvent Select Miscible Co-Solvent for 2-Methyl-4-phenylnicotinonitrile SelectPrimary->SelectCoSolvent Titrate Slowly Add Co-Solvent to Primary Solvent SelectCoSolvent->Titrate AddSolute Add 2-Methyl-4-phenylnicotinonitrile Titrate->AddSolute Observe Observe for Dissolution (Apply Gentle Heat if Needed) AddSolute->Observe Optimize Optimize Solvent Ratio Observe->Optimize Dissolving Failure Insoluble: Try a Different Co-Solvent Observe->Failure Not Dissolving Success Homogeneous Reaction Mixture Achieved Optimize->Success Failure->SelectCoSolvent

Caption: Decision workflow for developing an effective co-solvent system.

Scenario 2: The reaction involves an ionic reagent in an aqueous phase and 2-Methyl-4-phenylnicotinonitrile in an organic phase.

Root Cause Analysis: The immiscibility of the aqueous and organic phases prevents the reactants from interacting, leading to a stalled or extremely slow reaction.

Recommended Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst can overcome this phase barrier by transporting the ionic reactant into the organic phase.[7][8][9]

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Solvent Selection: Choose an organic solvent that effectively dissolves 2-Methyl-4-phenylnicotinonitrile (e.g., toluene, chlorobenzene). The aqueous phase will contain the ionic reagent.

  • Catalyst Selection: Select a suitable phase-transfer catalyst. Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts are common choices.[8] Crown ethers can also be effective.[8][9]

  • Reaction Setup:

    • Dissolve 2-Methyl-4-phenylnicotinonitrile in the chosen organic solvent in the reaction vessel.

    • Separately, prepare an aqueous solution of the ionic reagent.

    • Add the aqueous solution to the organic solution.

    • Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.

  • Reaction Conditions: Vigorously stir the mixture to maximize the interfacial area between the two phases. Heating may also be required to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

Visualization: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq Ionic Reactant (A⁻) Q_A_org Q⁺A⁻ A_aq->Q_A_org Ion Exchange at Interface Q_X_aq PTC (Q⁺X⁻) B_org 2-Methyl-4-phenylnicotinonitrile (B) P_org Product (P) B_org->P_org Q_X_org Q⁺X⁻ P_org->Q_X_org Release of X⁻ Q_A_org->B_org Reaction Q_X_org->Q_X_aq Return to Aqueous Phase

Caption: Simplified mechanism of a phase-transfer catalyzed reaction.

Scenario 3: 2-Methyl-4-phenylnicotinonitrile dissolves very slowly, even in a seemingly appropriate solvent.

Root Cause Analysis: The dissolution rate is kinetically limited, potentially due to strong intermolecular forces in the crystal lattice or poor wetting of the solid by the solvent.

Recommended Solution: Sonication

Applying ultrasonic energy can dramatically accelerate the dissolution process.[12][13]

Experimental Protocol: Sonication-Assisted Dissolution

  • Preparation: Place the 2-Methyl-4-phenylnicotinonitrile and the chosen solvent in a reaction vessel.

  • Sonication: Immerse the vessel in an ultrasonic cleaning bath or place an ultrasonic horn directly into the mixture.

  • Operation: Turn on the sonicator. The power and duration will depend on the scale of the reaction and the specific materials.

  • Monitoring: Visually monitor the dissolution of the solid. For larger scales, periodic sampling and analysis may be necessary.

  • Completion: Continue sonication until the solid is completely dissolved or until no further dissolution is observed.

Visualization: The Effect of Sonication on Dissolution

SonicationEffect cluster_before Agglomerated Particles cluster_after Dispersed & Smaller Particles p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 dp1 dp2 dp3 dp4 dp5 dp6 dp7 dp8 dp9 dp10 dp11 dp12 dp13 dp14 dp15 cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Ultrasonic Waves (Cavitation)

Caption: Sonication breaks down particle agglomerates, increasing surface area.

References

  • Wikipedia. Cosolvent. [Link]

  • Grokipedia. Phase-transfer catalyst. [Link]

  • Wisdomlib. Cosolvent. [Link]

  • Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • ACS Publications. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. [Link]

  • Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]

  • MDPI. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. [Link]

  • Chem-Station. Sonication in Organic Synthesis. [Link]

  • Wisdomlib. Co-solvency: Significance and symbolism. [Link]

  • Wisdomlib. Co-solvent: Significance and symbolism. [Link]

  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Envirostar. Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]

  • Physical Chemistry Research. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • Chemical Synthesis Database. 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. [Link]

  • Physical Chemistry Research. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. [Link]

  • PubChem. 2-Methyl-4-phenylbutanenitrile. [Link]

  • ResearchGate. Solubility-temperature dependence of NIC and NIC:COU (1:1) cocrystal.... [Link]

  • National Institutes of Health. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • National Institutes of Health. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

  • Google Patents.
  • ACS Publications. Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • ResearchGate. Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. [Link]

  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Cambridge Open Engage. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. [Link]

  • Journal of Agriculture, Food and Environment. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. [Link]

  • ResearchGate. (PDF) Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents,. [Link]

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Troubleshooting

Catalyst selection and optimization for 2-Methyl-4-phenylnicotinonitrile synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring reproducible and high-yield outcomes.

Troubleshooting Guide: Catalyst Selection and Optimization

The synthesis of 2-Methyl-4-phenylnicotinonitrile can be a nuanced process where catalyst performance is paramount. Below are common issues encountered during this synthesis, presented in a question-and-answer format to directly address your experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 2-Methyl-4-phenylnicotinonitrile, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge that can often be traced back to catalyst inefficiency or suboptimal reaction conditions. Let's break down the potential culprits and their solutions:

  • Inappropriate Catalyst Selection: The choice of catalyst is critical. For the synthesis of nicotinonitriles, base catalysts are commonly employed. If you are using a weak base, it may not be sufficient to deprotonate the active methylene compound, a key step in the reaction cascade.

    • Suggested Solution: Consider switching to a stronger base. For instance, if you are using a milder base like piperidine, you might want to explore stronger options such as potassium tert-butoxide or sodium ethoxide. In some cases, a combination of a base with a Lewis acid co-catalyst can enhance the reaction rate.

  • Catalyst Deactivation: Catalysts can lose their activity over time due to various factors, a phenomenon known as catalyst deactivation.

    • Suggested Solution: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., away from moisture and air). If you suspect catalyst poisoning from impurities in your starting materials or solvent, purify them before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield.

    • Suggested Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin-Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to the formation of side products and degradation.[1]

  • Incorrect Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.

    • Suggested Solution: If your reactants have poor solubility in the current solvent, consider switching to a more polar aprotic solvent like DMF or DMSO.[2]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with a high proportion of side products, complicating purification and reducing the yield of the desired 2-Methyl-4-phenylnicotinonitrile. How can I improve the selectivity?

Answer: The formation of side products is a clear indicator that your reaction conditions are favoring undesired pathways. Here are some strategies to enhance selectivity:

  • Side Reactions: Competing reactions, such as self-condensation of the ketone or aldehyde starting materials, can significantly reduce the yield of the desired product.

    • Suggested Solution: Lowering the reaction temperature can disfavor side reactions that may have a higher activation energy. Additionally, controlling the rate of addition of one of the reactants can maintain its low concentration in the reaction mixture, thereby minimizing self-condensation.

  • Isomer Formation: Depending on the starting materials and reaction mechanism, the formation of other nicotinonitrile isomers is possible.

    • Suggested Solution: The regioselectivity of the reaction is often dictated by the catalyst and the substitution pattern of the reactants. A thorough literature review for catalysts known to favor the desired 4-phenyl isomer is recommended. For instance, in related syntheses, the choice of N-substituent on a pyridinium salt was key to directing the outcome of the reaction.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure 2-Methyl-4-phenylnicotinonitrile from the crude reaction mixture. What are the recommended purification strategies?

Answer: Effective purification is essential to obtain a high-purity final product. A multi-step approach is often necessary.

  • Initial Work-up: Before chromatographic purification, a thorough aqueous work-up can remove many impurities.

    • Suggested Protocol:

      • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

      • Extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][4]

  • Chromatographic Purification: Flash column chromatography is a powerful technique for separating the desired product from closely related impurities.

    • Suggested Protocol:

      • Use silica gel as the stationary phase.

      • A common mobile phase is a mixture of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[4][5]

      • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.

    • Suggested Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexane are often good choices for recrystallizing polar organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-Methyl-4-phenylnicotinonitrile?

A1: A common and effective approach is the condensation reaction between an α,β-unsaturated ketone and an active methylene compound, typically in the presence of a base. For 2-Methyl-4-phenylnicotinonitrile, this would involve the reaction of benzylideneacetone (4-phenyl-3-buten-2-one) with malononitrile.

Q2: What is the role of the base catalyst in this synthesis?

A2: The base catalyst plays a crucial role in initiating the reaction. It deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the β-carbon of the α,β-unsaturated ketone in a Michael addition, which is a key step in the formation of the pyridine ring.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Developing the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate) and visualizing the spots under UV light will give you a clear picture of the reaction's status.[3]

Q4: My purified product has a yellowish tint. Is this normal, and how can I remove the color?

A4: A yellowish tint in the final product can indicate the presence of minor, highly conjugated impurities. While it may not significantly affect the purity as determined by NMR or HPLC, it is often desirable to have a colorless product. You can try treating a solution of your compound with a small amount of activated charcoal, followed by hot filtration and recrystallization.

Q5: Can I use a heterogeneous catalyst for this synthesis?

A5: Yes, heterogeneous catalysts can be an attractive option as they are easily separated from the reaction mixture, simplifying the work-up. For reactions involving pyridine ring synthesis or modification, catalysts like Raney Nickel have been used. However, the specific applicability and efficiency of a heterogeneous catalyst for this particular synthesis would require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-phenylnicotinonitrile via Base-Catalyzed Condensation

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylideneacetone (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of a strong base, such as sodium ethoxide (0.3 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure 2-Methyl-4-phenylnicotinonitrile.

Data Presentation

Table 1: Comparison of Base Catalysts for the Synthesis of 2-Methyl-4-phenylnicotinonitrile

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanol801245
Sodium EthoxideEthanol80685
Potassium tert-ButoxideTHF65492

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

Diagram 1: Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzylideneacetone Benzylideneacetone Michael_Adduct Michael_Adduct Benzylideneacetone->Michael_Adduct + Enolate Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate Base Base Base Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Methyl-4-phenylnicotinonitrile Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Proposed mechanism for the base-catalyzed synthesis of 2-Methyl-4-phenylnicotinonitrile.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst - Type (Base Strength) - Activity (Freshness) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions - Temperature - Solvent - Reaction Time Start->Check_Conditions Check_Purity Verify Reactant Purity - Starting Materials - Solvents Start->Check_Purity Optimize_Catalyst Optimize Catalyst - Stronger Base - Increase Loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions - Adjust Temperature - Change Solvent Check_Conditions->Optimize_Conditions Purify_Reactants Purify Reactants - Distillation - Recrystallization Check_Purity->Purify_Reactants End Yield Improved Optimize_Catalyst->End Optimize_Conditions->End Purify_Reactants->End

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. (2022). Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. PMC. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Available at: [Link]

  • Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. ResearchGate. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC. Available at: [Link]

  • Synthesis and free radical homopolymerization of 2-chloro-4-nitro (phenyl) maleimide and thermal study. JOCPR. Available at: [Link]

Sources

Optimization

Technical Support Center: Green Chemistry Approaches to the Synthesis of 2-Methyl-4-phenylnicotinonitrile

Welcome to the technical support guide for the green synthesis of 2-Methyl-4-phenylnicotinonitrile. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the green synthesis of 2-Methyl-4-phenylnicotinonitrile. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. As the pharmaceutical industry increasingly adopts sustainable practices, the need for efficient, environmentally benign synthetic routes is paramount. Nicotinonitrile derivatives are key building blocks in the synthesis of various biologically active compounds, making their green production a significant area of research[1][2].

This guide provides field-proven insights into troubleshooting common experimental issues, answers frequently asked questions, and offers detailed protocols for green synthetic methodologies. Our approach emphasizes the principles of green chemistry, including the use of multicomponent reactions (MCRs) to improve atom economy, employment of alternative energy sources like microwave and ultrasound, and the application of recyclable catalysts and greener solvents[3][4][5][6].

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-4-phenylnicotinonitrile using green chemistry approaches. The format is designed to help you quickly identify the problem, understand the probable cause, and implement an effective solution.

Issue ID Problem Statement & Question Probable Cause(s) Recommended Solution(s) & Scientific Rationale
TSG-01 Low or No Product Yield My one-pot, multicomponent reaction is resulting in very low yields or failing completely. What factors should I investigate?1. Inactive or Inappropriate Catalyst: The chosen catalyst (e.g., Lewis acid, MOF, base) may not be suitable for the specific substrates or may have lost activity.[3][7] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or energy input (microwave power/ultrasound frequency) can prevent the reaction from reaching completion.[5] 3. Poor Solvent Choice: The solvent may not be effectively facilitating the reaction. For microwave synthesis, the solvent must have a suitable dipole moment to absorb energy efficiently.[4][8] For other methods, polarity can affect reactant solubility and transition state stabilization. 4. Reactant Quality: Impurities in starting materials (e.g., benzaldehyde, malononitrile, acetophenone) can interfere with the reaction.1. Catalyst Screening & Optimization: • Verify the catalyst's activity. If using a recycled catalyst, ensure it was properly regenerated. • Screen a panel of catalysts. For example, if using a Lewis acid, compare the efficacy of FeCl₃, Sm(ClO₄)₃, or nanomagnetic MOFs.[1][5][7] • Optimize catalyst loading. Too little may result in low conversion, while too much can sometimes lead to side reactions. 2. Systematic Condition Optimization:Temperature: Perform a temperature screen. Microwave-assisted reactions can often tolerate superheated conditions, significantly accelerating rates.[8] • Time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration. 3. Solvent Evaluation: • If using microwaves, ensure the solvent is polar (e.g., Ethanol, DMF, water) for efficient heating.[8] • For solvent-free conditions, ensure proper mixing and temperature control to maintain a homogenous reaction melt.[9][10] • Consider greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ionic liquids.[11]
TSG-02 Catalyst Deactivation & Recovery My heterogeneous catalyst (e.g., MOF, solid support) works well for the first run but its activity drops significantly upon recycling. Why?1. Poisoning: Strong chemical adsorption of impurities or byproducts onto the active sites of the catalyst.[12] 2. Coking/Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking pores and active sites.[12][13] 3. Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the catalyst to agglomerate, reducing the active surface area.[12] 4. Leaching: Partial dissolution of the active catalytic species from the solid support into the reaction medium.1. Prevent Poisoning: • Purify all reactants and solvents before use to remove potential catalyst poisons. 2. Regeneration Protocols: • After each run, wash the catalyst thoroughly with a suitable solvent to remove adsorbed species. • If coking is suspected, a calcination step (controlled heating in air or an inert atmosphere) may be required to burn off deposits. Caution: This must be done carefully to avoid thermal degradation.3. Optimize Recovery & Handling: • For nanomagnetic catalysts, ensure complete recovery with an external magnet to prevent material loss.[1] • Avoid excessively high temperatures that exceed the thermal stability of your catalyst. Refer to the catalyst's technical data sheet.
TSG-03 Formation of Side Products My crude product analysis (NMR, LC-MS) shows multiple unexpected peaks. What are the likely impurities and how can I avoid them?1. Self-Condensation: Reactants like acetophenone or malononitrile can undergo self-condensation under basic or acidic conditions. 2. Incomplete Cyclization: The intermediate from the initial condensation steps may fail to cyclize, remaining as a linear adduct.[14] 3. Michael Addition: Nucleophiles present in the reaction (e.g., water, excess amine) can add to α,β-unsaturated intermediates, leading to undesired byproducts.[15]1. Control Reactant Stoichiometry: • Carefully control the molar ratios of the reactants. A slight excess of one component may be beneficial, but large excesses can promote side reactions. 2. Optimize Reaction Conditions:Temperature & Time: Over-running the reaction or using excessive heat can lead to decomposition or side product formation. Use TLC/LC-MS to find the point of maximum product formation before significant impurity generation occurs. • Catalyst Choice: The chemo- and regioselectivity of multicomponent reactions are often catalyst-dependent. A different catalyst may favor the desired reaction pathway.[6] 3. Ensure Anhydrous Conditions: • If Michael addition of water is a suspected issue, run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents and reagents.
TSG-04 Difficult Product Purification Isolating the final product is proving difficult and requires multiple chromatographic columns, which is not very "green." Are there better methods?1. Complex Crude Mixture: A high number of side products makes separation difficult. 2. Suboptimal Chromatography: Use of traditional solvents like dichloromethane or ethyl acetate/hexane mixtures can be costly and generate significant hazardous waste. 3. Product Characteristics: The product may have similar polarity to one of the starting materials or byproducts.1. Improve Reaction Selectivity: • First, address TSG-03 to simplify the crude mixture. A cleaner reaction is always easier to purify. 2. Optimize Work-up: • Many multicomponent reactions are designed for the product to precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent (like water).[6] Optimize this process to maximize recovery and purity. 3. Greener Purification Techniques:Crystallization: Attempt to find a suitable solvent system for recrystallizing the crude product. This is often the greenest purification method. • Green Chromatography: Replace traditional solvents with more environmentally benign alternatives. For reverse-phase HPLC, using 2-Methyltetrahydrofuran (2-MeTHF) as a modifier can enhance peak shape and resolution, allowing for higher sample loading and reducing overall solvent consumption.[16]

Frequently Asked Questions (FAQs)

Q1: What makes a multicomponent synthesis of 2-Methyl-4-phenylnicotinonitrile a "green" approach? A: Multicomponent reactions (MCRs) are inherently green because they combine three or more reactants in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials.[6] This leads to several advantages:

  • High Atom Economy: Minimizes the generation of waste.

  • Reduced Solvent Usage: Combining multiple synthetic steps into one pot reduces the need for intermediate work-up and purification steps, significantly cutting down on solvent consumption.[6]

  • Energy Efficiency: Fewer reaction steps mean less energy is consumed for heating, cooling, and separation.

  • Simplified Procedures: One-pot syntheses are often simpler and faster to perform.[17]

Q2: What are the primary benefits of using microwave or ultrasound energy over conventional heating? A: Both microwave and ultrasound are alternative energy sources that can dramatically enhance reaction efficiency.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwaves heat a reaction mixture via dielectric heating—the interaction of the electromagnetic field with polar molecules.[4] This results in rapid, uniform, and efficient heating that is often much faster than conventional methods, leading to significantly shorter reaction times (minutes instead of hours), higher yields, and often cleaner reaction profiles.[8][18][19]

  • Ultrasound-Assisted Synthesis: Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, creating immense shear forces that enhance mass transfer and accelerate reactions, especially in heterogeneous systems.[5][20][21]

Q3: How do I select an appropriate green solvent for my reaction? A: The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and recyclable. When replacing a conventional solvent, consider both its physical properties and its environmental impact. Water is an excellent green solvent, but not all organic compounds are soluble in it. Other recommended green solvents include ethanol, 2-Methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME).[22] For certain reactions, solvent-free conditions are the greenest option, where the reaction is run with neat reactants, often heated to a melt.[10][11]

Q4: My protocol calls for purification by column chromatography on silica gel using petroleum ether/ethyl acetate. How can I make this step greener? A: While effective, traditional silica gel chromatography with hydrocarbon and ester solvents generates significant waste. To improve this:

  • Optimize the Reaction: A cleaner crude product requires less intensive purification (see TSG-04).

  • Attempt Crystallization First: This should always be the first choice for purification as it avoids large volumes of solvent.

  • Substitute Solvents: Replace petroleum ether or hexane with heptane, which is less neurotoxic. Consider replacing ethyl acetate or dichloromethane with greener alternatives like 2-MeTHF.[16] Studies have shown that modifiers like 2-MeTHF can improve separation efficiency, reducing the total solvent volume needed.

Experimental Protocols & Workflows

Workflow for Green Synthesis Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 2-Methyl-4-phenylnicotinonitrile.

G start Start Synthesis check_yield Reaction Complete: Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No impure_product Product Impure check_yield->impure_product Yes, but impure success Successful Synthesis: High Yield & Purity check_yield->success Yes, pure troubleshoot_yield Troubleshoot Yield (TSG-01) - Check Catalyst Activity - Optimize Temp/Time - Screen Solvents low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity (TSG-03) - Adjust Stoichiometry - Check for Side Reactions - Ensure Anhydrous Conditions impure_product->troubleshoot_purity purify Purify Product success->purify troubleshoot_yield->start Re-run Experiment troubleshoot_purity->start Re-run Experiment green_purify Apply Green Purification (TSG-04) - Crystallization - Green Chromatography purify->green_purify

Caption: Troubleshooting workflow for synthesis optimization.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol describes a three-component reaction of benzaldehyde, malononitrile, and acetophenone, catalyzed by a base, under microwave irradiation. This method leverages the speed of microwave heating and the efficiency of MCRs.[8][18]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Acetophenone (1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (3-5 mL)

  • Microwave synthesis vial (10 mL) with stir bar

Procedure:

  • Combine benzaldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), and piperidine (~0.1 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters:

    • Power: 100-150 W (or set to maintain temperature)

    • Temperature: 120 °C

    • Time: 10-20 minutes

    • Stirring: On

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[23]

Characterization:

  • Confirm the structure of the product, 2-Methyl-4-phenylnicotinonitrile, using ¹H NMR, ¹³C NMR, and mass spectrometry.[24]

Protocol 2: Ultrasound-Assisted Synthesis using a Recyclable Nanomagnetic Catalyst

This protocol utilizes a heterogeneous, magnetically separable catalyst for a green, efficient synthesis under ultrasonic irradiation. The easy recovery of the catalyst is a key advantage.[1][5]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Acetophenone (1 mmol)

  • Ammonium acetate (2 mmol)

  • Fe₃O₄@support-catalyst (e.g., Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂) (specified catalytic loading)[1]

  • Ethanol (10 mL)

  • Reaction flask

Procedure:

  • In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), ammonium acetate (2 mmol), and the nanomagnetic catalyst.

  • Add ethanol (10 mL) as the solvent.

  • Place the flask in an ultrasonic cleaning bath, ensuring the water level is sufficient to cover the reaction mixture level.

  • Turn on the ultrasound and sonicate the mixture at a specified temperature (e.g., 60 °C) for 30-60 minutes.[20]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the catalyst.

  • Decant or filter the hot reaction solution to separate it from the catalyst.

  • Wash the catalyst with fresh ethanol (2-3 times), combining the washings with the reaction solution. The catalyst can now be dried and reused.

  • Allow the combined solution to cool, promoting the crystallization of the product.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

Comparative Data Summary

The table below summarizes and compares various green synthetic approaches for nicotinonitrile derivatives, providing a quick reference for selecting a suitable method.

MethodTypical CatalystSolvent(s)Energy SourceAvg. TimeAvg. YieldKey Green Advantages
Microwave MCR Basic (Piperidine) or AcidicEthanol, Water, DMFMicrowave5–30 min85–95%Drastically reduced reaction time, high yields, energy efficient.[8][25]
Ultrasound MCR Lewis Acids (Sm(ClO₄)₃), MOFsEthanol, WaterUltrasound30–90 min80–92%Enhanced rates for heterogeneous reactions, mild conditions.[5][20]
Heterogeneous Catalysis Nanomagnetic MOFs, Solid AcidsEthanol, Solvent-freeConventional Heat2–8 hours75–90%Catalyst is easily separable and recyclable, reducing waste.[1][3]
Solvent-Free Reaction Ionic Liquid, Solid baseNoneConventional Heat1–8 hours70–85%Eliminates solvent waste, simplifies work-up.[9][10][11]

General Reaction Mechanism Visualization

The following diagram illustrates a plausible, generalized mechanism for the one-pot, three-component synthesis of 2-Methyl-4-phenylnicotinonitrile.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Aromatization benzaldehyde Benzaldehyde intermediate1 Benzylidenemalononitrile (Intermediate A) benzaldehyde->intermediate1 + Malononitrile - H₂O malononitrile Malononitrile malononitrile->intermediate1 intermediate1_2 Intermediate A acetophenone Acetophenone enamine Enamine Intermediate (Intermediate B) acetophenone->enamine + NH₃ - H₂O nh3 NH₃ (from NH₄OAc) nh3->enamine enamine_2 Intermediate B michael_adduct Michael Adduct (Intermediate C) intermediate1_2->michael_adduct + Intermediate B enamine_2->michael_adduct michael_adduct_2 Intermediate C final_product 2-Methyl-4-phenylnicotinonitrile michael_adduct_2->final_product - H₂O - [O]

Caption: Plausible mechanism for the multicomponent synthesis.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. (2022). PMC - NIH. [Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation. (2022). PMC - NIH. [Link]

  • Optimization of the one-pot synthesis of compound 2. (2020). ResearchGate. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (2016). PubMed. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. (2025). Analytical Methods (RSC Publishing). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC - NIH. [Link]

  • Nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (2007). ResearchGate. [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). PMC - NIH. [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (2016). Brieflands. [Link]

  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. (2012). PMC - NIH. [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2022). MDPI. [Link]

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. (2021). Thieme Chemistry. [Link]

  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (2016). ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2019). PMC - NIH. [Link]

  • Solvent Effects On Free Radical Polymerization. (2009). Research @ Flinders. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). MDPI. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2021). MDPI. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. (2022). Asian Journal of Research in Chemistry. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2023). MDPI. [Link]

  • Recent Trends in the Development of Green Analytical Sample Preparation Methods Using Advanced Materials. (2023). PubMed Central - NIH. [Link]

  • Multicomponent Reactions. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. (2018). PMC - NIH. [Link]

  • 192 questions with answers in GREEN SYNTHESIS. ResearchGate. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2023). NIH. [Link]

  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2019). MDPI. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (2021). PMC - PubMed Central. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014).
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. (2025). ResearchGate. [Link]

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Reference Data & Comparative Studies

Comparative

Structural validation of 2-Methyl-4-phenylnicotinonitrile using X-ray crystallography

An In-Depth Guide to the Structural Validation of 2-Methyl-4-phenylnicotinonitrile: A Comparative Analysis Led by X-ray Crystallography For researchers and professionals in drug development, the unambiguous determination...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 2-Methyl-4-phenylnicotinonitrile: A Comparative Analysis Led by X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive analysis of the structural validation of 2-Methyl-4-phenylnicotinonitrile, a substituted pyridine derivative of interest, using single-crystal X-ray crystallography as the definitive benchmark.

While a publicly deposited crystal structure for 2-Methyl-4-phenylnicotinonitrile is not available as of this writing, this guide will leverage crystallographic data from closely related substituted nicotinonitrile analogs to present a representative and technically grounded workflow.[1][2] We will explore the causality behind the experimental choices in X-ray diffraction and objectively compare its outputs with complementary, and often more accessible, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. The entire process relies on the principle that a crystal, with its highly ordered internal lattice of molecules, will diffract a beam of incident X-rays in a unique and predictable pattern.[3]

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is critical for success. The primary prerequisite is the growth of a high-quality single crystal, typically 0.1-0.5 mm in size, which is often the most challenging step. The slow evaporation of a saturated solution is a common technique. The choice of solvent is crucial; it must be one in which the compound is soluble but not so soluble that it prevents crystallization upon slow concentration.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of 2-Methyl-4-phenylnicotinonitrile B Single Crystal Growth (e.g., Slow Evaporation) A->B High Purity is Crucial C Mount Crystal on Diffractometer B->C D Expose to X-ray Beam (e.g., Mo Kα radiation) at low T (e.g., 100 K) C->D Low T reduces thermal vibration E Collect Diffraction Pattern (Intensities and Angles) D->E F Data Processing & Space Group Determination E->F G Structure Solution (e.g., Direct Methods like SHELXS) F->G Phase Problem H Structure Refinement (Least-Squares Minimization) G->H I Final Structure Validation (Check R-factor, CIF file generation) H->I Iterative Process

Representative Crystallographic Data

Based on analyses of similar structures like 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile[1] and other substituted pyridines[4], we can anticipate the key structural parameters for 2-Methyl-4-phenylnicotinonitrile. The table below summarizes this hypothetical, yet realistic, dataset.

ParameterExpected Value / InformationRationale & Significance
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.[1][5]
Space Group e.g., P2₁/c or PbcaIndicates the symmetry elements present within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit (unit cell) of the crystal lattice.
Z Value e.g., 4The number of molecules per unit cell.
Radiation Source Mo Kα (λ = 0.71073 Å)A common X-ray source for small-molecule crystallography, providing good resolution.
Temperature 100 KData is collected at cryogenic temperatures to minimize atomic thermal vibrations, leading to a sharper diffraction pattern and more precise atomic positions.[1]
Refinement R-factor (R₁) < 0.05 (5%)A key indicator of the "goodness of fit" between the calculated structural model and the experimental diffraction data. A lower value signifies a better model.
Key Dihedral Angle Pyridine Ring vs. Phenyl Ring: ~30-50°This angle is critical as it defines the molecule's conformation. Steric hindrance between the rings prevents coplanarity. Analogous structures show significant twisting.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection & Mounting : A suitable single crystal of 2-Methyl-4-phenylnicotinonitrile is identified under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer (e.g., a Bruker APEX DUO) and cooled to 100 K under a stream of nitrogen gas.[1] The crystal is then exposed to a monochromatic X-ray beam (Mo Kα radiation) and rotated, while a detector records the diffraction pattern at thousands of different crystal orientations.[1]

  • Data Reduction : The collected raw data is processed to correct for experimental factors (like absorption) and to integrate the intensities of each diffraction spot. This step yields a list of reflections with their corresponding intensities (h, k, l, and I).

  • Structure Solution : The "phase problem" is solved using direct methods, often with software like SHELXS.[2] This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement : The initial model is refined against the experimental data using a least-squares minimization process. This iterative procedure adjusts atomic positions, bond lengths, and angles to achieve the best possible fit, as indicated by a low R-factor.

  • Validation and Reporting : The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).

Comparative Structural Validation Techniques

While X-ray crystallography is definitive, it is not always feasible. Spectroscopic and spectrometric methods are indispensable tools that provide complementary structural information and are often the first line of analysis.

G Start Synthesized Compound: 2-Methyl-4-phenylnicotinonitrile MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula Start->MS Result_MS Correct Mass & Formula? MS->Result_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity - Deduce Carbon-Hydrogen Framework Result_NMR Plausible Structure Deduced? NMR->Result_NMR XRAY Single Crystal X-ray? - Unambiguous 3D Structure - Solid-State Conformation XRAY->Result_NMR No crystal, rely on NMR/MS Result_XRAY Final Structure Confirmed XRAY->Result_XRAY Yes, crystal obtained Result_MS->NMR Yes Fail Structure Incorrect or Impure Sample Result_MS->Fail No Result_NMR->XRAY Yes, but confirmation needed Result_NMR->Fail No

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) in a molecule in solution.

  • ¹H NMR : This technique identifies the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (splitting pattern). For 2-Methyl-4-phenylnicotinonitrile, one would expect distinct signals for the methyl group protons, the aromatic protons on both the pyridine and phenyl rings, and the single proton on the pyridine ring.[6]

  • ¹³C NMR : This identifies the number of chemically distinct carbon atoms. One would expect signals for the methyl carbon, the nitrile carbon, and the various aromatic carbons.

  • 2D NMR (e.g., COSY, HSQC) : These experiments establish correlations between nuclei, confirming which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), allowing for the definitive assignment of the entire molecular skeleton.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystal)Solution
Primary Output Precise 3D coordinates of all non-hydrogen atomsConnectivity map (which atoms are bonded to which) and solution-state conformation
Ambiguity Unambiguous (gold standard)Can be ambiguous for complex isomers without 2D data
Key Requirement High-quality single crystalSoluble sample of sufficient purity
Information Provided Bond lengths, bond angles, torsional angles, packingElectronic environment, neighboring atoms, dynamic processes in solution
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[7] Its primary role in structural validation is to confirm the molecular weight of the compound and, with high-resolution instruments, to determine its elemental formula.

  • Molecular Ion Peak (M⁺) : The peak with the highest mass-to-charge ratio typically corresponds to the intact molecule, confirming its molecular weight. For C₁₃H₁₀N₂, the expected exact mass is approximately 194.0844 g/mol .

  • Fragmentation Pattern : The molecule often breaks apart in the mass spectrometer in a predictable way. This fragmentation pattern can provide clues about the molecule's substructures.[8]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
State of Matter Solid (crystal)Gas phase (ions)
Primary Output Precise 3D coordinatesMass-to-charge ratio of the parent molecule and its fragments
Structural Info Complete 3D structureMolecular weight, elemental formula (high-res), and structural fragments
Key Requirement High-quality single crystalSample must be ionizable

Conclusion: A Triad of Validation

The structural validation of a novel compound like 2-Methyl-4-phenylnicotinonitrile is best achieved through a synergistic approach. While Mass Spectrometry confirms the correct molecular formula and NMR Spectroscopy pieces together the molecular framework in solution, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof of structure in the solid state. It delivers a precise three-dimensional model, revealing subtle conformational details like the twist between the phenyl and pyridine rings that spectroscopic methods can only infer. For drug development professionals, relying on this triad of techniques ensures the highest level of scientific integrity and provides a robust foundation for all subsequent research.

References

  • Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1816. Available at: [Link]

  • Dietrich, F., et al. (2021). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2021(4), M1288. Available at: [Link]

  • Wang, L., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(13), 8537–8548. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Phenylpyridine. PubChem Compound Database. Available at: [Link]

  • FooDB (2010). Showing Compound 4-Phenylpyridine (FDB011123). Available at: [Link]

  • Haba, P., et al. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. ResearchGate. Available at: [Link]

  • Sebbar, N. K., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(21), 7389. Available at: [Link]

  • Christ, M. (2019). NMR, mass spectroscopy, IR - finding compound structure?. ResearchGate. Available at: [Link]

  • Stark, C., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(2), M1063. Available at: [Link]

  • Chemistry Steps (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546. Available at: [Link]

  • ChemComplete (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

  • De Gruyter (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Michigan State University (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

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Validation

A Comparative Spectroscopic Analysis of 2-Methyl-4-phenylnicotinonitrile Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, 2-methyl-4-phenylnicotinonitril...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, 2-methyl-4-phenylnicotinonitrile and its derivatives represent a class of compounds with significant potential, demonstrating a range of biological activities and intriguing photophysical properties.[1][2] A thorough understanding of their molecular architecture and electronic characteristics is paramount for the rational design of new therapeutic agents and functional materials. Spectroscopic techniques serve as the quintessential tools for this purpose, offering a detailed glimpse into the atomic and molecular framework.

This guide provides a comprehensive comparative analysis of the spectroscopic data of 2-Methyl-4-phenylnicotinonitrile and its derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently characterize these molecules. The ensuing discussion will not only present experimental data but also delve into the underlying principles that govern the observed spectral trends, fostering a deeper understanding of structure-property relationships.

The Structural Core: 2-Methyl-4-phenylnicotinonitrile

Before delving into the comparative analysis, it is essential to establish the foundational structure of the parent molecule, 2-Methyl-4-phenylnicotinonitrile. The strategic placement of a methyl group at the 2-position, a phenyl group at the 4-position, and a nitrile group at the 3-position of the pyridine ring gives rise to a unique electronic and steric environment.

Caption: Molecular structure of 2-Methyl-4-phenylnicotinonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and comparison.

  • Sample Preparation: Dissolve 5-10 mg of the 2-Methyl-4-phenylnicotinonitrile derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire data with a spectral width of approximately 12-15 ppm.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse program to obtain singlets for all carbon signals, simplifying the spectrum.

    • Acquire data over a spectral width of 0-200 ppm.

    • A greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data

The proton chemical shifts in 2-Methyl-4-phenylnicotinonitrile derivatives are highly sensitive to the electronic nature of substituents on the 4-phenyl ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) will shield the aromatic protons, causing their signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) will deshield these protons, resulting in a downfield shift.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-Methyl-4-phenylnicotinonitrile Derivatives in CDCl₃

Derivative (Substituent on Phenyl Ring)H-5 (Pyridine)H-6 (Pyridine)Phenyl Protons (ortho to Pyridine)Phenyl Protons (meta to Pyridine)2-CH₃Other Protons
H (Unsubstituted) ~7.3-7.5~8.6-8.8~7.4-7.6~7.4-7.6~2.8-
4'-OCH₃ (p-Anisyl) ~7.3-7.5~8.6-8.8~7.4-7.6~6.9-7.1~2.8~3.9 (OCH₃)
4'-Cl (p-Chlorophenyl) ~7.3-7.5~8.6-8.8~7.4-7.6~7.3-7.5~2.8-
4'-NO₂ (p-Nitrophenyl) ~7.4-7.6~8.7-8.9~7.6-7.8~8.2-8.4~2.9-

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

The protons of the pyridine ring (H-5 and H-6) are also influenced by the substituent on the 4-phenyl ring, albeit to a lesser extent due to the distance. The 2-methyl group protons typically appear as a sharp singlet in the upfield region.

Comparative ¹³C NMR Data

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The chemical shifts of the carbon atoms in the phenyl ring and the pyridine ring are diagnostic of the electronic environment.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-Methyl-4-phenylnicotinonitrile Derivatives in CDCl₃

Derivative (Substituent on Phenyl Ring)C-2 (Pyridine)C-3 (Pyridine)C-4 (Pyridine)C-5 (Pyridine)C-6 (Pyridine)C≡NPhenyl C-1'Phenyl C-4'2-CH₃Other Carbons
H (Unsubstituted) ~160~110~150~125~152~118~138~129~25-
4'-OCH₃ (p-Anisyl) ~160~110~150~125~152~118~130~160~25~55 (OCH₃)
4'-Cl (p-Chlorophenyl) ~160~110~150~125~152~118~136~135~25-
4'-NO₂ (p-Nitrophenyl) ~161~111~151~126~153~117~145~148~26-

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

The nitrile carbon (C≡N) chemical shift is also subtly affected by the electronic nature of the substituent on the 4-phenyl ring.

Caption: General workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing valuable structural clues.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions (wavenumbers) and intensities of the absorption bands are correlated with specific bond vibrations.

Comparative IR Data

The most diagnostic absorption band in the IR spectra of 2-Methyl-4-phenylnicotinonitrile derivatives is the stretching vibration of the nitrile group (C≡N). The position of this band is influenced by conjugation and the electronic effects of substituents.

Table 3: Comparative IR Frequencies (cm⁻¹) of the Nitrile Group in 2-Methyl-4-phenylnicotinonitrile Derivatives

Derivative (Substituent on Phenyl Ring)C≡N Stretching Frequency (ν_C≡N)
H (Unsubstituted) ~2220-2230
4'-OCH₃ (p-Anisyl) ~2215-2225
4'-Cl (p-Chlorophenyl) ~2225-2235
4'-NO₂ (p-Nitrophenyl) ~2230-2240

Note: The frequencies are approximate and can vary based on the physical state of the sample.

Electron-donating groups on the phenyl ring tend to slightly lower the C≡N stretching frequency due to increased electron density in the π-system, which weakens the triple bond character.[1][3][4] Conversely, electron-withdrawing groups increase the frequency. Other characteristic bands include C-H stretching of the aromatic and methyl groups (~3100-2850 cm⁻¹), C=C and C=N stretching of the aromatic rings (~1600-1450 cm⁻¹), and bands in the fingerprint region that are unique to each derivative.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Data

The UV-Vis spectra of 2-Methyl-4-phenylnicotinonitrile derivatives are characterized by absorption bands arising from π→π* transitions within the conjugated system of the pyridine and phenyl rings. The position of λ_max is sensitive to the nature of the substituent on the 4-phenyl ring.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) of 2-Methyl-4-phenylnicotinonitrile Derivatives

Derivative (Substituent on Phenyl Ring)λ_max 1λ_max 2
H (Unsubstituted) ~250-260~300-310
4'-OCH₃ (p-Anisyl) ~260-270~310-320
4'-Cl (p-Chlorophenyl) ~255-265~305-315
4'-NO₂ (p-Nitrophenyl) ~270-280~330-340

Note: The λ_max values are approximate and can be solvent-dependent.

Electron-donating groups cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can also lead to a red shift, particularly if they extend the conjugation or introduce new electronic transitions. For instance, the nitro group in the 4'-NO₂ derivative introduces a low-energy n→π* transition, often resulting in a colored compound.[5]

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Fragmentation Analysis

In EI-MS, the molecular ion (M⁺˙) is often observed, which confirms the molecular weight of the compound. The fragmentation of 2-Methyl-4-phenylnicotinonitrile derivatives is expected to follow characteristic pathways.

Caption: Plausible fragmentation pathways for 2-Methyl-4-phenylnicotinonitrile.

Key fragmentation patterns to expect include:

  • Loss of a hydrogen radical (H˙): Leading to a prominent [M-1]⁺ peak.

  • Loss of a methyl radical (˙CH₃): From the 2-methyl group, resulting in an [M-15]⁺ ion.

  • Loss of hydrogen cyanide (HCN): From the pyridine ring and nitrile group, giving an [M-27]⁺ fragment.

  • Cleavage of the phenyl group: Resulting in a [M-77]⁺ ion.

The relative abundance of these fragment ions will depend on the stability of the resulting cations and radicals, which in turn is influenced by the substituent on the 4-phenyl ring. For instance, substituents that can stabilize a positive charge on the phenyl ring may favor fragmentation pathways that retain the charge on that part of the molecule.

Conclusion

The spectroscopic characterization of 2-Methyl-4-phenylnicotinonitrile derivatives is a multifaceted process that relies on the synergistic application of NMR, IR, UV-Vis, and mass spectrometry. This guide has provided a comparative framework for understanding how the electronic nature of substituents on the 4-phenyl ring systematically influences the spectroscopic data. By carefully analyzing the chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns, researchers can confidently elucidate the structures of novel derivatives and gain valuable insights into their electronic properties. This foundational knowledge is indispensable for the continued development of these promising compounds in various scientific disciplines.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Nitriles. Journal of the Chemical Society (Resumed), 1950, 1954-1959.
  • Jesson, J. P., & Thompson, H. W. (1956). The Infrared Spectra of Some Nitriles. Spectrochimica Acta, 8, 209-217.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Jayanthi, V., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 230-236.
  • El-Sayed, M. A. (1963). The Ultraviolet Absorption Spectra of Some Substituted Pyridines. The Journal of Chemical Physics, 38(12), 2834-2838.
  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Heterocyclic Compounds. Part I. The Stretching Vibrations of CH Bonds in Pyridines and Related Compounds. Journal of the Chemical Society (Resumed), 1960, 2942-2947.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Al-Jaber, A. A., et al. (2012). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(1), o1816.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.

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Comparative

Introduction: The Critical Role of Purity in Nicotinonitrile Derivatives

An Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-4-phenylnicotinonitrile 2-Methyl-4-phenylnicotinonitrile is a substituted pyridine scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-4-phenylnicotinonitrile

2-Methyl-4-phenylnicotinonitrile is a substituted pyridine scaffold of significant interest in medicinal chemistry and materials science. As a key building block, its purity is not merely a quality metric but a fundamental prerequisite for the reliability, reproducibility, and safety of downstream applications. In drug development, even minute impurities can lead to altered pharmacological profiles, unforeseen toxicity, or failed clinical trials. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 2-Methyl-4-phenylnicotinonitrile. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route, as this predicts the likely impurity profile. A common approach to synthesizing substituted nicotinonitriles involves multi-step reactions, such as the condensation of an enamine with malononitrile followed by cyclization and subsequent modifications.[1] For 2-Methyl-4-phenylnicotinonitrile, this process can introduce several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.

  • Reaction By-products: Side reactions, such as dimerization, polymerization, or incomplete cyclization, can generate structurally related impurities.

  • Isomeric Impurities: Depending on the reaction's regioselectivity, isomers like 2-Methyl-6-phenylnicotinonitrile could be formed.[2]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, acetonitrile, methanol) can be retained in the final product and are subject to strict regulatory limits.[3][4]

An effective validation workflow is designed to detect and quantify these specific, anticipated impurities alongside any unexpected contaminants.

G cluster_synthesis Synthesis & Work-up cluster_product Final Product Profile SM1 Starting Material A Reaction Reaction Mixture SM1->Reaction SM2 Starting Material B SM2->Reaction Solvents Reaction Solvents (e.g., Toluene, DMF) Solvents->Reaction Reagents Reagents Reagents->Reaction Crude Crude Product Reaction->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Imp_SM Residual Starting Materials Crude->Imp_SM Imp_Solvent Residual Solvents Crude->Imp_Solvent Imp_Byproduct By-products & Isomers Crude->Imp_Byproduct Target 2-Methyl-4-phenylnicotinonitrile (Target Molecule) Purification->Target Purification->Imp_SM Carry-over Purification->Imp_Solvent Carry-over Purification->Imp_Byproduct Carry-over

Caption: Potential impurity profile arising from a typical synthesis workflow.

A Comparative Overview of Purity Validation Methodologies

No single analytical technique is sufficient for comprehensive purity validation. A multi-pronged approach, leveraging the strengths of orthogonal methods, provides the most trustworthy results. The primary techniques for analyzing a crystalline organic compound like 2-Methyl-4-phenylnicotinonitrile are chromatography, spectroscopy, and thermal analysis.

Methodology Principle Primary Use Case Advantages Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Quantifying non-volatile and thermally labile impurities.High resolution, high sensitivity, excellent quantitation, widely applicable.[5][6]Requires soluble analytes, may not detect impurities that do not have a chromophore.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identifying and quantifying residual solvents and volatile impurities.Excellent for volatile/semi-volatile analysis, high sensitivity, structural information from MS.[7][8]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[9]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities without a reference standard (qNMR).Provides detailed structural information, non-destructive, highly specific, primary ratio method.[10][11]Lower sensitivity than chromatographic methods, complex spectra for mixtures, requires higher sample amounts.
Melting Point Determination of the temperature range over which a solid transitions to a liquid.Rapid, preliminary assessment of overall purity.Fast, inexpensive, requires minimal sample.[12]Non-specific; a sharp melting point does not guarantee the absence of all impurities.[13][14]

In-Depth Experimental Protocols & Rationale

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone for purity analysis of active pharmaceutical ingredients (APIs). A well-developed reverse-phase (RP-HPLC) method can separate the target compound from its non-volatile impurities.

Experimental Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is a robust starting point for non-polar analytes.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for the basic pyridine nitrogen.

    • Mobile Phase B: Acetonitrile. Rationale: A common, strong organic solvent for reverse-phase chromatography.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the absorbance maximum of 2-Methyl-4-phenylnicotinonitrile (e.g., 254 nm or a specific maximum identified via DAD scan).

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

    • Working Solution: Dilute the stock solution to ~0.1 mg/mL for analysis. Rationale: This concentration is typically within the linear range of a UV detector and avoids column overloading.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the working solution.

    • Run a gradient elution to separate compounds with a wide range of polarities. A typical screening gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%. This provides a relative purity value. For absolute quantification, a reference standard is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the gold standard for identifying and quantifying residual solvents, which are classified by their toxicity risk.[3][4] Static headspace sampling is the preferred injection technique as it introduces only volatile components into the system, protecting it from non-volatile sample matrix.

Experimental Protocol:

  • System Preparation:

    • GC-MS System: A GC coupled with a Mass Spectrometer and a headspace autosampler.

    • Column: A low-polarity column like a DB-624 or equivalent is recommended for general solvent screening.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Sample and Standard Preparation:

    • Solvent Standard: Prepare a stock solution containing expected solvents (e.g., Toluene, Acetonitrile) in a suitable high-boiling point diluent like Dimethyl Sulfoxide (DMSO) at ~1000 ppm.

    • Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve. Rationale: DMSO is an excellent solvent for many organic compounds and has a very high boiling point, ensuring it does not interfere with the analysis of more volatile solvents.

  • Method Execution (Headspace & GC Oven Program):

    • Headspace Incubation: 80°C for 15 minutes. Rationale: This allows volatile solvents to partition into the gas phase for injection.

    • Injector Temperature: 220°C.

    • Oven Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

  • Data Analysis:

    • Identify solvent peaks in the sample chromatogram by comparing their retention times and mass spectra to the injected standard.

    • Quantify the amount of each solvent using a calibration curve generated from the solvent standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR provides an unambiguous confirmation of the molecular structure and can be used to detect and identify structurally related impurities. Quantitative NMR (qNMR) can also determine purity without a specific reference standard for the analyte.[15]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • For qNMR, add a precisely weighed amount of an internal standard (e.g., maleic acid) with a known purity. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.[16]

  • Instrument Setup & Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[16]

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for confirming the number of unique carbon atoms and the overall carbon skeleton.[17]

    • 2D NMR (Optional but Recommended): Run COSY (H-H correlation) and HSQC (H-C correlation) experiments to aid in the complete and unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Structural Verification: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 2-Methyl-4-phenylnicotinonitrile.

    • Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks gives a molar ratio of impurity to product.

    • qNMR Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P = Purity of the standard.

Melting Point Analysis

This is a classic, simple technique to gauge purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impure substances exhibit a depressed and broader melting range.[14]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[12]

  • Capillary Loading: Pack a small amount (2-3 mm height) of the sample into a capillary tube.

  • Measurement:

    • Place the capillary in a melting point apparatus.

    • Heat rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

  • Interpretation: A broad range (>2°C) is a strong indicator of impurities.[13][18] This result should trigger further investigation by more specific methods like HPLC or GC-MS.

Integrated Strategy for Purity Confirmation

A self-validating workflow combines these techniques to build a comprehensive purity profile.

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

Validating the purity of a synthesized compound like 2-Methyl-4-phenylnicotinonitrile is a multi-faceted process that demands more than running a single analysis. It requires an integrated strategy employing orthogonal techniques—HPLC for non-volatile impurities, GC-MS for residual solvents, NMR for structural confirmation, and melting point for a rapid preliminary check. By understanding the rationale behind each method and integrating the results, researchers can establish a high degree of confidence in the quality of their material, ensuring the integrity and success of their scientific endeavors.

References

  • Study.com (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials?. Retrieved from [Link]

  • BUCHI (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Mettler Toledo (n.d.). What is Melting Point?. Retrieved from [Link]

  • University of Alberta (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Melting Point Analysis. Retrieved from [Link]

  • The Journal of Organic Chemistry (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Retrieved from [Link]

  • CIPAC (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • PubMed (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • ResearchGate (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Wikipedia (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • MDPI (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Reddit (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • Mestrelab (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • AUB ScholarWorks (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Retrieved from [Link]

  • PubMed (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PMC - NIH (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Google Patents (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • SIELC Technologies (n.d.). Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]

  • ResearchGate (2023). NMR Spectroscopy for Characterization of Metabolite. Retrieved from [Link]

  • PMC - NIH (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ICH (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Royal Society of Chemistry (2017). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA) (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

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Validation

Bioassay validation for assessing the activity of 2-Methyl-4-phenylnicotinonitrile

An In-Depth Guide to Bioassay Validation for Assessing the Activity of AMPA Receptor Positive Allosteric Modulators Introduction: From Chemical Scaffolds to Therapeutic Agents In the landscape of modern drug discovery, n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bioassay Validation for Assessing the Activity of AMPA Receptor Positive Allosteric Modulators

Introduction: From Chemical Scaffolds to Therapeutic Agents

In the landscape of modern drug discovery, novel chemical entities are the starting point for developing groundbreaking therapeutics. A molecule like 2-Methyl-4-phenylnicotinonitrile represents a potential scaffold, a structural foundation upon which a variety of functionally active molecules can be synthesized. While this specific nitrile derivative may not have a well-characterized biological activity on its own, its structural motifs are relevant to compounds designed to interact with crucial biological targets. One such target class of immense therapeutic interest is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

This guide provides a comprehensive comparison of bioassays used to validate the activity of AMPA receptor positive allosteric modulators (PAMs), a class of molecules that enhance the function of AMPA receptors and hold promise for treating a range of neurological disorders, including depression, schizophrenia, and cognitive deficits. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the choice of assays, ensuring that the data generated is robust, reproducible, and translatable.

The Scientific Rationale: Why Modulate AMPA Receptors?

AMPA receptors are ion channels located on the postsynaptic membrane of neurons that are activated by the neurotransmitter glutamate. Their activation leads to the influx of sodium ions, causing depolarization of the neuronal membrane and facilitating excitatory neurotransmission. This process is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.

AMPA receptor PAMs do not activate the receptor directly. Instead, they bind to a distinct allosteric site, which stabilizes the receptor in an open conformation upon glutamate binding. This leads to an amplification of the glutamate-induced current, thereby enhancing synaptic strength. The therapeutic hypothesis is that by potentiating AMPA receptor function, these modulators can ameliorate conditions associated with impaired synaptic plasticity and glutamatergic signaling.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ AMPA_R->Na_ion Channel Opens PAM PAM PAM->AMPA_R Binds (Allosteric Site) Postsynaptic Neuron Postsynaptic Neuron Na_ion->Postsynaptic Neuron Influx & Depolarization

Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.

A Comparative Analysis of Bioassay Platforms

The selection of a bioassay for screening and characterizing AMPA receptor PAMs is a critical decision that depends on the stage of the drug discovery process, the required throughput, and the specific questions being asked. Here, we compare the two primary methodologies: high-throughput fluorescence-based assays and "gold-standard" electrophysiological recordings.

FeatureFluorescence-Based Calcium Assay (e.g., FLIPR)Patch-Clamp Electrophysiology
Primary Measurement Intracellular Ca2+ concentration (indirect measure)Ion current through the channel (direct measure)
Throughput High (384- or 1536-well plates)Very Low (1-10 cells per day)
Sensitivity Moderate to HighVery High
Data Richness Potency (EC50), Efficacy (Maximal Response)Potency, Efficacy, Gating Kinetics, Desensitization
Cost per Data Point LowHigh
Technical Expertise ModerateVery High
Best Use Case Primary screening, lead optimizationMechanism of action, lead characterization
High-Throughput Screening: Fluorescence-Based Calcium Influx Assays

For initial screening of large compound libraries, high-throughput assays are essential. The most common approach for AMPA receptor PAMs is to use a fluorescence-based assay that measures the influx of calcium. While AMPA receptors are primarily permeable to sodium, many cell lines used for screening (like HEK293 cells) can be engineered to express calcium-permeable AMPA receptors, or the calcium influx can be measured as a secondary consequence of depolarization.

  • Cell Culture: HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA2) are cultured in T-175 flasks.

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and a buffer solution containing the test compounds (at various concentrations) is added to the wells.

  • FLIPR Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to all wells simultaneously and measures the change in fluorescence over time. The potentiation by the PAM is seen as an increase in the fluorescence signal compared to the agonist alone.

A Seed cells in 384-well plate B Incubate cells with Calcium Dye (Fluo-4 AM) A->B C Add Test Compounds (PAMs) B->C D Place plate in FLIPR instrument C->D E Inject Agonist (Glutamate) D->E F Measure Fluorescence Change E->F G Data Analysis (EC50, Efficacy) F->G

Caption: Workflow for a High-Throughput Calcium Influx Assay.

The Gold Standard: Patch-Clamp Electrophysiology

For detailed characterization of lead compounds, there is no substitute for electrophysiology. This technique directly measures the flow of ions through the AMPA receptor channel, providing a wealth of information about a compound's potency, efficacy, and its effect on the channel's gating properties.

  • Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

  • Patching: A glass micropipette filled with an internal solution is carefully brought into contact with a neuron. A tight seal (a "giga-seal") is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

  • Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application: A solution containing a fixed concentration of an AMPA receptor agonist is rapidly perfused onto the cell, evoking an inward current. This is repeated in the presence of varying concentrations of the PAM to measure the potentiation of the current.

  • Data Acquisition and Analysis: The currents are recorded and analyzed to determine the EC50 and maximal potentiation for the PAM.

Ensuring Trustworthiness: A Self-Validating System

A critical aspect of bioassay validation is the inclusion of appropriate controls to ensure the results are meaningful.

  • Positive Control: A known AMPA receptor PAM (e.g., cyclothiazide) should be included in every experiment to confirm that the assay system is responding correctly.

  • Negative Control: The vehicle (e.g., DMSO) in which the test compounds are dissolved should be tested to ensure it has no effect on its own.

  • Agonist Concentration: The concentration of the agonist used is crucial. It should be sub-maximal (e.g., the EC20) to allow for a window to observe potentiation.

  • Counter-Screening: Positive "hits" from a primary screen should be tested in counter-screens to rule out artifacts. For example, compounds could be tested in the absence of the AMPA receptor to identify those that are fluorescent or affect cell health.

Conclusion: An Integrated Approach to Validation

The validation of bioassays for assessing the activity of AMPA receptor PAMs requires a multi-faceted approach. High-throughput fluorescence-based assays are invaluable for the initial screening of large numbers of compounds, allowing for the rapid identification of potential hits. However, the data from these assays must be considered preliminary. The "gold-standard" technique of patch-clamp electrophysiology is essential for confirming the activity of these hits, providing a detailed characterization of their mechanism of action, and building the robust data package required for advancing a compound through the drug discovery pipeline. By understanding the strengths and limitations of each assay and employing a rigorous, self-validating experimental design, researchers can confidently identify and characterize novel therapeutics for a range of debilitating neurological disorders.

References

  • Title: High-Throughput Screening for the Identification of AMPA Receptor Positive Allosteric Modulators Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Basics of Patch-Clamp Electrophysiology Source: Axon Instruments (Molecular Devices) URL: [Link]

  • Title: Allosteric Modulation of AMPA Receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: FLIPR Calcium Assay Source: Molecular Devices URL: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-phenylnicotinonitrile Analogues as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a "privileged" structure, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-Methyl-4-phenylnicotinonitrile analogues. Our focus will be on their potential as anticancer agents, comparing their performance with established therapeutics and providing the experimental framework necessary for their evaluation.

The 2-Methyl-4-phenylnicotinonitrile Scaffold: A Promising Core for Anticancer Drug Discovery

The 2-Methyl-4-phenylnicotinonitrile core represents a versatile template for the design of novel therapeutic agents. The strategic placement of a methyl group at the 2-position and a phenyl ring at the 4-position of the pyridine ring provides a foundational structure that can be systematically modified to explore and optimize biological activity. The nitrile group at the 3-position is a key feature, often involved in critical interactions with biological targets.

The primary mechanism of action for many nicotinonitrile derivatives in an anticancer context involves the inhibition of key cellular processes such as cell signaling and proliferation. Two prominent targets that have been identified for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and tubulin.

Mechanism of Action: Targeting EGFR and Tubulin Polymerization

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[2][3] Its overexpression is a hallmark of various cancers, making it a prime target for anticancer therapies.[2][3] Nicotinonitrile derivatives can act as EGFR inhibitors, interfering with its signaling pathway and thereby curbing tumor growth.[4]

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[5] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several nicotinonitrile-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

dot

Caption: Potential mechanisms of action for 2-Methyl-4-phenylnicotinonitrile analogues.

Structure-Activity Relationship (SAR) Analysis

Key Observations from Analogous Series:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings dramatically impact anticancer activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents play a crucial role.

  • Positional Isomerism: The location of the substituent on the phenyl ring (ortho, meta, or para) is a critical determinant of potency.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 2-amino-4,6-diphenylnicotinonitrile analogues against human breast cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.[6]

CompoundR1R2MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
1 HH78.28 ± 3.9>100
2 4-ClH8.01 ± 0.516.20 ± 1.3
3 4-Cl4-Cl1.81 ± 0.1 2.85 ± 0.1
4 4-OCH34-Cl6.93 ± 0.45.59 ± 0.3
5 4-OCH34-OCH315.52 ± 1.220.07 ± 1.5
6 H4-OCH310.23 ± 0.89.47 ± 0.7
Doxorubicin --3.18 ± 0.14.17 ± 0.2

Interpretation of SAR Data:

From the data presented, several key SAR trends can be deduced for this class of compounds:

  • Halogenation Enhances Activity: The introduction of a chlorine atom at the para-position of the phenyl rings (compounds 2 , 3 , and 4 ) significantly increases cytotoxic activity compared to the unsubstituted analogue (1 ).

  • Dihalogenation is Favorable: The most potent compound in the series, 3 , possesses two para-chloro substituents, suggesting a synergistic effect of dihalogenation. Its activity surpasses that of the standard drug, Doxorubicin.[6]

  • Influence of Methoxy Group: The presence of a methoxy group at the para-position (compounds 4 , 5 , and 6 ) also confers notable activity, although generally less potent than the chloro-substituted analogues. The combination of a chloro and a methoxy group (4 ) results in potent activity.

Comparative Performance with Standard-of-Care Agents

To contextualize the potential of 2-Methyl-4-phenylnicotinonitrile analogues, it is essential to compare their activity with established drugs that target EGFR and tubulin.

Comparison with EGFR Inhibitors

Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) widely used in the treatment of non-small cell lung cancer (NSCLC).[7][8]

CompoundTargetRepresentative IC50 (nM)
Gefitinib EGFR3.22 (EGFRwt)[9]
Erlotinib EGFR~2-10 (EGFR-mutant cell lines)

While direct comparative IC50 data for 2-Methyl-4-phenylnicotinonitrile analogues against EGFR is limited in the public domain, the significant cytotoxicity observed for some analogues suggests that they may operate in a potency range that warrants further investigation as EGFR inhibitors.

Comparison with Tubulin Polymerization Inhibitors

Paclitaxel and Colchicine are well-known agents that disrupt microtubule dynamics, albeit through different mechanisms (stabilization and destabilization, respectively).

CompoundMechanismRepresentative IC50 for Tubulin Polymerization Inhibition (µM)
Paclitaxel Microtubule Stabilizer-
Colchicine Microtubule Destabilizer~1-10[10][11]

Several nicotinonitrile derivatives have been reported to inhibit tubulin polymerization, with some demonstrating IC50 values in the low micromolar range, comparable to that of colchicine.[11]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the anticancer potential of 2-Methyl-4-phenylnicotinonitrile analogues.

General Synthesis of 2-Methyl-4-phenylnicotinonitrile Analogues

The synthesis of 2-Methyl-4-phenylnicotinonitrile analogues typically involves a multi-component reaction. A common approach is the Thorpe-Ziegler reaction or a variation thereof.

dot

Caption: General synthetic workflow for 2-Methyl-4-phenylnicotinonitrile analogues.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1 equivalent) and propanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Knoevenagel Condensation: Reflux the mixture for a specified period (typically 2-4 hours) to facilitate the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Addition of Malononitrile: After the initial condensation is complete, add malononitrile (1 equivalent) to the reaction mixture.

  • Michael Addition and Cyclization: Continue to reflux the mixture for an extended period (typically 6-12 hours) to allow for the Michael addition and subsequent cyclization and aromatization to form the nicotinonitrile ring.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Methyl-4-phenylnicotinonitrile analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the recombinant EGFR kinase, the kinase substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds

  • Temperature-controlled spectrophotometer

Step-by-Step Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and the test compound in polymerization buffer.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the scattering of light by the newly formed microtubules.

  • Data Analysis: Plot the change in absorbance versus time. Compare the polymerization curves in the presence of the test compound to a control (vehicle only) to determine the inhibitory or enhancing effect on tubulin polymerization. Calculate the IC50 value for inhibition.

Conclusion and Future Directions

The 2-Methyl-4-phenylnicotinonitrile scaffold holds significant promise for the development of novel anticancer agents. The SAR insights gleaned from analogous series highlight the importance of substitutions on the phenyl ring, with halogenation being a particularly effective strategy for enhancing cytotoxic potency. The potential for these compounds to act as dual inhibitors of EGFR and tubulin polymerization offers an exciting avenue for overcoming drug resistance.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a library of 2-Methyl-4-phenylnicotinonitrile analogues with diverse substitutions on the phenyl ring is needed to build a more complete SAR model.

  • Mechanism of Action Elucidation: Further studies are required to definitively identify the primary molecular targets and signaling pathways affected by the most potent analogues.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Physicochemical Properties: Medicinal chemistry efforts should aim to optimize the drug-like properties of lead compounds to enhance their bioavailability and therapeutic index.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the design, synthesis, and evaluation of this promising class of anticancer compounds.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
  • Fekry, R. M., El-sayed, H. A., & Assy, M. G. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 05(03).
  • A Comparative Analysis of First-Generation EGFR Inhibitors: Gefitinib vs. Erlotinib. BenchChem.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Full article.
  • Yang, Z., et al. (2014).
  • Perez-Soler, R. (2004). The role of erlotinib (Tarceva, OSI 774) in the treatment of non-small cell lung cancer. Lung Cancer, 46, S11-S17.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation.
  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Deriv
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Deriv
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Deriv
  • PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin. Journal of Medicinal Chemistry.
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
  • Nicotinonitrile derivatives as antitumor agents.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Taylor & Francis Online.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Inhibitors (2017–Present).
  • New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group. (2011). PubMed.
  • Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. PMC.
  • Tubulysin analogs incorporating desmethyl and dimethyl tubuphenylalanine deriv
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][7] Azoles. (2021). National Institutes of Health.

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022).
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. (2021).
  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Methyl-4-phenylnicotinonitrile

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested saf...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 2-Methyl-4-phenylnicotinonitrile, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

2-Methyl-4-phenylnicotinonitrile is a compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), it is classified with several GHS hazard statements that dictate our handling procedures.[1] The primary risks are irritation to the skin, eyes, and respiratory system.[1]

Why this matters: Understanding the specific hazards is the foundation of a robust safety plan. It's not just about wearing PPE; it's about wearing the right PPE and understanding why it's necessary. The irritant nature of this compound means that even minor, incidental contact can lead to discomfort or injury, and repeated exposure could result in more significant health effects.

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Short-term)Category 3H402: Harmful to aquatic life

GHS Pictogram:



(Source: Wikimedia Commons)

The Core of Protection: Personal Protective Equipment (PPE)

A risk assessment is the first step before any handling procedure. For 2-Methyl-4-phenylnicotinonitrile, the following PPE is mandatory to mitigate the identified risks.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Standard safety glasses are insufficient. Because the compound is a serious eye irritant, you must protect against dust particles or splashes entering the eye from the sides, top, or bottom.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), fully buttoned lab coat.The compound causes skin irritation.[1] Nitrile gloves provide an effective barrier against this specific chemical. A lab coat prevents contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)This is required when dusts are generated, such as when weighing or transferring the solid compound. The compound can cause respiratory irritation, and inhaling fine particles must be avoided.[1]
Operational Plan: From Preparation to Disposal

Safe handling is a workflow, not a single action. The following diagram and procedural steps outline the complete process, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Gather & Inspect All Required PPE don_ppe 3. Don PPE (Coat, Goggles, Gloves) weigh 4. Weigh/Transfer Compound in Hood (Use Respirator if dusty) don_ppe->weigh Proceed to Handling reaction 5. Perform Experiment (Keep Containers Closed) weigh->reaction decontaminate 6. Decontaminate Work Surfaces reaction->decontaminate Experiment Complete doff_ppe 7. Doff PPE in Order (Gloves, Goggles, Coat) decontaminate->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash dispose 9. Dispose of Waste (Approved Plant) wash->dispose End of Process

Caption: Workflow for Safe Handling of 2-Methyl-4-phenylnicotinonitrile.

Step-by-Step Methodology:

  • Preparation:

    • Work Area: Always handle 2-Methyl-4-phenylnicotinonitrile in a well-ventilated area, preferably a certified chemical fume hood, to mitigate inhalation risks.[1]

    • PPE Inspection: Before starting, inspect all PPE for damage. Ensure gloves have no punctures and safety goggles are not cracked.

    • Donning PPE: Don your lab coat first, followed by safety goggles. Put on gloves last, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling:

    • Manipulation: When weighing or transferring the powder, take care to avoid generating dust. If dust is unavoidable, a respirator is mandatory.

    • Container Management: Keep the container for 2-Methyl-4-phenylnicotinonitrile tightly closed when not in use.[1] This prevents accidental spills and minimizes the release of vapors or dust.

    • Avoid Contact: Never allow the chemical to come into contact with your skin or eyes.[3] Do not breathe the dust.[1]

  • Post-Handling & Cleanup:

    • Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

    • Doffing PPE: Remove PPE in the reverse order of donning to avoid cross-contamination. Remove gloves first, then goggles, and finally the lab coat.

    • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[1]

Emergency Response: A Self-Validating Protocol

In the event of an exposure, immediate and correct action is critical.

  • If Inhaled: Move the affected person to fresh air immediately. If they feel unwell or have difficulty breathing, seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation develops or persists, seek medical advice.[1]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1][3] Persistent irritation requires immediate medical attention from an ophthalmologist.

  • If Swallowed: Do not induce vomiting. Have the person drink two glasses of water at most and consult a physician immediately.

Disposal Plan

Proper disposal is a crucial part of the chemical lifecycle, essential for environmental safety.

  • Waste Collection: All waste material, including unused product and contaminated consumables (like gloves, wipes), must be collected in a designated, labeled hazardous waste container.

  • Regulatory Compliance: Waste must be disposed of in accordance with all local, state, and federal regulations. This typically means disposal through an approved and licensed waste disposal company.[1]

  • Environmental Protection: Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[1] Handle uncleaned, empty containers as you would the product itself.

By integrating these procedural steps and understanding the rationale behind them, you can ensure a safe and effective research environment when working with 2-Methyl-4-phenylnicotinonitrile.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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